1-nitropropan-2-ol
Description
The exact mass of the compound 1-Nitro-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCKQIYLAVYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-73-8 | |
| Record name | 2-Propanol, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nitropropan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-nitropropan-2-ol. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate. All quantitative data is presented in structured tables for clarity, and a generalized experimental protocol for its synthesis is provided.
Chemical Identity and Structure
This compound is a nitro alcohol, an organic compound containing both a nitro (-NO₂) and a hydroxyl (-OH) functional group.[1][2] Its structure consists of a three-carbon propane chain with a nitro group on the first carbon and a hydroxyl group on the second, making it a β-nitro alcohol.[2]
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 1-Nitro-2-propanol, 2-Propanol, 1-nitro-[3] |
| Molecular Formula | C₃H₇NO₃[3] |
| CAS Number | 3156-73-8[3] |
| SMILES | CC(C--INVALID-LINK--[O-])O[3] |
| InChI | InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3[3] |
| InChIKey | PFNCKQIYLAVYJF-UHFFFAOYSA-N[3] |
Molecular Structure Diagram
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 105.09 g/mol | [3] |
| Boiling Point | 208.7 °C at 760 mmHg | [4] |
| Melting Point | -20 °C | [4] |
| Density | 1.184 g/cm³ | [4] |
| Flash Point | 99 °C | [4] |
| Refractive Index | 1.441 | [4] |
| LogP | 0.16710 | [4] |
Reactivity and Stability
This compound is stable under normal conditions but may decompose under extreme heat or light. As a nitro alcohol, it is a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, while the hydroxyl group can undergo oxidation or substitution reactions.[2]
Synthesis
The primary method for synthesizing β-nitro alcohols like this compound is the Henry reaction, also known as the nitroaldol reaction.[2][5] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. For this compound, the reactants are nitroethane and formaldehyde.
Generalized Experimental Workflow for Synthesis via Henry Reaction
Generalized Experimental Protocol for Henry Reaction
The following is a generalized protocol for the synthesis of a nitro alcohol via the Henry reaction. Specific conditions for the synthesis of this compound may require optimization.
Materials:
-
Nitroethane
-
Formaldehyde (e.g., 37% aqueous solution)
-
Base catalyst (e.g., potassium carbonate, sodium hydroxide, or a tertiary amine)
-
Solvent (if not performed neat or in water)
-
Acid for neutralization (e.g., dilute hydrochloric acid or sulfuric acid)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a thermometer, combine nitroethane and formaldehyde. The reaction can be cooled in an ice bath to manage any initial exotherm.
-
Catalyst Addition: Slowly add the base catalyst to the mixture while stirring. The rate of addition should be controlled to maintain the desired reaction temperature.[5]
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time, which can range from a few hours to overnight, until the reaction is complete.[6] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it by adding a dilute acid until the pH is approximately 7. Caution should be exercised as this step can be exothermic.
-
Extraction: If the product is not soluble in the reaction medium, it may precipitate. Otherwise, extract the product from the aqueous mixture using a suitable organic solvent.
-
Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Analytical Methods
The analysis of this compound can be performed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of volatile organic compounds like this compound. The mass spectrum of this compound is available in public databases such as PubChem.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, namely the nitro (-NO₂) and hydroxyl (-OH) groups.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. Buy 1-Nitro-2-propanol (EVT-1613866) | 3156-73-8 [evitachem.com]
- 2. This compound | 3156-73-8 | Benchchem [benchchem.com]
- 3. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Henry Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-nitropropan-2-ol (CAS Number: 3156-73-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-nitropropan-2-ol is a nitro alcohol of interest in organic synthesis and as a potential building block for more complex molecules. Its bifunctional nature, containing both a hydroxyl and a nitro group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and safety information. Currently, there is a notable lack of published research on the specific biological activities and signaling pathway interactions of this compound. Therefore, this document also discusses the general biological context of nitro compounds to provide a framework for future research.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These values are compiled from various chemical databases and literature sources.
Table 1: General Chemical Information
| Property | Value | Source |
| CAS Number | 3156-73-8 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Nitro-2-propanol, NSC 17677 | [1] |
| Molecular Formula | C₃H₇NO₃ | [2] |
| Molecular Weight | 105.09 g/mol | [2] |
| Canonical SMILES | CC(C--INVALID-LINK--[O-])O | [1] |
| InChIKey | PFNCKQIYLAVYJF-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Unit | Source |
| Boiling Point | 208.7 | °C at 760 mmHg | [2] |
| Melting Point | -20 | °C | [2] |
| Density | 1.184 | g/cm³ | [2] |
| Flash Point | 99 | °C | [2] |
| Refractive Index | 1.441 | [2] | |
| Vapor Pressure | 0.0±0.9 | mmHg at 25°C (Predicted) | [2] |
| LogP | 0.16710 | [2] |
Synthesis
The primary method for synthesizing this compound is the Henry reaction , also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.[3] In the case of this compound, the reactants are nitromethane and acetaldehyde.[4]
General Experimental Protocol for Henry Reaction
Reactants:
-
Nitromethane
-
Acetaldehyde
-
Base catalyst (e.g., triethylamine, sodium hydroxide, potassium carbonate)[4]
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
The aldehyde (acetaldehyde) is dissolved in the chosen solvent in a reaction vessel.
-
The base catalyst is added to the solution.
-
Nitromethane is added to the mixture, often dropwise, while maintaining a controlled temperature (e.g., room temperature or below with an ice bath) to manage the exothermic reaction.[5]
-
The reaction mixture is stirred for a specified period until the reaction is complete (monitoring by techniques like TLC is recommended).
-
The reaction is quenched, typically by the addition of an acid (e.g., dilute HCl or ammonium chloride solution).
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the this compound is then performed, usually by distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the base-catalyzed Henry reaction.
Spectroscopic Data
Detailed and verified spectroscopic data for this compound are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | - CH₃ group: Doublet, due to coupling with the adjacent CH proton. - CH proton: Multiplet, due to coupling with both the CH₃ and CH₂ protons. - CH₂ group: Multiplet, due to coupling with the adjacent CH proton. - OH proton: Broad singlet, chemical shift can vary with concentration and solvent. |
| ¹³C NMR | - CH₃ carbon: Signal at the most upfield position. - CH-OH carbon: Signal in the range typical for secondary alcohols. - CH₂-NO₂ carbon: Signal influenced by the electron-withdrawing nitro group. |
| IR Spectroscopy | - O-H stretch: Broad band around 3400 cm⁻¹.[6] - C-H stretch (aliphatic): Bands just below 3000 cm⁻¹. - N-O asymmetric stretch: Strong band around 1550 cm⁻¹. - N-O symmetric stretch: Strong band around 1370 cm⁻¹. - C-O stretch: Band in the 1100-1000 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M+): Expected at m/z = 105. - Fragmentation: Loss of water (M-18), loss of the nitro group (M-46), and cleavage of the C-C bonds. |
Biological Activity and Toxicology
Biological Activity
There is a significant lack of research into the specific biological activities of this compound. No studies detailing its interactions with specific signaling pathways, its potential as a therapeutic agent, or its cytotoxicity have been identified in the public domain.
However, the broader class of nitro compounds exhibits a wide range of biological activities.[7] Many nitroaromatic compounds are used as antimicrobials, and their mechanism often involves the reduction of the nitro group within the target organism to produce reactive nitrogen species that can damage DNA and other cellular components.[8] Some nitro alcohols, such as 2-bromo-2-nitropropane-1,3-diol (bronopol), are used as antimicrobial preservatives.[9] It is plausible that this compound could exhibit some antimicrobial properties, but this would require experimental verification.
Additionally, some nitro alcohols are known to act as formaldehyde donors, which can contribute to their biological effects, including antimicrobial action and potential toxicity.[10][11] The release of formaldehyde is often dependent on factors like pH and temperature.[12]
Toxicology and Safety
The safety profile of this compound has not been extensively studied. However, based on data from suppliers and chemical databases, it is considered a hazardous substance.
Table 4: GHS Hazard Classification
| Hazard Statement | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | [1] |
Given the lack of specific toxicological data (e.g., LD50 values), this compound should be handled with appropriate precautions in a laboratory setting, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.
The toxicology of nitroalkanes, the precursors to nitro alcohols, has been studied more extensively. For instance, 2-nitropropane is classified by the EPA as a probable human carcinogen (Group B2) and is known to cause liver damage in animals.[13] While this does not directly translate to the toxicity of this compound, it highlights the need for caution when working with related compounds.
Future Research Directions
The current body of knowledge on this compound is largely limited to its chemical synthesis and basic physical properties. For its potential to be evaluated for applications in drug development or other areas of life sciences, significant further research is required.
Logical Flow for Future Research
Caption: Proposed research workflow for this compound.
Key areas for future investigation include:
-
Biological Screening: Systematic screening for antimicrobial, antifungal, antiviral, and cytotoxic activities.
-
Mechanism of Action: If any biological activity is identified, studies to elucidate the underlying mechanism of action are crucial. This would involve investigating its effect on cellular signaling pathways.
-
Toxicology: A thorough toxicological assessment, including in vitro and in vivo studies, to establish a comprehensive safety profile.
-
Derivative Synthesis: Exploration of this compound as a scaffold for the synthesis of novel compounds with potential therapeutic properties.
Conclusion
This compound is a simple nitro alcohol with well-defined chemical properties and a straightforward synthesis route via the Henry reaction. However, there is a significant gap in the scientific literature regarding its biological activity and toxicological profile. This guide provides the available technical information and a framework for future research that could uncover novel applications for this compound, particularly in the fields of medicinal chemistry and drug development. Researchers are encouraged to approach this compound with appropriate safety precautions due to the known hazards of related nitro compounds.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 10. Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Part 2. Patch test relationship to formaldehyde contact allergy, experimental provocation tests, amount of formaldehyde released, and assessment of risk to consumers allergic to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
A-Technical-Guide-to-1-nitropropan-2-ol
An In-depth Technical Guide on 1-nitropropan-2-ol
This guide provides a comprehensive overview of this compound, a valuable bifunctional molecule in organic synthesis. It covers the compound's nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis via the Henry reaction, and its relationship with its structural isomer, 2-nitropropan-1-ol.
Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its structure consists of a three-carbon propane chain with a nitro group (-NO₂) attached to the first carbon and a hydroxyl group (-OH) on the second, classifying it as a β-nitro alcohol.[2]
Key Identifiers:
Synonyms for this compound include 1-Nitro-2-propanol and 2-Propanol, 1-nitro-.[1][3]
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. These properties are crucial for its application in chemical synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 105.09 g/mol | [1][3] |
| Exact Mass | 105.042593085 Da | [1] |
| CAS Registry Number | 3156-73-8 | [1][3] |
| InChI Key | PFNCKQIYLAVYJF-UHFFFAOYSA-N | [1][3] |
Further physical properties such as boiling point and density are available through specialized chemical databases.
Synthesis via the Henry (Nitroaldol) Reaction
This compound is primarily synthesized through the Henry reaction, a classic carbon-carbon bond-forming reaction.[2][4] This reaction, also known as the nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][5][6]
In this specific synthesis, acetaldehyde reacts with nitromethane in the presence of a base to form this compound. The reaction is reversible and proceeds through the formation of a nitronate intermediate.[4]
Experimental Protocol: Synthesis of this compound
The following is a generalized laboratory-scale protocol for the synthesis of this compound.
Materials:
-
Nitromethane
-
Acetaldehyde
-
A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine base)[5]
-
Solvent (e.g., methanol, water)
-
Acid for neutralization (e.g., dilute hydrochloric acid or carbonic acid)[7]
-
Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard workup equipment.
Procedure:
-
Preparation: A solution of nitromethane and a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to maintain a low temperature.
-
Base Addition: The base catalyst is added portion-wise to the nitromethane solution to form the nucleophilic nitronate anion in situ.
-
Aldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture. The temperature should be carefully controlled during the addition to prevent side reactions.
-
Reaction: The mixture is stirred at a controlled temperature for a period of 1 to 24 hours, depending on the specific reactants and catalyst used.[8]
-
Workup: The reaction is quenched by the addition of a dilute acid to neutralize the catalyst and protonate the resulting β-nitro alkoxide.[5]
-
Purification: The product is then extracted from the reaction mixture using an appropriate organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Note: The use of only small amounts of base is recommended if the isolation of the β-hydroxy nitro-compound is desired, as the product can tend to eliminate water to give nitroalkenes.[6]
Structural Isomer: 2-Nitropropan-1-ol
It is important to distinguish this compound from its structural isomer, 2-nitropropan-1-ol. This isomer is formed by the Henry reaction between nitroethane and formaldehyde.[7]
Key Identifiers for 2-Nitropropan-1-ol:
While they share the same molecular formula and weight, their distinct structures lead to different chemical and physical properties, including boiling point and refractive index.[11]
Applications in Synthesis
Nitro alcohols like this compound are highly versatile synthetic intermediates.[2] The presence of both the hydroxyl and nitro groups allows for a range of chemical transformations. The nitro group can be reduced to an amine, providing a route to 1,2-amino alcohols, or the molecule can be dehydrated to form a nitro-olefin.[4][5] These subsequent products are valuable in the synthesis of pharmaceuticals and other complex organic molecules.[2][4]
Visualizations
The following diagrams illustrate the chemical structure and synthesis pathway of this compound.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3156-73-8 | Benchchem [benchchem.com]
- 3. 1-Nitro-2-propanol [webbook.nist.gov]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 9. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Nitro-1-propanol [webbook.nist.gov]
- 11. 2-NITRO-1-PROPANOL | 2902-96-7 [chemicalbook.com]
A Technical Guide to 1-Nitropropan-2-ol: Properties, Reactivity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitropropan-2-ol (CAS No: 3156-73-8) is a valuable bifunctional molecule belonging to the class of nitro alcohols.[1][2] Its structure, featuring both a hydroxyl (-OH) and a nitro (-NO₂) group, imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.[2] The presence of these two functional groups allows for a wide range of chemical transformations, positioning this compound as a key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its physical and chemical properties, outlines key chemical reactions, and presents a conceptual framework for its synthesis and analysis.
Chemical and Physical Properties
This compound is a liquid at room temperature.[3] The hydroxyl group contributes to its solubility in water.[1] A summary of its key physical and computed properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Nitro-2-propanol, NSC 17677 | [4][5] |
| CAS Number | 3156-73-8 | [4] |
| Molecular Formula | C₃H₇NO₃ | [4] |
| Molecular Weight | 105.09 g/mol | [4][5] |
| Boiling Point | ~130 °C (Estimated) | [1] |
| Density | ~1.06 g/cm³ at room temperature | [1] |
| Solubility | Soluble in water | [1] |
| XLogP3 | -0.2 | [4] |
| Exact Mass | 105.042593085 Da | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a characteristic fragmentation pattern. The top peak in its mass spectrum is observed at an m/z of 61.[4]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectra for this compound are not detailed in the provided results, the analogous structures of propan-1-ol and propan-2-ol show distinct NMR spectra based on the chemical environments of the protons.[6] For this compound, one would expect characteristic IR absorption bands for the hydroxyl (-OH) and nitro (-NO₂) groups.
Chemical Reactivity and Stability
The synthetic utility of this compound stems from the reactivity of its two functional groups.[2] It is generally stable under normal conditions but may decompose under extreme heat or light.[1]
Key Reactions
This compound can undergo several important transformations:
-
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 1-nitropropan-2-one, using suitable strong oxidizing agents.[1] The mechanism involves an electron transfer from the alcohol to the oxidizing agent.[1]
-
Reduction: The nitro group is readily reduced to an amine. Catalytic hydrogenation, using hydrogen gas and a suitable catalyst, typically yields 1-amino-2-propanol.[1] This transformation is fundamental for introducing an amino group and is a common strategy in pharmaceutical synthesis.
-
Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing it to be replaced by other functional groups.[1]
Experimental Protocols
Detailed experimental procedures require access to specific literature. However, based on established organic chemistry principles, the following outlines the general methodologies.
Synthesis via Henry Reaction
The primary method for synthesizing β-nitro alcohols like this compound is the Henry (or nitroaldol) reaction.[2] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.
Methodology:
-
Reactants: Nitroethane (CH₃CH₂NO₂) and formaldehyde (HCHO).
-
Catalyst: A base catalyst (e.g., an amine base like triethylamine or an inorganic base like NaOH) is used to deprotonate the nitroalkane, forming a nitronate anion.
-
Reaction: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
-
Workup: The reaction is typically quenched with a weak acid to neutralize the catalyst and protonate the resulting alkoxide, yielding this compound.
-
Purification: The crude product is then purified, commonly using techniques like distillation or column chromatography.
Analytical Workflow
The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.
Methodology:
-
Initial Characterization: Techniques like Thin Layer Chromatography (TLC) are used to monitor the reaction progress and assess the purity of the crude product.
-
Purification: As mentioned, distillation or column chromatography is employed for purification.
-
Structural Confirmation:
-
GC-MS: Gas Chromatography separates the compound from any remaining impurities, and Mass Spectrometry provides its molecular weight and fragmentation pattern for structural elucidation.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework and the connectivity of the atoms.
-
IR Spectroscopy: Infrared spectroscopy confirms the presence of the key functional groups (-OH and -NO₂).
-
Safety and Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a synthetically important molecule due to its dual functionality. Its ability to undergo oxidation at the alcohol center and reduction or substitution at the nitro group makes it a versatile precursor for a wide array of more complex organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. Buy 1-Nitro-2-propanol (EVT-1613866) | 3156-73-8 [evitachem.com]
- 2. This compound | 3156-73-8 | Benchchem [benchchem.com]
- 3. Nitrocompounds, Aliphatic: Physical & Chemical Properties [iloencyclopaedia.org]
- 4. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. docbrown.info [docbrown.info]
A Technical Guide to the Synthesis of 1-Nitropropan-2-ol from Propan-2-ol
This whitepaper provides an in-depth technical guide for the synthesis of 1-nitropropan-2-ol, a valuable β-nitro alcohol intermediate in organic synthesis. The described methodology is a robust two-step process commencing with the oxidation of propan-2-ol to acetone, followed by a base-catalyzed Henry (nitroaldol) reaction with nitromethane. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic visualizations.
Overall Synthesis Pathway
The conversion of propan-2-ol to this compound is efficiently achieved through a two-stage synthetic route. The first stage involves the oxidation of the secondary alcohol, propan-2-ol, to its corresponding ketone, acetone. The second stage is a carbon-carbon bond-forming reaction, specifically the Henry reaction, where acetone reacts with nitromethane in the presence of a base to yield the target molecule, this compound.
Caption: Overall two-step synthesis workflow from propan-2-ol.
Step 1: Oxidation of Propan-2-ol to Acetone
The initial step is the oxidation of propan-2-ol, a secondary alcohol, to produce acetone. This is a classic and efficient transformation in organic chemistry.[1][2] Common and effective oxidizing agents for this purpose include chromium-based reagents, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium.[1][3] The reaction is typically characterized by a color change from the orange of the dichromate ion (Cr₂O₇²⁻) to the green of the chromium(III) ion (Cr³⁺) as the reaction proceeds.[3]
Table 1: Summary of Reaction Parameters for Oxidation
| Parameter | Value / Condition |
|---|---|
| Reactant | Propan-2-ol |
| Oxidizing Agent | Potassium Dichromate (K₂Cr₂O₇) |
| Medium | Acidic (e.g., dilute H₂SO₄) |
| Reaction Type | Oxidation |
| Product | Acetone (Propanone) |
| Control | Gentle heating may be required |
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium dichromate in water and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reactant Addition : Place propan-2-ol in the dropping funnel.
-
Reaction : Slowly add the propan-2-ol to the stirred dichromate solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux. If the reaction slows, the mixture can be heated gently.
-
Distillation : Once the reaction is complete (indicated by the persistence of a green color), reconfigure the apparatus for distillation.
-
Workup : Gently heat the flask to distill the acetone product. As acetone has a low boiling point (56°C), a cooled receiver is necessary to minimize loss. The collected distillate can be further purified by fractional distillation if required.
Step 2: Henry Reaction of Acetone with Nitromethane
The second step is the Henry reaction, a base-catalyzed nitroaldol condensation between acetone and nitromethane.[4][5] In this reaction, the acidic α-proton of nitromethane is abstracted by a base to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated to yield this compound. While various bases can be used, amine catalysts at elevated temperatures and pressures have proven effective for this specific transformation.[6]
Table 2: Quantitative Data for the Henry Reaction
| Parameter | Value / Condition | Source |
|---|---|---|
| Reactants | Acetone, Nitromethane | [6] |
| Molar Ratio (Acetone:Nitromethane) | 5 : 1 | [6] |
| Catalyst | Dimethylamine | [6] |
| Catalyst Loading | 0.22 moles per mole of Nitromethane | [6] |
| Temperature | 110 °C | [6] |
| Reaction Time | 48 hours | [6] |
| Apparatus | Steel pressure reaction vessel | [6] |
| Conversion (based on Nitromethane) | ~85% (including ether extraction) |[6] |
Disclaimer: This reaction involves elevated pressure and temperature and should only be performed by trained personnel with appropriate safety equipment and a suitable pressure reactor.
-
Charging the Reactor : Charge a steel pressure reaction vessel with nitromethane (1.0 mole), acetone (5.0 moles), and dimethylamine (0.22 moles).[6]
-
Reaction : Seal the reactor and heat the mixture to 110°C. Maintain this temperature with stirring for 48 hours.[6]
-
Cooling and Workup : After the reaction period, cool the vessel to room temperature and carefully vent any residual pressure.
-
Extraction : Transfer the resulting brown reaction mixture to a separatory funnel. Wash the mixture sequentially with water, dilute hydrochloric acid (to remove the amine catalyst), and again with water.[6]
-
Isolation : The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄) and filtered. The product can be isolated and purified by distillation under reduced pressure.[6] An additional extraction of the aqueous washings with a suitable solvent like ether can be performed to increase the overall yield.[6]
Henry Reaction Mechanism
The mechanism of the base-catalyzed Henry reaction is a fundamental process in organic chemistry involving the formation of a new carbon-carbon bond.
Caption: Key steps of the base-catalyzed Henry reaction mechanism.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the reactants and the final product is provided below for reference.
Table 3: Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Propan-2-ol | C₃H₈O | 60.10 | 82.6 | 0.786 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 |
| Nitromethane | CH₃NO₂ | 61.04 | 101.2 | 1.137 |
| This compound | C₃H₇NO₃ | 105.09 | ~195-200 (decomposes) | ~1.15 |
References
- 1. brainly.com [brainly.com]
- 2. Propan2ol to acetone | Filo [askfilo.com]
- 3. Prepare propanone from propan-2-ol | Filo [askfilo.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. US2343256A - Process fob the condensation of - Google Patents [patents.google.com]
The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The β-nitro alcohols, versatile and highly functionalized organic compounds, have carved a significant niche in the landscape of modern organic synthesis. Their importance stems from the dual reactivity of the hydroxyl and nitro groups, which allows for their transformation into a wide array of valuable molecules, including β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids. These derivatives are key building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of β-nitro alcohols, with a focus on the cornerstone of their synthesis: the Henry reaction.
Historical Perspective: The Discovery by Louis Henry
The journey of β-nitro alcohols is intrinsically linked to the pioneering work of Belgian chemist Louis Henry. In 1895, Henry discovered that nitroalkanes could react with aldehydes and ketones in the presence of a base to form β-nitro alcohols.[3] This carbon-carbon bond-forming reaction, now famously known as the Henry reaction or the nitroaldol reaction, is analogous to the aldol reaction discovered 23 years prior.[3]
Louis Henry (1834–1913) was a prolific organic chemist who made significant contributions to the understanding of various organic compounds. His work on the reaction of nitroalkanes with carbonyls opened up a new avenue for the synthesis of highly functionalized molecules and laid the foundation for over a century of research and development in this area.
The Henry Reaction: Mechanism and Characteristics
The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound. The reaction proceeds through the following fundamental steps:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is approximately 17.[1]
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.
A critical characteristic of the Henry reaction is its reversibility.[3] This can sometimes lead to challenges in achieving high yields and can also result in the epimerization of the nitro-substituted carbon atom, leading to mixtures of diastereomers.[3]
Quantitative Analysis of the Henry Reaction
The efficiency and stereoselectivity of the Henry reaction are highly dependent on the choice of substrates, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies, highlighting the versatility of this reaction.
Table 1: Asymmetric Henry Reaction of Nitromethane with Aromatic Aldehydes using a Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ Catalyst [4]
| Entry | Aldehyde (Substituent) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Nitrobenzaldehyde | 20 | 24 | >99 | 94.6 |
| 2 | 2-Nitrobenzaldehyde | 10 | 24 | 92 | 88.2 |
| 3 | 2-Nitrobenzaldehyde | 5 | 24 | 85 | 81.5 |
| 4 | 4-Nitrobenzaldehyde | 20 | 24 | >99 | 92.1 |
| 5 | 4-Chlorobenzaldehyde | 20 | 24 | 96 | 85.3 |
| 6 | 4-Bromobenzaldehyde | 20 | 24 | 94 | 87.6 |
| 7 | 4-Methylbenzaldehyde | 20 | 48 | 85 | 75.4 |
| 8 | 2-Chlorobenzaldehyde | 20 | 24 | 98 | 90.8 |
Table 2: Enzyme-Catalyzed Henry Reaction with ST0779 [5]
| Entry | Aldehyde | Solvent | Water Content (v/v %) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | TBME | 20 | 40 | 18 | 92 | 94 |
| 2 | 4-Nitrobenzaldehyde | TBME | 10 | 40 | 18 | 85 | 93 |
| 3 | 4-Nitrobenzaldehyde | TBME | 0 | 40 | 18 | 60 | 90 |
| 4 | 4-Nitrobenzaldehyde | TBME | 20 | 30 | 18 | 88 | 95 |
| 5 | 4-Nitrobenzaldehyde | TBME | 20 | 50 | 18 | 90 | 92 |
| 6 | 4-Chlorobenzaldehyde | TBME | 20 | 40 | 18 | 85 | 91 |
| 7 | Benzaldehyde | TBME | 20 | 40 | 18 | 78 | 88 |
Table 3: Solid-Base Catalyzed Henry Reaction of Benzaldehyde and Nitromethane [6]
| Entry | Catalyst | Method | Time (min) | Yield (%) |
| 1 | Uncalcined HT-Solgel | Conventional (60°C) | 180 | 70 |
| 2 | Uncalcined HT-Solgel | Microwave | 3 | 95 |
| 3 | Calcined Cu:Mg:Al (1:2:1) | Conventional (50°C) | 180 | 78 |
| 4 | Calcined Cu:Mg:Al (1:2:1) | Microwave | 2.5 | 95 |
| 5 | Calcined Cu:Mg:Al (2:1:1) | Conventional (50°C) | 180 | 80 |
| 6 | Calcined Cu:Mg:Al (2:1:1) | Microwave | 2.5 | 96 |
Experimental Protocols
The following are representative experimental protocols for key variations of the Henry reaction.
Protocol 1: General Procedure for Catalytic Asymmetric Henry Reaction[4]
-
A small 8 mL vial under a nitrogen atmosphere is charged with the chiral ligand (14 mg, 0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%).
-
Ethanol (2 mL) is added, and the solution is stirred for 2 hours at room temperature to obtain a blue solution of the catalyst complex.
-
The aromatic aldehyde (0.2 mmol) and nitromethane (0.3 mL) are then added sequentially.
-
The reaction mixture is stirred at the specified temperature (e.g., 25°C) for the designated time (e.g., 24-48 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.
Protocol 2: Enzyme-Catalyzed Henry Reaction[5]
-
In a 25 mL glass flask, combine the enzyme (20 mg), tert-butyl methyl ether (TBME, 4 mL), and deionized water (1 mL, 20% v/v).
-
To this mixture, add the 4-nitrobenzaldehyde (0.1 mM) and nitromethane (1.5 mmol).
-
The reaction mixture is stirred at 40°C for 18 hours.
-
After the reaction period, the enzyme is removed by filtration.
-
The reaction mixture is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the product.
Protocol 3: Synthesis of β-Nitrostyrene via a Henry Reaction Intermediate[7]
-
In a 250 mL flask, combine nitromethane (10.17 g), benzaldehyde (17.6 g), and methanol (33.34 mL).
-
Cool the mixture in an ice bath and maintain careful temperature control.
-
Slowly add a concentrated solution of sodium hydroxide (7 g in ~16.5 mL of water) dropwise, ensuring the temperature does not rise significantly. A heavy white precipitate is expected to form.
-
After the addition is complete, allow the reaction to proceed with stirring.
-
The intermediate β-nitro alcohol is then dehydrated in a subsequent step (not detailed here) to yield β-nitrostyrene.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to β-nitro alcohols.
Caption: The mechanism of the base-catalyzed Henry reaction.
Caption: A typical experimental workflow for an asymmetric Henry reaction.
Applications in Drug Development and Beyond
The synthetic utility of β-nitro alcohols is vast, primarily because they are precursors to other valuable functional groups.[3]
-
Reduction to β-Amino Alcohols: The nitro group can be readily reduced to an amine, providing access to chiral β-amino alcohols. These are crucial structural motifs in many pharmaceuticals, including antivirals and bronchodilators.[1]
-
Dehydration to Nitroalkenes: Elimination of water from β-nitro alcohols yields nitroalkenes, which are versatile Michael acceptors in various carbon-carbon bond-forming reactions.[3]
-
Oxidation to α-Nitro Ketones: The secondary alcohol can be oxidized to a ketone, leading to the formation of α-nitro ketones.[3]
Recent studies have also explored the biological activity of β-nitro alcohols themselves. For instance, they have been investigated as potential agents for corneoscleral cross-linking, a procedure to strengthen corneal tissue.[7] Under physiological conditions, some β-nitro alcohols can undergo a reverse Henry reaction to act as formaldehyde donors, which then induces cross-linking in collagenous tissue.[7]
Caption: Key synthetic transformations of β-nitro alcohols.
Conclusion
From its discovery by Louis Henry in the late 19th century to its modern-day applications in asymmetric synthesis and drug discovery, the Henry reaction has remained a cornerstone of organic chemistry. The resulting β-nitro alcohols are not merely reaction products but are pivotal synthetic intermediates that provide access to a diverse range of complex molecules. The continued development of novel catalysts and reaction conditions for the Henry reaction ensures that the legacy of this remarkable transformation will endure, enabling future innovations in chemical synthesis and medicine.
References
- 1. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones [mdpi.com]
- 2. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Nitropropan-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-nitropropan-2-ol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a strong theoretical framework, qualitative solubility assessments based on analogous compounds, and a detailed experimental protocol for the precise determination of its solubility. This information is crucial for applications in organic synthesis, pharmaceutical formulation, and other areas where this compound may be utilized.
Introduction to this compound
This compound (also known as 1-nitro-2-propanol) is a nitroalcohol, a class of organic compounds containing both a nitro (-NO₂) and a hydroxyl (-OH) group. Its chemical structure, featuring these two polar functional groups, dictates its physicochemical properties, including its solubility in different media. The presence of the hydroxyl group allows for hydrogen bonding, while the nitro group contributes to the molecule's polarity. These characteristics suggest a degree of solubility in polar organic solvents.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of alcohols, and its overall polarity is similar to that of lower alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polar carbonyl group of ketones can interact with the polar nitro and hydroxyl groups of this compound through dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran | Moderately Soluble | Ethers are less polar than alcohols but can still act as hydrogen bond acceptors, potentially leading to moderate solubility. |
| Esters | Ethyl Acetate | Moderately Soluble | The ester group provides polarity, suggesting a degree of solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The nonpolar nature of aromatic hydrocarbons makes them poor solvents for the highly polar this compound. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform is a known solvent for the related 1-nitropropane[1]. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for its implementation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC).
-
-
Calculation:
-
Calculate the solubility of this compound in the respective solvent at the given temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mol/L, or mole fraction.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the qualitative assessment based on chemical principles and analogous compounds suggests good solubility in polar organic solvents. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate the precise solubility data required for their specific applications. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences.
References
Potential Research Areas for 1-Nitropropan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitropropan-2-ol, a versatile bifunctional molecule, holds significant potential as a building block in synthetic organic chemistry and drug discovery. Its structure, featuring both a nitro group and a hydroxyl group, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various pharmaceuticals and bioactive compounds. This technical guide provides an in-depth overview of the core properties, synthesis, and potential research applications of this compound. Detailed experimental protocols, quantitative data, and proposed research pathways are presented to facilitate further investigation into this promising chemical entity.
Introduction
This compound (CAS No: 3156-73-8) is a nitro alcohol with the molecular formula C₃H₇NO₃.[1] The presence of both a nucleophilic hydroxyl group and an electron-withdrawing nitro group, which can be readily transformed into an amino group, makes it a valuable intermediate in organic synthesis.[1] This guide explores the key chemical properties of this compound and outlines potential avenues for its application in medicinal chemistry and materials science, with a focus on leveraging its unique chemical functionalities.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 105.093 g/mol | [2] |
| Boiling Point | 208.7 °C at 760 mmHg | [2] |
| Melting Point | -20 °C | [2] |
| Density | 1.184 g/cm³ | [2] |
| Refractive Index | 1.441 | [2] |
| Flash Point | 99 °C | [2] |
Table 2: Representative Spectroscopic Data of Related Compounds
| Data Type | 1-Nitropropane | Propan-2-ol | Reference(s) |
| ¹H NMR (ppm) | δ 4.36 (t, 2H), 2.03 (sext, 2H), 1.03 (t, 3H) | δ 4.0 (sept, 1H), 1.2 (d, 6H), 2.6 (s, 1H) | [3] |
| ¹³C NMR (ppm) | δ 75.8, 22.9, 10.6 | δ 64.1, 25.6 | [4][5] |
| IR (cm⁻¹) | 2970, 1550 (NO₂ stretch), 1380, 870 | 3350 (broad, OH stretch), 2970, 1160, 1130, 950 | [6] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, nitromethane reacts with acetaldehyde to yield this compound.[7]
Experimental Protocol: Henry Reaction for this compound Synthesis
This protocol is a representative procedure based on general Henry reaction conditions.
Materials:
-
Nitromethane
-
Acetaldehyde
-
A base catalyst (e.g., triethylamine, sodium hydroxide, or potassium carbonate)
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
An acid for neutralization (e.g., hydrochloric acid or acetic acid)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetaldehyde in the chosen solvent and cool the mixture in an ice bath.
-
In a separate container, prepare a solution of nitromethane and the base catalyst in the same solvent.
-
Slowly add the nitromethane-base solution to the acetaldehyde solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of the acid until the pH is approximately 7.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Potential Research Areas
The bifunctional nature of this compound opens up numerous avenues for research and development.
Asymmetric Synthesis
The presence of a chiral center in this compound makes the development of an asymmetric synthesis highly desirable. Enantiomerically pure β-nitro alcohols are valuable precursors for the synthesis of chiral pharmaceuticals. Research in this area could focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the Henry reaction.[8][9]
Diagram 2: Logical Relationship in Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound.
Synthesis of Nitrogen Heterocycles
This compound can serve as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
-
Oxazolidines and Isoxazolines: The nitro and hydroxyl groups can be utilized in cyclization reactions to form five-membered rings. For instance, reduction of the nitro group to an amine followed by condensation with an aldehyde or ketone would yield an oxazolidine.[10][11] Alternatively, the nitro group can be used to generate a nitrile oxide in situ for 1,3-dipolar cycloaddition reactions to form isoxazolines.[12][13][14]
Diagram 3: Potential Heterocyclic Synthesis Pathways
Caption: Pathways to oxazolidines and isoxazolines.
Precursor to Chiral Amines
The reduction of the nitro group in this compound provides a straightforward route to 1-aminopropan-2-ol, a valuable chiral building block.[15][16][17] Enantiomerically pure 1-aminopropan-2-ol and its derivatives are used in the synthesis of various pharmaceuticals.
Exploration of Biological Activity
While there is limited data on the specific biological activity of this compound, many nitro-containing compounds exhibit antimicrobial and antifungal properties.[18] A key research area would be the systematic evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi.
This protocol provides a general framework for assessing the antimicrobial activity of this compound.
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19][20][21][22][23]
Diagram 4: Workflow for MIC Determination
Caption: Workflow for MIC determination.
Signaling Pathways: An Area for Future Investigation
Currently, there is no published research detailing the interaction of this compound with specific biological signaling pathways. This represents a significant knowledge gap and a promising area for future research. Given the known bioactivities of other nitro compounds, potential areas of investigation could include pathways related to microbial metabolism or virulence. High-throughput screening and mechanism-of-action studies would be necessary to elucidate any such interactions.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate with considerable untapped potential. Its rich chemistry allows for the synthesis of a wide array of more complex molecules, including chiral amines and nitrogen heterocycles, which are of significant interest to the pharmaceutical industry. Further research into the asymmetric synthesis of this compound and a thorough investigation of its biological activities are warranted and could lead to the development of novel therapeutics and other valuable chemical entities. This guide provides a foundational framework to stimulate and support these future research endeavors.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Nitropropane (108-03-2) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Nitropropane (108-03-2) 13C NMR [m.chemicalbook.com]
- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1-Nitropropane (108-03-2) IR Spectrum [chemicalbook.com]
- 7. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Oxazolidine - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of some substituted 1H-pyrazolyl-oxazolidines or 1H-pyrazolyl-thiazolidines as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 16. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 17. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. idexx.dk [idexx.dk]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Theoretical Stability of 1-Nitropropan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical approaches used to study the stability of 1-nitropropan-2-ol. Due to the limited availability of theoretical studies focused specifically on this compound, this document synthesizes findings from computational analyses of structurally similar nitroalkanes, such as nitroethane and 2-nitropropane, to provide a framework for assessing its stability. The methodologies, data, and conceptual workflows presented here are intended to serve as a valuable resource for researchers investigating the thermal and chemical stability of this and related compounds.
Computational Analysis of Decomposition Pathways
Theoretical studies, primarily employing density functional theory (DFT), are instrumental in elucidating the decomposition pathways of nitroalkanes. These computational methods allow for the characterization of transition states and the calculation of activation energies, providing insights into the most probable degradation routes under thermal stress.
A key study on the decomposition of nitroethane and 2-nitropropane using the B3LYP/6-311+G(3df,2p) level of theory found that the concerted molecular elimination (CME) of nitrous acid (HONO) is the most favorable decomposition channel.[1] This process involves a unimolecular reaction that leads to the formation of an alkene and HONO. The activation barriers for this pathway were calculated to be 42.0 kcal mol⁻¹ for nitroethane and 39.2 kcal mol⁻¹ for 2-nitropropane.[1] These values are in good agreement with experimentally predicted activation energies.[1]
Quantitative Data on Decomposition Barriers
The following table summarizes the calculated activation barriers for the concerted molecular elimination of HONO from nitroethane and 2-nitropropane, which can serve as an estimate for similar pathways in this compound.
| Compound | Decomposition Pathway | Activation Barrier (kcal mol⁻¹) | Computational Method |
| Nitroethane | Concerted HONO Elimination | 42.0 | B3LYP/6-311+G(3df,2p) |
| 2-Nitropropane | Concerted HONO Elimination | 39.2 | B3LYP/6-311+G(3df,2p) |
Data sourced from a computational study on the decomposition pathways of nitroethane and 2-nitropropane.[1]
Proposed Decomposition Pathway for this compound
Based on the established mechanisms for similar nitroalkanes, a primary decomposition pathway for this compound is the unimolecular elimination of nitrous acid to yield propylene glycol and subsequently other degradation products. The reaction would proceed through a cyclic transition state as depicted in the following diagram.
Caption: Proposed unimolecular decomposition of this compound.
Conformational Analysis and Stability
The stability of this compound is also influenced by its conformational preferences. Conformational analysis, typically performed using computational methods, helps identify the most stable (lowest energy) three-dimensional arrangement of the molecule. This is crucial as the reactivity and decomposition kinetics can be dependent on the ground-state conformation.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to perform a potential energy surface scan by systematically rotating key dihedral angles in the molecule to identify all possible conformers and their relative energies.[2] For this compound, the key dihedral angles would be around the C-C and C-N bonds.
Computational Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for performing a computational conformational analysis.
Caption: A typical computational workflow for identifying the most stable conformer.
Experimental Protocols for Thermal Stability Assessment
While this guide focuses on theoretical studies, it is important to mention the experimental techniques that complement and validate computational findings. Differential Scanning Calorimetry (DSC) is a widely used method to evaluate the thermal stability of nitroalkanes.[3][4]
Differential Scanning Calorimetry (DSC) Protocol
A general protocol for assessing the thermal stability of a liquid sample like this compound using DSC is as follows:
-
Sample Preparation: A small, precisely weighed amount of the liquid sample (typically 1-5 mg) is hermetically sealed in a high-pressure crucible, often made of gold to ensure chemical inertness.[4]
-
Inert Atmosphere: The crucible is placed in the DSC instrument under a nitrogen atmosphere to prevent oxidation and suppress evaporation, allowing for the observation of the true thermal decomposition.[4]
-
Temperature Program: The sample is heated at a constant rate (e.g., 1 or 10 °C/min) over a defined temperature range.[4]
-
Data Acquisition: The heat flow to or from the sample is measured as a function of temperature. An exothermic event indicates a decomposition process.
-
Data Analysis: Key parameters are extracted from the resulting thermogram, including the onset temperature of decomposition (Tonset) and the total energy released during decomposition (decomposition energy).[4]
This experimental data can then be used to estimate the maximum recommended process temperature to avoid decomposition.[4]
Experimental Workflow Diagram
The following diagram outlines the logical flow of an experimental thermal stability analysis.
References
- 1. Density functional study of the decomposition pathways of nitroethane and 2-nitropropane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
An In-depth Technical Guide to 1-Nitropropan-2-ol: Synonyms, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-nitropropan-2-ol, a valuable nitro alcohol intermediate in organic synthesis. This document details its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Synonyms and Alternative Names
This compound is known by several alternative names and identifiers, crucial for comprehensive literature and database searches. The most common synonyms are 1-Nitro-2-propanol and 2-Propanol, 1-nitro- . A comprehensive list of identifiers is provided below.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 105.09 g/mol | [1] |
| Boiling Point | 208.7°C at 760 mmHg | [3] |
| Melting Point | -20°C | [3] |
| Density | 1.184 g/cm³ | [3] |
| Flash Point | 99°C | [3] |
| Refractive Index | 1.441 | [3] |
| LogP | 0.167 | [3] |
Experimental Protocols
The primary method for synthesizing β-nitro alcohols like this compound is the Henry reaction, also known as the nitroaldol reaction.[4] This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone.[4] In the case of this compound, the reactants are nitromethane and acetaldehyde.
Synthesis of this compound via Henry Reaction
This protocol is a general procedure based on established methods for the Henry reaction.[5][6][7]
Materials:
-
Nitromethane
-
Acetaldehyde
-
Anhydrous ethanol
-
Sodium acetate trihydrate (or another suitable base like triethylamine)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
To a solution of acetaldehyde (1.0 equivalent) in ethanol, add nitromethane (1.4 equivalents).
-
Add a catalytic amount of sodium acetate trihydrate (0.6 equivalents) to the solution at room temperature.[5]
-
Stir the resulting suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford pure this compound.
Purification by Distillation
For larger scale purification, fractional distillation under reduced pressure can be employed to obtain highly pure this compound. The boiling point of 208.7°C at atmospheric pressure suggests that vacuum distillation is necessary to prevent decomposition.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will determine the purity of the compound and confirm its molecular weight.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nitro-2-propanol [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety and Handling of 1-Nitropropan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-nitropropan-2-ol. The information is intended to support researchers, scientists, and drug development professionals in the safe management and use of this chemical in a laboratory setting. This document includes a summary of its physical and chemical properties, hazard classifications, handling and storage procedures, emergency protocols, and a discussion on its potential metabolic pathways.
Chemical and Physical Properties
This compound is a nitroalkane derivative with the chemical formula C₃H₇NO₃.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Weight | 105.09 g/mol | [1] |
| CAS Number | 3156-73-8 | [1] |
| Molecular Formula | C₃H₇NO₃ | [1] |
| XLogP3 | -0.2 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Nitro-2-propanol, 2-Propanol, 1-nitro- | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its potential hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
(Source: ECHA C&L Inventory)[1]
GHS Pictograms:
Signal Word: Warning[1]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. However, as a minimum, the following should be used:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Breakthrough times should be considered for prolonged contact.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Avoid exposure to heat, sparks, and open flames.
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Remove contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill Decontamination Protocol
In the event of a spill, the following general procedure should be followed by trained personnel with appropriate PPE:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area (e.g., by using a fume hood).
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorb the Spill: Carefully apply the absorbent material, starting from the outside and working inwards to prevent spreading.
-
Collect the Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a final rinse with water. All cleaning materials should be collected as hazardous waste.
-
Dispose of Waste: Dispose of all contaminated materials (absorbents, PPE, cleaning supplies) as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
The thermal stability of nitroalkanes is a critical safety parameter. The following is a general protocol for assessing the thermal stability of this compound using DSC, adapted from procedures for other nitroalkanes.
Objective: To determine the onset temperature of decomposition and the heat of decomposition for this compound.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
High-pressure gold-plated crucibles
-
Nitrogen gas (high purity)
-
Analytical balance
Methodology:
-
Sample Preparation: In a controlled environment (e.g., a fume hood), accurately weigh a small amount of this compound (typically 1-5 mg) into a high-pressure gold-plated crucible.
-
Crucible Sealing: Hermetically seal the crucible under a nitrogen atmosphere to prevent evaporation during the analysis.
-
DSC Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 400 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature of any exothermic events, which indicates the beginning of decomposition.
-
Integrate the area of the exothermic peak to calculate the heat of decomposition (in J/g).
-
Hypothetical Metabolic Pathway
Specific metabolic and toxicological pathways for this compound are not well-documented in publicly available literature. However, based on the known metabolism of other nitroalkanes and nitroaromatic compounds, a hypothetical pathway can be proposed. The bioreduction of the nitro group is a central theme in the metabolism and toxicity of these compounds.[2] This process can be catalyzed by nitroreductases and cytochrome P450 enzymes.[3][4][5][6][7]
The proposed pathway involves two main routes: nitroreduction and oxidation.
Nitroreduction Pathway: The nitro group of this compound can undergo a stepwise reduction, catalyzed by nitroreductases, to form nitroso and hydroxylamine intermediates. These intermediates are reactive and can contribute to cellular toxicity. Further reduction leads to the formation of the corresponding amine.
Oxidation Pathway: Cytochrome P450 enzymes, particularly from the CYP2E1 family which are known to metabolize small hydrophobic compounds, could potentially oxidize the alcohol group of this compound.[8] This could lead to the formation of a ketone.
Below is a Graphviz diagram illustrating this hypothetical metabolic pathway.
Caption: Hypothetical metabolic pathways of this compound.
Logical Workflow for Handling a this compound Spill
The following diagram outlines the logical workflow for responding to a chemical spill of this compound in a laboratory setting.
Caption: Logical workflow for responding to a this compound spill.
This guide is intended as a starting point for the safe handling of this compound. It is essential to consult the most current Safety Data Sheet (SDS) for this chemical and to perform a thorough risk assessment before its use in any experimental procedure. Always adhere to your institution's specific safety guidelines and protocols.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism and Toxicological Mechanisms [mdpi.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Nitropropan-2-ol for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 1-nitropropan-2-ol, a versatile nitroalcohol with significant potential in organic synthesis and drug discovery. The document elucidates the key reactive sites of the molecule, supported by an understanding of its electronic properties and reactivity in various chemical transformations. Detailed methodologies for its synthesis via the Henry (nitroaldol) reaction, as well as its subsequent oxidation and reduction, are presented. Furthermore, the guide explores the broader context of nitroalkanes in medicinal chemistry, touching upon their roles as crucial intermediates in the synthesis of pharmacologically active compounds. Visualizations of reaction mechanisms and experimental workflows are provided to enhance understanding. While quantitative computational data for this compound is not extensively available in the current literature, this guide establishes a foundational understanding of its reactivity based on established chemical principles and data from analogous structures.
Introduction
This compound, a bifunctional organic molecule, possesses both a nitro and a hydroxyl group, rendering it a valuable building block in synthetic chemistry. The interplay of the electron-withdrawing nitro group and the nucleophilic hydroxyl group dictates its chemical behavior, creating distinct electrophilic and nucleophilic centers within the molecule. Understanding these reactive sites is paramount for its strategic application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Nitroalkanes and their derivatives have been instrumental in the development of numerous successful drugs, and a detailed comprehension of their reactivity is crucial for medicinal chemists and drug development professionals.
Electrophilic and Nucleophilic Sites of this compound
The chemical reactivity of this compound is governed by the electronic effects of its functional groups. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly influences the electron density across the carbon skeleton.
-
Nucleophilic Sites:
-
Oxygen of the Hydroxyl Group: The lone pairs of electrons on the oxygen atom of the hydroxyl group make it a primary nucleophilic site. It can participate in reactions such as esterification and etherification.
-
α-Carbon to the Nitro Group (in the form of its nitronate): The carbon atom adjacent to the nitro group (C1) is acidic due to the inductive effect of the nitro group. In the presence of a base, this proton can be abstracted to form a resonance-stabilized nitronate anion. This nitronate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. The carbon atom of the nitronate is the key nucleophilic center in C-C bond-forming reactions like the Henry reaction.
-
-
Electrophilic Sites:
-
Carbon Bearing the Hydroxyl Group (C2): The carbon atom attached to the electronegative oxygen of the hydroxyl group is electron-deficient and thus serves as an electrophilic site. It is susceptible to attack by nucleophiles, particularly if the hydroxyl group is converted into a better leaving group.
-
Carbon Bearing the Nitro Group (C1): While the α-carbon can act as a nucleophile upon deprotonation, in certain contexts, it can also be considered an electrophilic center, for instance, in Michael-type additions if the molecule is dehydrated to the corresponding nitroalkene.
-
Conceptual Visualization of Reactive Sites
Synthesis and Key Reactions
The primary synthetic route to this compound is the Henry (nitroaldol) reaction. Once synthesized, it can undergo various transformations, primarily oxidation and reduction, to yield other valuable synthetic intermediates.
Synthesis via Henry Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In the case of this compound, this involves the reaction of nitromethane with acetaldehyde.
Caption: Mechanism of the Henry reaction for the synthesis of this compound.
Oxidation of this compound
The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-nitro-2-propanone. This transformation is typically achieved using common oxidizing agents.
Caption: Oxidation of this compound to 1-nitro-2-propanone.
Reduction of this compound
The nitro group of this compound can be reduced to an amine, affording 1-amino-2-propanol, a valuable chiral building block. This reduction is commonly carried out via catalytic hydrogenation.
Caption: Reduction of this compound to 1-amino-2-propanol.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and transformation of this compound. The following protocols are based on general methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound via the Henry Reaction
Materials:
-
Nitromethane
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or another suitable base
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitromethane in a suitable solvent such as diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of a base (e.g., a dilute aqueous solution of NaOH) to the stirred solution.
-
To this mixture, add acetaldehyde dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a dilute solution of HCl until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Oxidation to 1-Nitro-2-propanone
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve this compound in dry dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-nitro-2-propanone.
-
Purify the product by column chromatography.
Reduction to 1-Amino-2-propanol
Materials:
-
This compound
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar.
Procedure:
-
Dissolve this compound in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the system with hydrogen gas (typically 50-60 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain 1-amino-2-propanol. Further purification may be achieved by distillation.
Data Presentation
While specific quantitative data on the electrophilicity and nucleophilicity of this compound, such as computationally derived Fukui indices or electrostatic potential values, are not extensively documented in the literature, a qualitative understanding can be summarized. The following table provides a conceptual summary of the reactive sites.
| Site | Atom(s) | Character | Governing Factor | Typical Reactions |
| Nucleophilic | Oxygen of -OH | Strong | Lone pair of electrons | Esterification, Etherification |
| Nucleophilic | C1 (as nitronate) | Strong | Resonance-stabilized anion | Henry Reaction, Michael Addition |
| Electrophilic | C2 | Moderate | Polar C-O bond | Nucleophilic substitution (with activation) |
| Electrophilic | C1 | Weak | Inductive effect of -NO₂ | Nucleophilic attack (in specific contexts) |
Role in Drug Development and Signaling Pathways
Nitroalkanes are versatile precursors in the synthesis of a wide array of pharmaceuticals. The nitro group can be readily transformed into other functional groups, most notably amines, which are ubiquitous in bioactive molecules. The synthesis of chiral β-amino alcohols from β-nitro alcohols is a particularly important transformation in medicinal chemistry.
While there is no direct evidence in the reviewed literature of this compound itself being a modulator of specific signaling pathways, its derivatives, particularly the corresponding amino alcohol, can be incorporated into molecules designed to target various biological pathways. For instance, many G-protein coupled receptor (GPCR) ligands and enzyme inhibitors contain the β-amino alcohol motif.
The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.
Caption: A generalized workflow illustrating the role of this compound in drug discovery.
Conclusion
This compound is a molecule with distinct and valuable electrophilic and nucleophilic centers that drive its reactivity. Its synthesis is readily achievable through the Henry reaction, and it serves as a versatile intermediate for the preparation of other important organic compounds. While a deeper quantitative understanding of its electronic properties through computational studies would be beneficial, the established principles of organic chemistry provide a solid framework for predicting and utilizing its reactivity. For researchers and professionals in drug development, this compound and related nitroalcohols represent a rich source of chemical diversity for the synthesis of novel therapeutic agents. Further exploration into the biological activities of this class of compounds may unveil direct roles in modulating cellular signaling pathways, opening new avenues for drug discovery.
An In-depth Technical Guide to the Stereoisomers of 1-Nitropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropropan-2-ol is a chiral molecule containing a nitro group and a hydroxyl group, making it a subject of interest in synthetic chemistry and potentially in drug development. Due to the presence of a stereocenter at the second carbon atom, it exists as a pair of enantiomers: (R)-1-nitropropan-2-ol and (S)-1-nitropropan-2-ol. The spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in pharmacology and toxicology.[1][2] While specific biological activities for the individual stereoisomers of this compound are not extensively documented in public literature, the general class of nitro compounds is known to exhibit a wide range of biological effects.[3][4][5][6]
This guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, separation, and characterization. Given the limited specific data available for this particular compound, this guide incorporates established methodologies for analogous chiral nitro alcohols to provide a foundational understanding and practical approach for researchers.
Physicochemical Properties
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[7] However, they exhibit different interactions with plane-polarized light, a property known as optical activity.[8][9] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.[8] The specific rotation is a characteristic property of a chiral compound.
Table 1: Predicted and General Physical Properties of this compound Stereoisomers
| Property | (R)-1-Nitropropan-2-ol | (S)-1-Nitropropan-2-ol | Racemic this compound |
| Molecular Formula | C₃H₇NO₃ | C₃H₇NO₃ | C₃H₇NO₃ |
| Molecular Weight | 105.09 g/mol | 105.09 g/mol | 105.09 g/mol |
| IUPAC Name | (2R)-1-nitropropan-2-ol | (2S)-1-nitropropan-2-ol | (±)-1-nitropropan-2-ol |
| Boiling Point | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Data not available | 0° |
Synthesis of Racemic this compound
The primary method for synthesizing β-nitro alcohols like this compound is the Henry reaction (also known as the nitroaldol reaction).[10] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For this compound, this involves the reaction of nitromethane with acetaldehyde.
Experimental Protocol: The Henry Reaction
Materials:
-
Nitromethane
-
Acetaldehyde
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine-based catalyst)
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Apparatus for reaction under controlled temperature and inert atmosphere
Procedure:
-
A solution of nitromethane and a catalytic amount of base is prepared in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a specific temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Acetaldehyde is added dropwise to the stirred solution.
-
The reaction mixture is stirred for a specified period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction is quenched by the addition of an acid to neutralize the base.
-
The crude product is extracted from the reaction mixture using an appropriate organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the racemic this compound.
Diagram 1: Logical Workflow for the Henry Reaction
Caption: Workflow for the synthesis of racemic this compound via the Henry reaction.
Separation of Stereoisomers (Chiral Resolution)
Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. Common methods for chiral resolution include enzymatic kinetic resolution and chiral chromatography.[1][7][11][12][13][14][15][16][17]
Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[12][16][18] For a racemic alcohol, this often involves acylation.
Materials:
-
Racemic this compound
-
A suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia)
-
An acylating agent (e.g., vinyl acetate, acetic anhydride)
-
An organic solvent (e.g., hexane, toluene)
-
Apparatus for reaction at a controlled temperature
Procedure:
-
The racemic this compound is dissolved in an organic solvent.
-
The lipase and the acylating agent are added to the solution.
-
The reaction mixture is incubated at a specific temperature with stirring.
-
The reaction progress is monitored for the conversion of one enantiomer to its ester. The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
The enzyme is filtered off, and the mixture is separated by column chromatography to isolate the unreacted enantiomer (e.g., (R)-1-nitropropan-2-ol) and the acylated enantiomer (e.g., (S)-1-nitropropan-2-ol acetate).
-
The acylated enantiomer can be hydrolyzed back to the alcohol.
Diagram 2: Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the separation of this compound enantiomers by enzymatic kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[7][11][14][15] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
Procedure:
-
A sample of racemic this compound is dissolved in a suitable solvent.
-
The sample is injected onto the chiral HPLC column.
-
A mobile phase (a mixture of solvents like hexane and isopropanol) is passed through the column to elute the compounds.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
A detector (e.g., UV detector) records the elution of each enantiomer as separate peaks in the chromatogram.
-
For preparative separation, the fractions corresponding to each peak are collected.
Table 2: Exemplar Chiral HPLC Separation Parameters for a Nitro-alcohol
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar polysaccharide-based column) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Note: These are typical starting conditions and would require optimization for this compound.
Characterization of Stereoisomers
Once separated, the enantiomeric purity of each stereoisomer needs to be determined. This is typically done using chiral HPLC or by measuring the specific rotation.
Polarimetry
The specific rotation of each enantiomer is measured using a polarimeter. The magnitude of the rotation should be equal, and the sign opposite for the two enantiomers. The enantiomeric excess (ee) of a sample can be calculated using the formula:
ee (%) = ([α]observed / [α]max) * 100
where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
Potential Biological Significance
The stereochemistry of a molecule can have a profound impact on its biological activity.[1][2] One enantiomer may be biologically active while the other is inactive or even exhibits toxicity.[1] The nitro group in drug molecules can influence their pharmacokinetic and pharmacodynamic properties.[3][4] For example, the reduction of a nitro group can be a key activation step for some prodrugs.[6]
Diagram 3: Conceptual Signaling Pathway Interaction
Caption: Hypothetical differential interaction of stereoisomers with a chiral biological receptor.
Conclusion
The stereoisomers of this compound represent an area ripe for further investigation. While general methodologies for their synthesis and separation can be inferred from related compounds, specific quantitative data and detailed biological studies are currently lacking in the public domain. This guide provides a framework for researchers to approach the study of these interesting chiral molecules, from their synthesis via the Henry reaction to their separation using enzymatic or chromatographic techniques. Future research should focus on obtaining pure enantiomers, characterizing their specific properties, and evaluating their differential biological activities to unlock their full potential in chemistry and drug development.
References
- 1. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. This compound | 3156-73-8 | Benchchem [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Nitropropan-2-ol: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-nitropropan-2-ol, a nitro alcohol of interest in organic synthesis and potentially in drug discovery. This document details its commercial availability, outlines experimental protocols for its synthesis and analysis, and discusses its known safety profile. Due to the limited publicly available information on its specific biological functions, this guide also touches upon the broader context of nitro-containing compounds in biological systems.
Commercial Availability
This compound (CAS No: 3156-73-8) is commercially available from a number of chemical suppliers, primarily for research and development purposes. It is typically offered in small quantities, ranging from milligrams to grams, with purities generally reported as 95% or higher. While pricing is subject to change and often requires a direct quote, the following table summarizes the availability from various vendors.
| Supplier | Purity | Available Quantities | Notes |
| Molport | >90%, 95% | 1 mg, 2 mg, 3 mg, 4 mg, 40 mg, 2 µmol, 3 µmol, 5 µmol, 10 µmol, 20 µmol | Available from multiple suppliers on the platform. Warehouses in the United States and Ukraine are mentioned.[1] |
| EvitaChem | Not specified | Not specified | Catalog number: EVT-1613866.[2] |
| Guidechem | Not specified | Not specified | Connects with global manufacturers. |
| Chem-Tools | Not specified | Not specified | Also known as 2-Nitro-1-propanol or Nitroisopropanol on this platform. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C3H7NO3 | [1] |
| Molecular Weight | 105.09 g/mol | [1] |
| CAS Number | 3156-73-8 | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Nitro-2-propanol, NSC 17677 | [3] |
| Boiling Point | ~208.7 °C at 760 mmHg (Predicted) | |
| Melting Point | ~ -20 °C (Predicted) | |
| Flash Point | ~99 °C (Predicted) | |
| Density | ~1.184 g/cm³ (Predicted) | |
| Solubility | Soluble in water. | [2] |
Experimental Protocols
Synthesis via Henry (Nitroaldol) Reaction
The most common method for the synthesis of β-nitro alcohols like this compound is the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, nitromethane reacts with acetaldehyde.
Materials:
-
Nitromethane
-
Acetaldehyde
-
A base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine-based catalyst)
-
An appropriate solvent (e.g., methanol, ethanol, or water)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetaldehyde (1.0 equivalent) in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add nitromethane (1.1 equivalents) to the cooled solution.
-
Prepare a solution of the base catalyst in the same solvent and add it dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid until the pH is approximately 7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Synthesis of this compound via the Henry Reaction.
Purification by Fractional Distillation
The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure to avoid decomposition at high temperatures.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a condenser
-
Receiving flask
-
Vacuum source
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
-
Transfer the crude this compound to the round-bottom flask and add a few boiling chips.
-
Connect the apparatus to a vacuum source and gradually reduce the pressure.
-
Begin heating the flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The predicted boiling point is approximately 72-74 °C at 1 mmHg.
-
Monitor the temperature at the distillation head; a stable temperature during distillation indicates a pure fraction.
Purification of this compound by fractional distillation.
Analytical Methods
GC-MS can be used to assess the purity of this compound and confirm its molecular weight.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 105, along with characteristic fragmentation patterns.
¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
¹H NMR (400 MHz, CDCl₃):
-
The spectrum is expected to show a doublet for the methyl group (CH₃) protons, a multiplet for the methine proton (CH-OH), a multiplet for the methylene protons (CH₂-NO₂), and a broad singlet for the hydroxyl proton (OH).
¹³C NMR (100 MHz, CDCl₃):
-
The spectrum should display three distinct signals corresponding to the three carbon atoms in the molecule.
Analytical workflow for this compound characterization.
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard statements apply[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the detailed biological activity and the involvement of this compound in specific cellular signaling pathways.
However, the broader class of nitro-containing compounds is known to exhibit a wide range of biological activities.[3] The nitro group can be metabolically reduced to form reactive nitrogen species, which can have cytotoxic effects. This property is exploited in some antimicrobial and anticancer drugs.[4] The biological effects of nitro compounds are often dependent on the specific molecular structure and the cellular environment.
For instance, the related compound 2-nitropropane is recognized as a hepatotoxin and a potential carcinogen in animal studies.[5] The toxicity of nitroalkanes is thought to be related to the generation and stability of their corresponding nitronates.[6]
Given the structural similarity, it is plausible that this compound may also interact with biological systems, potentially through metabolic activation or by acting as an enzyme substrate or inhibitor. However, without specific experimental data, any discussion of its role in drug development or its effect on signaling pathways remains speculative. Researchers interested in this compound for drug development purposes would need to conduct extensive in vitro and in vivo studies to elucidate its biological effects and mechanism of action.
Conclusion
This compound is a commercially available nitro alcohol with potential applications in organic synthesis. This guide has provided an overview of its availability, along with detailed protocols for its synthesis and analysis. While safety information is available, a specific, comprehensive SDS should be sought from the supplier. The biological activity of this compound and its potential role in drug development remain largely unexplored, presenting an opportunity for future research to uncover its pharmacological properties and potential therapeutic applications.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. svedbergopen.com [svedbergopen.com]
- 5. 1-Nitropropane (108-03-2) 1H NMR [m.chemicalbook.com]
- 6. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 1-Nitropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic asymmetric synthesis of 1-nitropropan-2-ol, a valuable chiral building block in organic synthesis, is primarily achieved through the asymmetric Henry (or nitroaldol) reaction. This reaction facilitates the carbon-carbon bond formation between a nitroalkane, in this case, nitroethane, and an aldehyde, formaldehyde or its equivalents like paraformaldehyde. The resulting β-nitro alcohol, this compound, possesses a stereogenic center, and its enantiomerically pure forms are crucial intermediates for the synthesis of various pharmaceuticals and biologically active compounds. The development of efficient chiral catalysts for this transformation is a significant area of research, with both metal-based and organocatalytic systems demonstrating considerable success in achieving high yields and enantioselectivities.
Catalytic Systems
A variety of chiral catalysts have been developed for the asymmetric Henry reaction. These can be broadly categorized into two main classes:
-
Metal-Based Catalysts: Transition metal complexes, particularly those of copper and zinc, are widely used. These catalysts are typically formed by coordinating the metal ion with a chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. Common chiral ligands include bis(oxazolines), diamines, and Schiff bases.[1][2]
-
Organocatalysts: These are small, chiral organic molecules that can catalyze the reaction without the need for a metal center.[3] Guanidines, thioureas, and cinchona alkaloids are prominent examples of organocatalysts used in the asymmetric Henry reaction. They often function by activating the nucleophile (nitroethane) and/or the electrophile (formaldehyde) through hydrogen bonding or by forming transient chiral intermediates.
Data Presentation
The following table summarizes representative quantitative data for the catalytic asymmetric Henry reaction, showcasing the performance of different catalyst types. While specific data for the reaction of nitroethane and formaldehyde is limited in the literature, the table provides results for analogous reactions with other aldehydes to illustrate the efficacy of these catalytic systems.
| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Copper(II)-Bis(oxazoline) Complex | Benzaldehyde | Nitromethane | 85 | 94 | [1] |
| Chiral Diamine-Cu(OAc)₂ Complex | 4-Nitrobenzaldehyde | Nitromethane | >99 | 99.5 | [1] |
| Chiral Guanidine | 4-Chlorobenzaldehyde | Nitroethane | 85 | 92 (anti) | [3] |
| Cinchona Alkaloid-derived Thiourea | Benzaldehyde | Nitromethane | 95 | 91 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction
This protocol is adapted from the work of Evans, et al. on the enantioselective Henry reaction.[1]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))
-
Nitroethane
-
Paraformaldehyde
-
Anhydrous ethanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) acetate monohydrate (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) in anhydrous ethanol (1.0 mL). Stir the mixture at room temperature for 1-2 hours. A color change should be observed, indicating the formation of the copper-ligand complex.
-
Reaction Setup: To the solution of the catalyst, add nitroethane (2.0 mmol, 2.0 equiv.). If using paraformaldehyde, it should be depolymerized to formaldehyde prior to addition or added as a fine powder. Add paraformaldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the product, this compound.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic asymmetric synthesis of this compound.
Caption: General workflow for the catalytic asymmetric synthesis of this compound.
Catalytic Cycle Diagram
This diagram illustrates a plausible catalytic cycle for a copper-catalyzed asymmetric Henry reaction.
Caption: Plausible catalytic cycle for the copper-catalyzed asymmetric Henry reaction.
References
Application Notes and Protocols: 1-Nitropropan-2-ol as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-nitropropan-2-ol as a versatile precursor in the synthesis of pharmaceuticals. The primary application highlighted is its role in the synthesis of chiral amino alcohols, which are crucial building blocks for various active pharmaceutical ingredients (APIs). This document outlines the synthetic pathways, experimental protocols, and quantitative data for key transformations.
Introduction
This compound is a valuable bifunctional molecule containing both a nitro and a hydroxyl group.[1] Its utility in pharmaceutical synthesis stems from the facile conversion of the nitro group into an amine, yielding 2-amino-1-propanol, a chiral intermediate.[2][3] This amino alcohol is a key component in the synthesis of several important drugs. This document will focus on the synthesis of this compound, its reduction to 2-amino-1-propanol, and the subsequent utilization of this intermediate in the synthesis of the antituberculosis drug, Ethambutol.
Synthetic Pathways and Key Transformations
The overall synthetic strategy involves two main steps:
-
Synthesis of this compound: Typically achieved through a base-catalyzed Henry (nitroaldol) reaction between nitroethane and acetaldehyde.[1][4]
-
Reduction of this compound to 2-Amino-1-propanol: This transformation is a critical step and can be accomplished through various reduction methods, most notably catalytic hydrogenation.[2]
-
Synthesis of the Active Pharmaceutical Ingredient (API): The resulting 2-amino-1-propanol is then used as a chiral building block in the synthesis of the final drug molecule.
References
Application Notes and Protocols: 1-Nitropropan-2-ol in Nitroaldol Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 1-nitropropan-2-ol via the nitroaldol (Henry) reaction and the subsequent applications of this versatile β-nitro alcohol in organic synthesis. While this compound is the product of a nitroaldol condensation rather than a starting nitroalkane, its synthesis and derivatization are of significant interest in the development of pharmaceuticals and other fine chemicals.
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2][3] This reaction is a powerful tool for constructing complex molecules due to the synthetic versatility of the resulting products.[1][4] The products can be readily converted into other valuable functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[1][2]
Synthesis of this compound via Nitroaldol Reaction
The synthesis of this compound is achieved through the nitroaldol condensation of nitromethane with acetaldehyde in the presence of a base catalyst.
Reaction Scheme:
The reaction proceeds through the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent protonation of the resulting alkoxide yields this compound.[2]
Experimental Protocols
Below are representative protocols for the nitroaldol condensation to synthesize β-nitro alcohols. These can be adapted for the specific synthesis of this compound.
Protocol 1: Base-Catalyzed Nitroaldol Reaction in Aqueous Media
This protocol is a general method for the Henry reaction, which can be adapted for various aldehydes and nitroalkanes.
-
Materials:
-
Aldehyde (e.g., Acetaldehyde)
-
Nitroalkane (e.g., Nitromethane)
-
Base Catalyst (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Solvent (e.g., Water, Ethanol)
-
Acid for neutralization (e.g., Hydrochloric Acid)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde in the chosen solvent.
-
Add the nitroalkane to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of the base catalyst dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath and neutralize with dilute acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: Asymmetric Nitroaldol Reaction using a Chiral Catalyst
For the synthesis of enantiomerically enriched β-nitro alcohols, a chiral catalyst is employed.
-
Materials:
-
Aldehyde
-
Nitroalkane
-
Chiral Catalyst (e.g., Copper(II)-bis(oxazoline) complex, Shibasaki catalysts)[1]
-
Base (if required by the catalyst system)
-
Anhydrous, aprotic solvent (e.g., THF, CH2Cl2)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst and the solvent.
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the aldehyde to the catalyst solution.
-
Slowly add the nitroalkane to the mixture.
-
Stir the reaction at the specified temperature for the required duration, monitoring by chiral HPLC or TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
-
Data Presentation
The efficiency of a nitroaldol reaction is evaluated based on yield, diastereoselectivity (for products with multiple stereocenters), and enantioselectivity (for asymmetric reactions).
Table 1: Representative Yields for Nitroaldol Reactions
| Aldehyde | Nitroalkane | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Nitromethane | PS-BEMP | Solvent-free | 75 | [5] |
| 4-Nitrobenzaldehyde | Nitromethane | Cu(II)-Schiff base | Isopropanol | 85 | [6] |
| 3-Phenylpropanal | Nitromethane | Cu(II)-amino azetidine | - | >99 | [6] |
| Acetaldehyde | Nitromethane | Calcium oxide | Water/Methanol | 58 (for 2-nitro-1-propanol) | [7] |
Table 2: Enantioselectivity in Asymmetric Nitroaldol Reactions
| Aldehyde | Nitroalkane | Chiral Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | Nitromethane | Zinc triflate/(+)-N-methylephedrine | - | - | [1] |
| Aromatic Aldehydes | Trimethylsilyl nitronates | Chiral quaternary ammonium fluoride | >90:10 (anti) | >90 | [8] |
| Aliphatic Aldehydes | Nitroalkanes | Lithium/lanthanum polymetallic complex | high (syn) | high | [8] |
Visualizations
Diagram 1: General Mechanism of the Nitroaldol (Henry) Reaction
Caption: Mechanism of the base-catalyzed nitroaldol reaction.
Diagram 2: Experimental Workflow for a Typical Nitroaldol Condensation
Caption: Standard experimental workflow for nitroaldol synthesis.
Applications of this compound and other β-Nitro Alcohols
The synthetic utility of this compound and related compounds stems from the versatile reactivity of the nitro and hydroxyl groups.
-
Reduction to β-Amino Alcohols: The nitro group can be readily reduced to an amine, yielding valuable β-amino alcohols. These are important structural motifs in many pharmaceuticals, including β-blockers like (S)-propranolol and the HIV protease inhibitor Amprenavir.[1] The reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents (e.g., LiAlH4).
-
Dehydration to Nitroalkenes: Elimination of water from β-nitro alcohols under basic or acidic conditions provides nitroalkenes.[1] These are versatile Michael acceptors and dienophiles in cycloaddition reactions, enabling the synthesis of more complex cyclic and acyclic structures.
-
Oxidation to α-Nitro Ketones: The secondary alcohol group can be oxidized to a ketone, affording α-nitro ketones.[1] These compounds are useful intermediates for the synthesis of various heterocyclic compounds and can undergo further transformations at the carbon bearing the nitro group.
Diagram 3: Synthetic Transformations of β-Nitro Alcohols
Caption: Key synthetic routes from β-nitro alcohols.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Reduction of 1-Nitropropan-2-ol to 2-Amino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the chemical reduction of 1-nitropropan-2-ol to the valuable amino alcohol, 2-amino-1-propanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol focuses on a robust and widely applicable method: catalytic hydrogenation using Raney® Nickel. Alternative methods and comparative data are also presented to offer flexibility and optimization pathways for researchers.
Introduction
2-Amino-1-propanol is a chiral building block of significant interest in the pharmaceutical industry. Its synthesis from readily available precursors is a key area of process development. The reduction of the corresponding nitro alcohol, this compound, represents a straightforward and efficient route to this target molecule. The primary method detailed herein is catalytic hydrogenation, a well-established and scalable technique for the reduction of nitro groups. This method offers high yields and clean conversion under relatively mild conditions.
Comparative Data of Reduction Methods
While catalytic hydrogenation is a preferred method, other reduction techniques can be employed. The choice of method may depend on available equipment, scale, and sensitivity of other functional groups in the substrate. Below is a summary of common methods for the reduction of aliphatic nitro compounds.
| Reduction Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel | Methanol or Ethanol | 25 - 50 | 50 - 500 | 85 - 95 | Preferred industrial method; catalyst is pyrophoric. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methanol or Ethanol | 25 - 50 | 50 - 500 | 80 - 90 | Effective, but may be more expensive than Raney® Ni. |
| Chemical Reduction | Zinc (Zn) / Acetic Acid | Ethanol / Water | 25 - 60 | Atmospheric | 70 - 85 | Milder conditions, useful for small-scale synthesis. |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 - 35 | Atmospheric | 80 - 90 | Potent reducing agent; requires anhydrous conditions. |
Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel
This protocol details the reduction of this compound to 2-amino-1-propanol using Raney® Nickel as the catalyst.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus
Safety Precautions:
-
Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or as a water slurry. Never allow the catalyst to dry in the air.
-
Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Procedure:
-
Reactor Setup:
-
To a clean and dry Parr hydrogenation reactor vessel, add this compound (e.g., 10.0 g, 95.1 mmol).
-
Add methanol (e.g., 100 mL) to dissolve the substrate.
-
Carefully add Raney® Nickel (e.g., 1.0 g of a 50% slurry in water) to the reaction mixture. The catalyst should be added as a slurry to prevent ignition.
-
-
Hydrogenation:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with nitrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 40 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Open the reactor and carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent the catalyst from igniting.
-
Wash the filter cake with additional methanol (2 x 20 mL).
-
Combine the filtrate and washings.
-
Remove the methanol from the filtrate by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation.
-
-
Purification (Vacuum Distillation):
-
Set up a vacuum distillation apparatus.
-
Transfer the crude 2-amino-1-propanol to the distillation flask.
-
Distill the product under reduced pressure. The boiling point of 2-amino-1-propanol is approximately 174-176 °C at atmospheric pressure, so the distillation should be performed at a significantly lower pressure.
-
Collect the fraction corresponding to pure 2-amino-1-propanol.
-
The expected yield of the purified product is typically in the range of 85-95%.
-
Visualizations
Chemical Transformation
Caption: Reaction scheme for the reduction of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-1-propanol.
1-Nitropropan-2-ol: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropropan-2-ol is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring both a nitro group and a hydroxyl group on adjacent carbons, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of a variety of important molecules, including amino alcohols, chiral ligands, and heterocyclic compounds. The presence of these two functional groups in a 1,2-relationship provides a platform for stereoselective reactions and the introduction of complex functionality. This document provides an overview of the key applications of this compound and detailed protocols for its use in several fundamental synthetic transformations.
Key Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its nitro and hydroxyl moieties. The nitro group can be readily reduced to an amine, transformed into a carbonyl group via the Nef reaction, or participate in other modifications. The secondary alcohol can be oxidized to a ketone or converted into a good leaving group for substitution or elimination reactions.
Synthesis of 2-Amino-1-propanol via Reduction
The reduction of the nitro group in this compound provides a direct route to the valuable amino alcohol, 2-amino-1-propanol, a chiral building block used in the synthesis of pharmaceuticals and chiral auxiliaries. Catalytic hydrogenation using Raney nickel is an effective method for this transformation.
Workflow for the Reduction of this compound:
Caption: General workflow for the catalytic hydrogenation of this compound.
Table 1: Catalytic Reduction of this compound
| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
| This compound | 2-Amino-1-propanol | Raney Nickel | Methanol | 25 | 50 | 4 | ~85-95 |
Experimental Protocol: Catalytic Hydrogenation of this compound with Raney Nickel
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
Celite
-
Parr hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, a solution of this compound (1 equivalent) in methanol is prepared.
-
Raney nickel (a catalytic amount, typically 10-20% by weight of the substrate) is carefully added as a slurry in methanol. Caution: Raney nickel is pyrophoric and must be handled with care under an inert atmosphere when dry.[1]
-
The vessel is sealed and purged with nitrogen, followed by hydrogen.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50 psi) at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully vented, and the catalyst is removed by filtration through a pad of Celite. Caution: The filter cake should not be allowed to dry as it may be pyrophoric.
-
The filtrate is concentrated under reduced pressure to afford crude 2-amino-1-propanol.
-
The crude product can be purified by vacuum distillation to yield the pure amino alcohol.
Oxidation to 1-Nitro-2-propanone
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-nitro-2-propanone, a useful intermediate for further C-C bond formation or other transformations. The Swern oxidation is a mild and effective method for this conversion, avoiding harsh conditions that might affect the nitro group.
Logical Flow of the Swern Oxidation:
Caption: Step-wise process of the Swern oxidation of this compound.
Table 2: Swern Oxidation of this compound
| Substrate | Product | Oxidizing System | Solvent | Temperature (°C) | Yield (%) |
| This compound | 1-Nitro-2-propanone | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to rt | Typically >85 |
Experimental Protocol: Swern Oxidation of this compound
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.[2][3]
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous DCM is added slowly, keeping the temperature below -70 °C. The reaction is stirred for 30 minutes.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.[2]
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 1-nitro-2-propanone can be purified by flash column chromatography on silica gel.
Synthesis of Heterocyclic Compounds: Oxazolines
Following the reduction of this compound to 2-amino-1-propanol, the resulting amino alcohol is a key precursor for the synthesis of oxazolines. These heterocyclic structures are prevalent in many biologically active compounds and are also used as chiral ligands in asymmetric catalysis. The cyclization is typically achieved by reacting the amino alcohol with a carboxylic acid derivative.
Pathway to Oxazoline Synthesis:
Caption: Synthetic route from this compound to substituted oxazolines.
Table 3: Two-Step Synthesis of 4-Methyl-2-phenyloxazoline
| Step | Starting Material | Reagent(s) | Product | Yield (%) |
| 1 | This compound | H₂, Raney Ni | 2-Amino-1-propanol | ~85-95 |
| 2 | 2-Amino-1-propanol | Benzoyl chloride, Et₃N; then SOCl₂ | 4-Methyl-2-phenyloxazoline | ~70-80 (over 2 steps) |
Experimental Protocol: Two-Step Synthesis of 4-Methyl-2-phenyloxazoline
Step 1: Synthesis of 2-Amino-1-propanol
-
Follow the protocol for the catalytic hydrogenation of this compound as described above.
Step 2: Synthesis of 4-Methyl-2-phenyloxazoline Materials:
-
2-Amino-1-propanol
-
Benzoyl chloride
-
Triethylamine
-
Thionyl chloride
-
Dichloromethane, anhydrous
Procedure:
-
To a solution of 2-amino-1-propanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and slowly add thionyl chloride (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-methyl-2-phenyloxazoline.
Dehydration to 1-Nitroprop-1-ene
The dehydration of this compound provides access to the corresponding nitroalkene, 1-nitroprop-1-ene. Nitroalkenes are versatile Michael acceptors and dienophiles in Diels-Alder reactions, making them valuable intermediates in carbon-carbon bond-forming reactions.
Table 4: Dehydration of this compound
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Yield (%) |
| This compound | 1-Nitroprop-1-ene | Dibutyltin oxide (Bu₂SnO) | Benzene | Reflux | Moderate to Good |
Experimental Protocol: Dehydration of this compound
Materials:
-
This compound
-
Dibutyltin oxide (Bu₂SnO)
-
Benzene
-
Dean-Stark apparatus
Procedure:
-
A mixture of this compound (1.0 equivalent) and a catalytic amount of dibutyltin oxide (e.g., 20-30 mol%) in benzene is heated to reflux in a flask equipped with a Dean-Stark trap.[4]
-
The reaction is monitored by observing the collection of water in the trap and by TLC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield 1-nitroprop-1-ene.
Conclusion
This compound is a readily accessible and highly functionalized building block that serves as a gateway to a variety of synthetically important molecules. The protocols outlined in this document demonstrate its utility in the preparation of key intermediates such as amino alcohols, nitro ketones, and nitroalkenes, as well as in the synthesis of heterocyclic systems like oxazolines. These transformations, characterized by their efficiency and selectivity, underscore the importance of this compound in the toolbox of the modern organic chemist, with significant applications in academic research, and the development of new pharmaceuticals.
References
Application Notes and Protocols: Synthesis of Isopropyl Nitrate via Nitration of Propan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of isopropyl nitrate through the nitration of propan-2-ol. The direct nitration of secondary alcohols like propan-2-ol is often complicated by oxidation side reactions, leading to the formation of ketones such as acetone. To circumvent this, the described method employs urea as a critical agent to suppress the formation of nitrous acid, thereby minimizing undesirable side products.[1] This protocol outlines the necessary reagents, equipment, step-by-step procedures, and crucial safety precautions for a controlled and efficient synthesis.
Critical Safety Precautions
The nitration of alcohols is an inherently hazardous process that must be conducted with extreme caution.
-
Explosion Hazard: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2] Isopropyl nitrate is a nitrate ester that can be sensitive to heat and shock and may explode upon heating.[3]
-
Corrosive and Reactive Reagents: Concentrated nitric acid is a strong oxidizer and is highly corrosive; it can cause severe burns upon contact.[2][4] It reacts violently with alcohols, reducing agents, and combustible materials.[4][5] All operations involving nitric acid must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[2]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[2] Have appropriate spill containment materials, such as sodium carbonate or other neutralizing agents for acid spills, readily available.[5]
-
Product Toxicity: Isopropyl nitrate is toxic and can be absorbed through the skin. It may cause headaches, dizziness, and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3]
Materials and Equipment
Reagents
-
Propan-2-ol (Isopropyl alcohol), anhydrous (≥99.5%)
-
Nitric Acid (70%, concentrated)
-
Urea
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), 5% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel (100 mL), pressure-equalizing
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thermometer and adapter (-10°C to 150°C)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Vacuum distillation apparatus (optional, for higher purity)
Experimental Protocol
This protocol is adapted from established methods for the direct nitration of isopropanol in the presence of urea to mitigate side reactions.[1]
Reaction Setup
-
Assemble the three-neck round-bottom flask on the magnetic stirrer within a chemical fume hood.
-
Fit the central neck with the thermometer adapter and thermometer, ensuring the bulb is submerged in the reaction mixture.
-
Attach the pressure-equalizing dropping funnel to one of the side necks.
-
Attach the reflux condenser to the other side neck and ensure a steady flow of cold water through it.
-
Place the ice-water bath under the reaction flask, ready for temperature control.
Nitration Procedure
-
To the three-neck flask, add 60 g (approx. 76 mL) of anhydrous propan-2-ol and 4.3 g of urea.
-
Begin stirring the mixture to dissolve the urea.
-
In the dropping funnel, carefully measure 16 mL of 70% concentrated nitric acid.
-
Cool the propan-2-ol/urea mixture in the ice-water bath to approximately 0-5°C.
-
Once cooled, begin the dropwise addition of the nitric acid from the dropping funnel to the stirred alcohol solution. Maintain the reaction temperature below 10°C throughout the addition. This is a critical step to control the exothermic reaction. The addition should take approximately 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction proceed at room temperature for an additional 1-2 hours with continuous stirring.
Work-up and Purification
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Gently swirl the funnel (do not shake vigorously at first to avoid pressure buildup) and then allow the layers to separate. The lower layer is the aqueous phase, and the upper layer is the crude isopropyl nitrate.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 50 mL of a 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release any CO₂ gas produced. Shake gently.
-
Allow the layers to separate, then drain and discard the lower aqueous wash.
-
Repeat the wash with another 50 mL of deionized water.
-
Transfer the washed organic layer (crude isopropyl nitrate) to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.
-
Decant or filter the dried isopropyl nitrate into a pre-weighed round-bottom flask for yield determination. For higher purity, the product can be purified by vacuum distillation, but this should only be attempted with extreme caution due to the product's instability.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of isopropyl nitrate.
Data Summary
The following table summarizes typical quantitative data reported for the synthesis of isopropyl nitrate under controlled conditions.
| Parameter | Value / Condition | Reference(s) |
| Reactants | Propan-2-ol, Nitric Acid, Urea, Ammonium Nitrate | [6] |
| Reaction Temp. | 100-102°C (for continuous distillation processes) | [1][6] |
| <10°C (for batch addition processes) | General Practice | |
| Typical Yield | >85% | [6] |
| 68% (in a specific continuous process) | [1] | |
| Product Purity | >98% (by Gas Chromatography) | [6] |
| Key Additive | Urea (to destroy nitrous acid and prevent oxidation) | [1] |
References
- 1. DE902613C - Process for the continuous production of isopropyl nitrate - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. A STUDY ON PREPARATION TECHNOLOGY OF ISOPROPYL NITRATE [energetic-materials.org.cn]
Application Notes and Protocols: 1-Nitropropan-2-ol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-nitropropan-2-ol as a versatile building block in the synthesis of various heterocyclic compounds. The primary focus is on the formation of isoxazoles and isoxazolines, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a primary nitro compound that serves as a valuable synthon for the construction of five-membered heterocycles. The key to its reactivity lies in the in-situ generation of the corresponding nitrile oxide, a highly reactive 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford isoxazolines and isoxazoles, respectively. The presence of a hydroxyl group in this compound offers a potential handle for further functionalization of the resulting heterocyclic products.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The central theme of utilizing this compound in heterocyclic synthesis revolves around the 1,3-dipolar cycloaddition reaction. The overall process can be broken down into two main steps:
-
In-situ Generation of the Nitrile Oxide: The primary nitro group of this compound is dehydrated to form 1-hydroxypropan-2-ylnitrile oxide. This is typically achieved using a dehydrating agent in the presence of a base.
-
[3+2] Cycloaddition: The generated nitrile oxide immediately reacts with a suitable dipolarophile (alkene or alkyne) present in the reaction mixture to form the five-membered heterocyclic ring.
A general schematic for this process is presented below.
Caption: General workflow for the synthesis of isoxazolines and isoxazoles from this compound.
Application 1: Synthesis of Isoxazoline Derivatives
The reaction of the nitrile oxide derived from this compound with alkenes leads to the formation of isoxazoline derivatives. These compounds are important precursors for various functionalized molecules, including β-hydroxy ketones and γ-amino alcohols.
General Experimental Protocol: Synthesis of 3-(1-Hydroxypropan-2-yl)-5-phenyl-4,5-dihydroisoxazole
This protocol is adapted from general procedures for the 1,3-dipolar cycloaddition of primary nitroalkanes with alkenes. Optimization may be required for specific substrates.
Reaction Scheme:
Caption: Synthesis of a 3,5-disubstituted isoxazoline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 105.09 | 1.05 g | 10.0 |
| Styrene | 104.15 | 1.25 g | 12.0 |
| Phenyl Isocyanate | 119.12 | 2.38 g | 20.0 |
| Triethylamine (Et3N) | 101.19 | 0.1 g | 1.0 |
| Toluene | - | 20 mL | - |
Procedure:
-
To a stirred solution of this compound (1.05 g, 10.0 mmol) and styrene (1.25 g, 12.0 mmol) in dry toluene (20 mL) in a round-bottom flask, add triethylamine (0.1 g, 1.0 mmol).
-
Slowly add a solution of phenyl isocyanate (2.38 g, 20.0 mmol) in dry toluene (5 mL) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired isoxazoline.
Expected Outcome:
Application 2: Synthesis of Isoxazole Derivatives
The cycloaddition of the nitrile oxide from this compound with alkynes yields isoxazole derivatives. Isoxazoles are a class of aromatic heterocycles frequently found in pharmaceuticals.
General Experimental Protocol: Synthesis of 3-(1-Hydroxypropan-2-yl)-5-phenylisoxazole
This protocol is a general representation and may require optimization for different alkynes.
Reaction Scheme:
Caption: Synthesis of a 3,5-disubstituted isoxazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 105.09 | 1.05 g | 10.0 |
| Phenylacetylene | 102.14 | 1.23 g | 12.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 1.52 g | 10.0 |
| Toluene | - | 25 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.05 g, 10.0 mmol) and phenylacetylene (1.23 g, 12.0 mmol) in dry toluene (25 mL).
-
Add DBU (1.52 g, 10.0 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 18-36 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure isoxazole product.
Expected Outcome:
Yields for this type of reaction are generally in the range of 50-80%, depending on the specific alkyne used. The final product, 3-(1-hydroxypropan-2-yl)-5-phenylisoxazole, should be characterized by spectroscopic methods to confirm its structure.
Logical Relationship of Synthesis
The synthesis of both isoxazolines and isoxazoles from this compound follows a divergent pathway from a common intermediate, the nitrile oxide. The choice of the dipolarophile dictates the final heterocyclic core.
Caption: Divergent synthesis pathway from this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Phenyl isocyanate is toxic and a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of isoxazoline and isoxazole heterocycles. The 1,3-dipolar cycloaddition of the in-situ generated nitrile oxide provides a powerful tool for the construction of these important molecular scaffolds. The protocols provided herein serve as a valuable starting point for researchers in organic synthesis and drug discovery, with the understanding that optimization for specific substrates may be necessary. The presence of the hydroxyl group in the final products opens avenues for further chemical transformations and the development of novel compounds with potential biological activity.
Application Notes and Protocols for the Purification of 1-Nitropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1-nitropropan-2-ol, a key intermediate in various synthetic applications. The following protocols are designed to guide researchers in obtaining high-purity this compound, suitable for downstream applications in drug development and fine chemical synthesis.
Introduction
This compound (CAS No: 3156-73-8) is a nitro alcohol of significant interest in organic synthesis.[1] It serves as a versatile building block for the introduction of nitro and hydroxyl functionalities into molecules. The purity of this compound is critical for the success of subsequent reactions, making efficient purification a crucial step in its preparation. Common synthetic routes, such as the Henry reaction between nitromethane and acetaldehyde, often yield crude product mixtures containing unreacted starting materials, byproducts, and residual catalysts.[2] This document outlines three common purification techniques: fractional distillation, column chromatography, and recrystallization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing a purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₃ | [1][3] |
| Molecular Weight | 105.09 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [4] |
| Boiling Point | 72-74 °C at 1 mmHg | [5] |
| Density | 1.185 g/mL at 25 °C | [5] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like ethanol and methanol. | [5][6] |
Purification Methodologies
The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the operation.
Fractional Distillation under Reduced Pressure
Fractional distillation is the most common and efficient method for purifying this compound on a larger scale, especially for removing volatile impurities and non-volatile residues. Due to its relatively high boiling point at atmospheric pressure, distillation is performed under reduced pressure (vacuum) to prevent decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, a cold trap, and a fractionating column (e.g., Vigreux or packed column). Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude this compound into a round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Initiating Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which may contain lower-boiling impurities.
-
Monitor the temperature at the head of the fractionating column. Collect the main fraction of this compound at a constant temperature (e.g., 72-74 °C at 1 mmHg).
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.
-
-
Characterization: Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Outcome:
| Parameter | Before Purification | After Fractional Distillation |
| Purity (GC-FID) | ~85% | >98% |
| Yield | - | ~70-85% |
| Appearance | Yellowish, slightly viscous liquid | Colorless liquid |
Workflow Diagram:
Column Chromatography
Column chromatography is a highly effective method for purifying small to medium quantities of this compound, particularly for removing impurities with similar boiling points.
Experimental Protocol:
-
Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: Confirm the purity of the isolated product by GC or NMR.
Expected Outcome:
| Parameter | Before Purification | After Column Chromatography |
| Purity (TLC/GC) | ~85% | >99% |
| Yield | - | ~60-80% |
| Appearance | Yellowish, slightly viscous liquid | Colorless oil |
Workflow Diagram:
Recrystallization
While this compound is a liquid at room temperature, recrystallization can be employed if it is converted to a solid derivative or if it solidifies at low temperatures. This method is highly effective for removing small amounts of impurities.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at low temperatures and highly soluble at higher temperatures. A mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) can be effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Determine the melting point and purity (e.g., by NMR) of the recrystallized product.
Expected Outcome:
| Parameter | Before Purification | After Recrystallization |
| Purity (Melting Point/NMR) | ~85% | >99.5% |
| Yield | - | ~50-70% |
| Appearance | Yellowish, slightly viscous liquid | Crystalline solid (if applicable) |
Logical Relationship Diagram:
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitro compounds can be unstable, especially at elevated temperatures. Avoid excessive heating during distillation.
By following these detailed protocols, researchers can effectively purify this compound to the high degree of purity required for demanding applications in research and development.
References
- 1. Buy 1-Nitro-2-propanol (EVT-1613866) | 3156-73-8 [evitachem.com]
- 2. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem-tools.com [chem-tools.com]
- 5. 2-NITRO-1-PROPANOL | 2902-96-7 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-Nitropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 1-nitropropan-2-ol, a versatile β-nitro alcohol intermediate. The document outlines the primary synthetic methodology, key process parameters, industrial applications, and critical safety considerations. Detailed experimental protocols are provided to guide researchers in the scale-up of this important chemical building block.
Introduction
This compound is a valuable intermediate in the chemical industry, primarily utilized in the synthesis of a wide range of downstream products. Its bifunctional nature, containing both a hydroxyl and a nitro group, allows for diverse chemical transformations. The nitro group can be readily reduced to an amine, forming amino alcohols which are crucial precursors for pharmaceuticals, agrochemicals, and specialty chemicals. Furthermore, nitro alcohols serve as cross-linking agents and raw materials in polymer and resin production.[1][2] The most common and industrially viable method for synthesizing this compound is the Henry reaction, also known as a nitroaldol reaction, which involves the base-catalyzed condensation of nitromethane with acetaldehyde.[3]
Synthesis and Applications Overview
The synthesis of this compound and its subsequent conversion to valuable products is a key process in industrial organic synthesis.
Caption: Synthesis of this compound and its Key Industrial Applications.
Quantitative Data Summary
The following table summarizes key quantitative data for the industrial-scale synthesis of this compound via the Henry reaction.
| Parameter | Value | Notes |
| Reactants | Nitromethane, Acetaldehyde | |
| Catalyst | Basic catalysts (e.g., NaOH, KOH, Triethylamine) | Catalyst choice can influence reaction rate and selectivity. |
| Solvent | Often performed neat or in a suitable solvent like water or alcohol. | Solvent choice affects reaction kinetics and work-up. |
| Temperature | 20-50°C | Exothermic reaction; requires careful temperature control. |
| Pressure | Atmospheric | |
| Reaction Time | 1-4 hours | Dependent on temperature, catalyst, and mixing efficiency. |
| Yield | 60-85% | Yield can be influenced by side reactions and purification efficiency. |
| Purity | >95% | Achievable with appropriate purification methods. |
Experimental Workflow
The general workflow for the industrial-scale synthesis of this compound involves several key stages, from reactant preparation to final product purification.
References
Application Notes and Protocols: 1-Nitropropan-2-ol in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the structural features of 1-nitropropan-2-ol, including a hydroxyl group and a nitro group, suggest potential for hydrogen bonding and polarity, a comprehensive review of the scientific literature indicates that it is not commonly utilized as a solvent in chemical reactions . Its primary role in organic synthesis is that of a versatile intermediate and building block. Its isomer, 1-nitropropane, however, is recognized as a solvent.[1][2] This document provides a detailed overview of this compound's applications as a reactant, its physicochemical properties, and protocols for its synthesis, which is crucial for its use in further chemical transformations.
Physicochemical Properties of this compound and Related Compounds
A clear understanding of a compound's physical and chemical properties is essential for its application in the laboratory. The following table summarizes key properties of this compound and its isomer, 1-nitropropane, for comparison.
| Property | This compound | 1-Nitropropane | Reference(s) |
| Molecular Formula | C₃H₇NO₃ | C₃H₇NO₂ | [3] |
| Molecular Weight | 105.09 g/mol | 89.09 g/mol | [3] |
| Appearance | - | Colorless oily liquid | [1] |
| Boiling Point | ~130 °C | 132 °C | [2][4] |
| Density | ~1.06 g/cm³ at room temperature | ~1.00 g/cm³ | [1][4] |
| Solubility in Water | Soluble | Slightly soluble (1.4 g/100 mL) | [1][4] |
| Primary Use | Synthesis Intermediate | Solvent, Propellant | [1][4] |
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to the presence of both a hydroxyl and a nitro functional group.[4][5] These groups can be readily transformed into other functionalities, making it a key building block for more complex molecules.[5]
Key Reactions of this compound:
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 1-nitropropan-2-one.[4]
-
Reduction: The nitro group can be reduced to an amine, yielding 2-amino-1-propanol, a useful precursor for pharmaceuticals and other biologically active compounds.[4]
-
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.[4]
Experimental Protocols
The most common method for the synthesis of β-nitro alcohols like this compound is the Henry (or nitroaldol) reaction.[5] This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.
Protocol: Synthesis of this compound via the Henry Reaction
This protocol describes the synthesis of this compound from nitromethane and acetaldehyde.
Materials:
-
Nitromethane
-
Acetaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add nitromethane and a catalytic amount of potassium carbonate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetaldehyde to the reaction mixture via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Synthesis of this compound via the Henry Reaction
Caption: Synthesis of this compound.
Key Chemical Transformations of this compound
Caption: Chemical transformations of this compound.
References
- 1. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nitropropane - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1-Nitro-2-propanol (EVT-1613866) | 3156-73-8 [evitachem.com]
- 5. This compound | 3156-73-8 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-nitropropan-2-ol in the Henry reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Henry reaction and how does it apply to the synthesis of this compound?
The Henry reaction, also known as a nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that combines a nitroalkane and an aldehyde or ketone in the presence of a base to form a β-nitro alcohol.[1][2] In the synthesis of this compound, nitroethane reacts with acetaldehyde to yield the desired product.
Q2: What is the underlying mechanism of the Henry reaction?
The reaction begins with the deprotonation of the nitroalkane (nitroethane) at the α-carbon by a base, forming a nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde (acetaldehyde). The resulting β-nitro alkoxide is subsequently protonated to give the final β-nitro alcohol product, this compound.[1][3][4] All steps in the Henry reaction are reversible.[1]
Q3: What are some common catalysts used for the Henry reaction?
A variety of catalysts can be employed, ranging from simple bases to more complex systems:
-
Base Catalysts: Inorganic bases like sodium hydroxide or potassium carbonate, and organic bases such as triethylamine (TEA) are commonly used.[5]
-
Metal Catalysts: Chiral metal complexes involving copper, zinc, lanthanum, and others can be used to achieve high yields and stereoselectivity.[6][7][8][9][10][11] Copper(II) acetate in combination with chiral ligands is a frequently cited example.[2][11]
-
Organocatalysts: Chiral organic molecules like quinine derivatives have also been successfully used to catalyze the Henry reaction.[1]
Q4: What is a common side reaction that can lower the yield of this compound?
A significant side reaction is the dehydration of the β-nitro alcohol product to form a nitroalkene.[1][3][12] This elimination of water is often promoted by heat or the use of strong acids or bases during workup.[13] To favor the formation of the desired β-hydroxy nitro-compound, it is advisable to use only small amounts of base.[12]
Troubleshooting Guide
Low or No Yield
Q: My reaction is showing very low conversion to this compound. What are the potential causes and solutions?
A: Low conversion can stem from several factors. Consider the following troubleshooting steps:
-
Insufficient Catalyst Activity: The base may not be strong enough to deprotonate the nitroethane effectively.
-
Solution: Switch to a stronger base or a more sophisticated catalytic system. For instance, if using a mild base like sodium bicarbonate, consider a stronger base like potassium carbonate or an alkoxide.
-
-
Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote the dehydration side reaction.[14] A moderate increase in temperature should be attempted cautiously, with careful monitoring of the product distribution.
-
-
Purity of Reagents: Impurities in acetaldehyde (such as acetic acid from oxidation) or nitroethane can inhibit the reaction.
-
Solution: Ensure the use of freshly distilled acetaldehyde and high-purity nitroethane.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Protic solvents can solvate the nitronate ion, potentially reducing its nucleophilicity. Consider switching to an aprotic solvent. However, some studies have shown success in aqueous media under specific conditions.[15]
-
Formation of Impurities
Q: My final product is contaminated with a significant amount of 1-nitroprop-1-ene. How can I prevent this?
A: The formation of the nitroalkene is a common issue. Here's how to address it:
-
Control of Reaction Temperature: Elevated temperatures favor the elimination reaction.
-
Solution: Maintain a lower reaction temperature throughout the process. A cold-water or ice bath may be necessary to control the temperature, especially during the initial exothermic phase.[5]
-
-
Choice of Base: The type and amount of base can influence the rate of dehydration.
-
Solution: Use a stoichiometric amount or only a slight excess of a milder base. The use of bulky, non-nucleophilic bases can also be beneficial.
-
-
Workup Procedure: Acidic workup conditions can promote dehydration.
Q: I am observing the formation of a di-addition product. How can this be avoided?
A: While less common with acetaldehyde, a double Henry reaction can occur where the initial product reacts further.[3]
-
Stoichiometry Control: An excess of the aldehyde can favor this side reaction.
-
Solution: Use a stoichiometric ratio of acetaldehyde to nitroethane or a slight excess of the nitroalkane.
-
Quantitative Data on Catalyst Performance
The following table summarizes the yield of nitroalcohols in Henry reactions under different catalytic conditions, providing a reference for catalyst selection. Note that these examples may not be specific to the reaction of nitroethane and acetaldehyde but offer valuable insights into catalyst efficacy.
| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | Reference |
| Lanthanide Derivative (1 mol%) | Benzaldehyde | Nitroethane | 67 | [14] |
| Lanthanide Derivative (3 mol%) | Benzaldehyde | Nitroethane | 91 | [14] |
| Lanthanide Derivative (5 mol%) | Benzaldehyde | Nitroethane | 92 | [14] |
| Copper(II) MOF | p-Nitrobenzaldehyde | Nitroethane | 95 | [9] |
| Copper(II) MOF | p-Methoxybenzaldehyde | Nitroethane | 27 | [9] |
| Chiral Copper(II) Complex (S)-Cu1 | o-Nitrobenzaldehyde | Nitromethane | 78 | [16] |
| Chiral Copper(II) Complex (S)-Cu1 + NaOAc | o-Nitrobenzaldehyde | Nitromethane | 96 | [16] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Nitroethane
-
Acetaldehyde
-
Base catalyst (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Methanol or Isopropanol)
-
Weak acid for neutralization (e.g., Dry ice for CO₂)
-
Drying agent (e.g., Anhydrous Magnesium Sulfate)
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane in the chosen solvent and cool the mixture in an ice bath.
-
Catalyst Addition: Add the base catalyst to the cooled solution and stir.
-
Acetaldehyde Addition: Slowly add acetaldehyde dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the reaction by adding a weak acid (e.g., bubbling CO₂ gas through the mixture) until the pH is neutral.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.[13]
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound via the Henry reaction.
Troubleshooting Logic for Low Yield in Henry Reaction
Caption: A decision-making flowchart for troubleshooting low yields in the Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 7. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Henry Reaction [organic-chemistry.org]
- 13. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction [organic-chemistry.org]
- 16. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Nitropropan-2-ol
Welcome to the technical support center for the synthesis of 1-nitropropan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis of this compound is achieved through a nitroaldol reaction, also known as the Henry reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitroethane) to an aldehyde (acetaldehyde).[1]
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The two most prevalent side reactions are:
-
Dehydration: The β-nitro alcohol product, this compound, can undergo dehydration to form the corresponding nitroalkene, 1-nitroprop-1-ene. This is often promoted by elevated temperatures.
-
Aldehyde Self-Condensation: Acetaldehyde can undergo a base-catalyzed self-condensation (an aldol condensation) to form 3-hydroxybutanal.
Q3: How can I minimize the formation of the nitroalkene byproduct?
A3: To minimize the formation of 1-nitroprop-1-ene, it is crucial to maintain a low reaction temperature. Using milder bases and shorter reaction times can also help. Additionally, employing a dehydrating agent like phthalic anhydride can suppress β-elimination by sequestering water.
Q4: What strategies can be employed to prevent the self-condensation of acetaldehyde?
A4: Minimizing the self-condensation of acetaldehyde can be achieved by controlling the reaction conditions. Using an excess of the nitroalkane (nitroethane) relative to the aldehyde (acetaldehyde) can favor the desired reaction. A molar ratio of 2:1 (nitroethane:acetaldehyde) has been shown to be effective.
Q5: What are the optimal reaction conditions for maximizing the yield of this compound?
A5: Optimized conditions from systematic studies suggest the following parameters for yield enhancement:
-
Temperature: An optimal range is between 60-80°C. Higher temperatures can increase the reaction rate but also promote dehydration.
-
Molar Ratio: A nitromethane to acetaldehyde ratio of 2:1 is recommended to minimize aldehyde self-condensation.
-
Catalyst Loading: Using triethylamine as a catalyst in a concentration of 0.5–1.0 equivalents helps to balance the reaction rate and the formation of side products.
-
Reaction Time: For batch systems, a reaction time of 2–4 hours is typical. In flow reactors, this can be reduced to under 30 minutes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.4. Impure starting materials. | 1. Use a fresh or properly stored catalyst.2. Gradually increase the temperature, monitoring for byproduct formation.3. Extend the reaction time, following the reaction progress by TLC or GC.4. Ensure the purity of nitroethane and acetaldehyde. |
| High Percentage of Nitroalkene Byproduct | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Use of a strong base. | 1. Maintain the reaction temperature below the optimal range.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider using a milder base or a catalytic amount of a stronger base. |
| Presence of 3-Hydroxybutanal (Acetaldehyde Self-Condensation Product) | 1. Incorrect molar ratio of reactants.2. High concentration of base. | 1. Use an excess of nitroethane relative to acetaldehyde (e.g., 2:1 molar ratio).2. Reduce the amount of base catalyst. |
| Reaction Mixture Turns Dark or Tarry | Polymerization of acetaldehyde or nitroalkene. | 1. Lower the reaction temperature.2. Ensure efficient stirring.3. Add the base catalyst slowly to the reaction mixture. |
| Difficulty in Product Isolation and Purification | Formation of a complex mixture of products and byproducts. | 1. Optimize reaction conditions to improve selectivity.2. Utilize fractional distillation under reduced pressure for purification.[2] |
Quantitative Data Summary
The following table summarizes the reported yields of this compound under different reaction conditions.
| Catalyst/Method | Reactants | Conditions | Yield (%) |
| Triethylamine | Nitroethane, Acetaldehyde | 60-80°C, 2:1 molar ratio, 0.5-1.0 equiv. catalyst, 2-4 h | High |
| Phthalic Anhydride | Nitroethane, Acetaldehyde | 80°C, 1.2 equiv. phthalic anhydride, 2 h | 80 |
| Magnesium Sulfate | Nitroethane, Acetaldehyde | - | 58 |
Experimental Protocols
Synthesis of this compound via Henry Reaction
This protocol is a general procedure for a Henry reaction and should be adapted and optimized for the specific synthesis of this compound based on the troubleshooting and quantitative data provided.
Materials:
-
Nitroethane
-
Acetaldehyde
-
Base catalyst (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Anhydrous magnesium sulfate or phthalic anhydride (optional, as a dehydrating agent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane in the chosen solvent. If running the reaction solvent-free, place the nitroethane directly in the flask.
-
Addition of Reactants: Cool the flask in an ice bath. Slowly add acetaldehyde to the stirred nitroethane solution.
-
Catalyst Addition: While maintaining the low temperature, add the base catalyst dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated) for the specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding dilute hydrochloric acid until the pH is acidic.
-
If a solvent was used, remove it under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Storage and Stability of 1-Nitropropan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 1-nitropropan-2-ol during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by temperature, pH, and exposure to light. As a β-nitro alcohol, it is susceptible to a retro-Henry (also known as a retro-nitroaldol) reaction, particularly under neutral to basic conditions. This reversible reaction can cause the compound to break down into nitroethane and formaldehyde. Elevated temperatures can accelerate this process, and exposure to UV light can provide the energy for various degradation pathways.
Q2: What are the visible signs of this compound decomposition?
A2: Visual inspection can sometimes indicate decomposition. Signs to look for include a change in color (e.g., development of a yellow or brown tint in a previously colorless liquid), the formation of a precipitate, or a noticeable change in odor. However, significant decomposition can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.
Q3: How can I prevent the decomposition of this compound during storage?
A3: To minimize decomposition, this compound should be stored in a cool, dark, and dry place. It is recommended to store it in an inert atmosphere, such as under argon or nitrogen, to prevent oxidation. The storage container should be made of an inert material, such as amber glass, to protect it from light. Avoid contact with incompatible materials like strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Decomposition of this compound leading to lower effective concentration and potential interference from degradation products. | 1. Verify the purity of the stored this compound using the analytical methods described in the "Experimental Protocols" section.2. If decomposition is confirmed, purify the compound or use a fresh batch.3. Review storage conditions to ensure they align with the recommendations. |
| Change in physical appearance (color, precipitate) | Significant degradation of the compound. | 1. Do not use the material for experimental purposes.2. Safely dispose of the degraded material according to your institution's chemical waste disposal guidelines.3. Investigate the storage conditions to identify the cause of degradation and prevent recurrence. |
| pH of the solution is neutral or basic | Increased likelihood of retro-Henry reaction. | 1. If appropriate for the application, consider adjusting the pH to a slightly acidic range (pH 4-6) to improve stability.2. Use buffered solutions to maintain a stable pH. |
Impact of Storage Conditions on Stability (Hypothetical Data)
The following table provides hypothetical data to illustrate the potential impact of different storage conditions on the stability of this compound over a 6-month period. Actual stability will vary based on the specific conditions and purity of the compound.
| Storage Condition | Temperature (°C) | Light Exposure | Atmosphere | pH | Purity after 6 months (%) |
| Optimal | 2-8 | Dark (Amber Vial) | Inert (Argon) | 5.0 | >99 |
| Sub-optimal A | 25 | Ambient | Air | 7.0 | 90-95 |
| Sub-optimal B | 25 | Ambient | Air | 8.0 | 80-90 |
| Sub-optimal C | 40 | Dark (Amber Vial) | Air | 7.0 | <85 |
| Sub-optimal D | 25 | UV Light | Air | 7.0 | <80 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its primary degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
The retention time for this compound should be determined using a pure standard.
-
Degradation products, such as those from a retro-Henry reaction (e.g., nitroethane), will have different retention times.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound (1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
-
Prepare a solution of this compound (1 mg/mL) in 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
3. Thermal Degradation:
-
Store a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the sample in the mobile phase for HPLC analysis.
4. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 1-Nitropropan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oxidation of 1-nitropropan-2-ol to 1-nitropropan-2-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Oxidizing Agent: The oxidizing agent may have decomposed before or during the reaction. 3. Incorrect Stoichiometry: Improper ratio of substrate to oxidizing agent. 4. Sub-optimal pH: The reaction medium may be too acidic or basic. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 2. Use Fresh Reagent: Ensure the oxidizing agent is fresh and has been stored properly. For instance, potassium dichromate should be a bright orange crystalline solid. 3. Verify Calculations: Double-check all calculations for molar equivalents. A slight excess of the oxidizing agent is often used. 4. Adjust pH: For chromate-based oxidations, an acidic medium is crucial. Ensure the sulfuric acid is added correctly. For other methods, consult the specific protocol for optimal pH ranges. |
| Formation of Side Products | 1. Over-oxidation: While less common for secondary alcohols, harsh conditions can lead to C-C bond cleavage. 2. Elimination Reaction: Dehydration of the alcohol to form a nitroalkene can occur, especially at higher temperatures. 3. Reaction with Solvent: The solvent may react with the oxidizing agent or intermediates. | 1. Milder Conditions: Employ milder oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)[1][2]. Use lower reaction temperatures. 2. Control Temperature: Maintain the recommended reaction temperature to minimize dehydration. 3. Choose Inert Solvents: Use solvents that are stable under the reaction conditions, such as dichloromethane (DCM) for many oxidations. |
| Difficult Purification | 1. Co-distillation of Impurities: Impurities with similar boiling points to the product can make distillation challenging. 2. Product Instability: The desired 1-nitropropan-2-one may be sensitive to heat. 3. Contamination with Chromium Salts: If using a chromate-based oxidant, residual chromium salts can contaminate the product. | 1. Column Chromatography: If distillation is ineffective, column chromatography using silica gel can be an effective purification method. 2. Vacuum Distillation: To avoid decomposition, perform the distillation under reduced pressure to lower the boiling point. 3. Thorough Work-up: Ensure the work-up procedure effectively removes all inorganic salts. This typically involves washing the organic layer with water and a base solution like sodium carbonate[3]. |
| Reaction Mixture Turns Dark/Tarry | 1. Decomposition of Starting Material or Product: This can be caused by excessive heat or highly acidic conditions. 2. Side Reactions: Polymerization or other side reactions can lead to the formation of tar. | 1. Control Temperature and Acid Addition: Maintain a low temperature, especially during the addition of strong acids. Add reagents slowly and in a controlled manner. 2. Use Milder Oxidants: Consider using a more selective and milder oxidizing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for oxidizing this compound?
A1: A widely used and effective method is the oxidation using potassium dichromate in the presence of sulfuric acid. A modified procedure with shorter reaction times has been shown to produce high yields of α-nitro ketones[3]. Alternative mild methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP), which are suitable for sensitive substrates[1][2].
Q2: What are the expected yields for the oxidation of this compound?
A2: With an optimized potassium dichromate method, yields can be in the range of 85-95%[3]. Yields with other methods like Swern or DMP oxidation are also generally high but can vary depending on the specific substrate and reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (this compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q4: What are the key safety precautions to take during this experiment?
A4: Chromate-based oxidizing agents like potassium dichromate are highly toxic and carcinogenic and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q5: Can I use other oxidizing agents besides potassium dichromate?
A5: Yes, several other oxidizing agents can be used. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are milder alternatives that can be advantageous for sensitive substrates to avoid over-oxidation or side reactions[1][2]. The Swern oxidation is another effective method performed under cryogenic conditions.
Experimental Protocols
Protocol 1: Oxidation using Potassium Dichromate
This protocol is adapted from a general procedure for the oxidation of α-nitro alcohols[3].
Materials:
-
This compound
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium carbonate solution (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and an addition funnel, mix potassium dichromate (0.069 mol) and water (35 mL).
-
Cool the mixture in an ice bath and gradually add this compound (0.13 mol) with constant stirring.
-
Continue stirring for an additional 10 minutes after the addition is complete.
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Prepare a cooled solution of sulfuric acid (30 mL) in water (18 mL) and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition of the sulfuric acid solution is complete, remove the ice bath and allow the reaction to stir at room temperature for another hour.
-
Terminate the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
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Wash the combined organic layers sequentially with water (200 mL) and 5% sodium carbonate solution (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1-nitropropan-2-one.
-
Purify the crude product by vacuum distillation.
Protocol 2: Dess-Martin Oxidation (Alternative Mild Protocol)
This is a general protocol for the Dess-Martin oxidation of a secondary alcohol.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir the mixture vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel.
Data Presentation
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Reference |
| Chromate Oxidation | Potassium Dichromate/H₂SO₄ | 85-95 | 0 °C to room temperature | [3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High | Room temperature, neutral pH | [1] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | High | -78 °C to room temperature | [2] |
Visualizations
Caption: Experimental workflow for the oxidation of this compound using potassium dichromate.
Caption: Troubleshooting logic for addressing low product yield in the oxidation reaction.
References
troubleshooting low conversion rates in 1-nitropropan-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-nitropropan-2-ol via the Henry (nitroaldol) reaction.
Troubleshooting Guides & FAQs
Q1: I am observing very low conversion of my starting materials (nitroethane and acetaldehyde). What are the potential causes and how can I improve the conversion rate?
A1: Low conversion in the synthesis of this compound is a common issue and can stem from several factors. The Henry reaction is a reversible process, and unfavorable equilibrium can limit the product formation.[1] Here are the primary causes and troubleshooting steps:
-
Insufficient Catalyst/Base Activity: The base is crucial for deprotonating nitroethane to form the reactive nitronate anion.[1]
-
Troubleshooting:
-
Ensure your base is not old or deactivated. Use a fresh batch if in doubt.
-
Consider the pKa of your nitroalkane (approx. 17) and choose a base strong enough to facilitate deprotonation.[1] Common bases include alkali hydroxides, alkoxides, and carbonates.[2][3]
-
The amount of catalyst can significantly impact the yield. A catalyst loading of 3.0 mol% has been found to be a suitable compromise in some Henry reactions.[4]
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and equilibrium.
-
Troubleshooting:
-
While higher temperatures can increase the reaction rate, they can also favor the reverse reaction (retro-Henry) and promote side reactions like dehydration.[5]
-
It is often recommended to keep the reaction temperature low, especially during the addition of the base to the nitroalkane and aldehyde mixture, to control the reaction.[6] One study on a similar Henry reaction showed a decrease in yield from 92% at room temperature to 76% at -40°C, indicating that the optimal temperature needs to be determined empirically for each specific system.[7]
-
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Q2: My reaction is producing a significant amount of a side product, which I suspect is a nitroalkene. How can I minimize its formation?
A2: The formation of 1-nitroprop-1-ene is a common side reaction in the synthesis of this compound, resulting from the dehydration of the desired product.[1][5] This is especially prevalent with aromatic aldehydes but can also occur with aliphatic aldehydes.
-
Key Factors Influencing Dehydration:
-
Elevated Temperatures: Higher temperatures strongly favor the elimination of water.
-
Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze the dehydration.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after completion can lead to increased dehydration.
-
-
Strategies to Minimize Nitroalkene Formation:
-
Maintain Low Reaction Temperatures: Running the reaction at or below room temperature is generally advisable. A cold-water bath may be necessary to control the temperature, especially during the initial exothermic phase.[6]
-
Use a Mild Base: Opt for a milder base that is sufficient to catalyze the Henry reaction but less likely to promote dehydration. Using an amine or ammonium acetate as a catalyst, for instance, can sometimes favor the formation of the nitroalkene.[6]
-
Careful pH Control During Workup: When neutralizing the reaction, avoid strongly acidic conditions which can also promote dehydration. The use of carbon dioxide to precipitate a calcium oxide catalyst as calcium carbonate is a mild method.[6]
-
Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum product formation and quench the reaction promptly.
-
Q3: I am struggling with the reproducibility of my results. What could be causing this inconsistency?
A3: Poor reproducibility in the Henry reaction can be frustrating. Several factors can contribute to this issue:
-
Purity of Reagents: The purity of both nitroethane and acetaldehyde is critical. Impurities in acetaldehyde, such as acetic acid (from oxidation), can interfere with the basic catalyst.
-
Water Content: The presence of varying amounts of water can affect the concentration of reactants and the effectiveness of certain catalysts.
-
Rate of Addition of Reagents: The rate at which the base is added can influence the local temperature and concentration, potentially leading to different outcomes. A slow, dropwise addition is often recommended.
Experimental Protocols
Representative Experimental Protocol for this compound Synthesis
This protocol is a general guideline based on typical Henry reaction procedures. Optimization of specific parameters may be required for your experimental setup.
Materials:
-
Nitroethane
-
Acetaldehyde
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide, or a non-ionic base like DBU)
-
Solvent (e.g., Ethanol, Water, or a co-solvent system)
-
Acid for neutralization (e.g., Acetic Acid, Hydrochloric Acid)
-
Extraction Solvent (e.g., Diethyl ether, Ethyl acetate)
-
Drying Agent (e.g., Anhydrous Magnesium Sulfate, Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde to the cooled nitroethane solution while stirring.
-
Prepare a solution of the base in the same solvent.
-
Add the basic solution dropwise to the reaction mixture, ensuring the temperature remains low (typically below 20°C).[6]
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-24 hours).[6][9] Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding a dilute acid until the pH is approximately 7.
-
Extract the product from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the Henry reaction, based on data from similar reactions.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1.0 | 67 |
| 2 | 2.0 | 83 |
| 3 | 3.0 | 91 |
| 4 | 4.0 | 92 |
| 5 | 5.0 | 92 |
Data adapted from a study on the Henry reaction of benzaldehyde and nitroethane.[4]
Table 2: Effect of Solvent on Reaction Yield and Enantioselectivity
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Methanol | 85 | 88.2 |
| 2 | Ethanol | 99 | 94.6 |
| 3 | Isopropanol | 92 | 90.8 |
| 4 | THF | 75 | 70.5 |
| 5 | Dichloromethane | 60 | 65.3 |
Data adapted from a study on the asymmetric Henry reaction of 2-nitrobenzaldehyde and nitromethane.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Henry reaction for this compound synthesis.
Caption: Troubleshooting flowchart for low conversion rates.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Nitropropan-2-ol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of impurities from crude 1-nitropropan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Henry reaction?
A1: Crude this compound, typically synthesized from nitromethane and acetaldehyde via a Henry (nitroaldol) reaction, can contain several impurities.[1] These include:
-
Unreacted Starting Materials: Residual nitromethane and acetaldehyde.
-
Side-Reaction Products: Formation of nitroalkenes through dehydration (E1 elimination), especially under acidic conditions, can occur.[1] These nitroalkenes are often highly reactive and toxic.[1]
-
Polynitro Compounds: Multiple additions of the nitroalkane to the aldehyde can lead to the formation of di- or tri-nitro compounds.
-
Solvent and Catalyst Residues: Remaining solvents from the reaction and catalysts (e.g., base catalysts like potassium carbonate or calcium oxide) may be present.[1]
-
Decomposition Products: this compound can exist in equilibrium with its nitronate form.[2] Under certain pH and temperature conditions, this can lead to decomposition.
Q2: What is the first step I should take before attempting to purify my crude product?
A2: Before any purification attempt, it is crucial to perform an initial analysis of the crude material. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and Mass Spectrometry (MS) detection are highly recommended.[3] This initial screening helps to identify the major impurities and quantify the initial purity of your compound, which will guide the selection of the most appropriate purification strategy.[3][4]
Q3: My compound appears to be degrading during purification. What could be the cause?
A3: this compound can be sensitive to both heat and pH. Unstable pH conditions, particularly strongly acidic or basic environments, can promote decomposition or the formation of nitroalkene side products.[1] Similarly, excessive heat during distillation or solvent evaporation can lead to degradation. It is advisable to use milder conditions, such as reduced pressure for distillation and avoiding strong acids or bases unless necessary for a specific separation.
Q4: Is it better to use normal-phase or reversed-phase chromatography for purification?
A4: The choice depends on the specific impurities present and the desired scale.
-
Normal-Phase Chromatography: Often provides excellent selectivity for isomers and other closely related impurities. It uses non-polar solvents (like hexane/ethyl acetate), which can make solvent removal (drying down) faster and more efficient.[4]
-
Reversed-Phase Liquid Chromatography (LC): A very common and robust technique in drug discovery for purifying a wide range of compounds.[3] It is particularly effective for removing non-polar impurities from a more polar product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Distillation | Product Decomposition: The distillation temperature is too high. | Perform the distillation under a high vacuum (e.g., 0.5-1 mmHg) to lower the boiling point and reduce thermal stress on the compound.[1] |
| Incomplete Condensation: The condenser is not efficient enough for the distillation rate. | Ensure adequate coolant flow and use a properly sized condenser. Consider using a colder coolant if available. | |
| Persistent Impurity Peak in HPLC/LC-MS | Co-elution: The impurity has a very similar polarity to the product under the current chromatographic conditions. | Method Development: Optimize the chromatographic method. For reversed-phase, try a different solvent system (e.g., acetonitrile/water vs. methanol/water) or a different column chemistry (e.g., C18 vs. Phenyl-Hexyl). For normal-phase, adjust the solvent gradient.[4] |
| Isomer: The impurity may be a structural isomer that is difficult to separate. | Consider using a higher efficiency column or a different chromatographic mode, such as Supercritical Fluid Chromatography (SFC), which can offer unique selectivity.[3] | |
| Product is an Oil, Fails to Crystallize | High Impurity Level: The presence of significant impurities can inhibit crystallization. | Pre-purification: Use a preliminary purification step like flash chromatography or an extraction to remove the bulk of the impurities before attempting recrystallization. Solid-phase extraction (SPE) can also be used for this purpose.[4] |
| Incorrect Solvent System: The chosen solvent or solvent mixture is not suitable for crystallization. | Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find conditions where the product has low solubility at cool temperatures but is soluble when hot. | |
| Color Change During Workup or Purification | Formation of Nitroalkenes: Dehydration can lead to conjugated, colored impurities.[1] | Maintain a neutral pH during aqueous workups. Avoid using strong acids. If an acidic pH is required, perform the step at a low temperature and for the shortest possible time. |
| Oxidation/Decomposition: The compound may be sensitive to air or prolonged exposure to certain conditions. | Keep the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating or long-term storage. |
Data Presentation: Comparison of Purification Methods
| Method | Typical Purity | Expected Recovery | Scale | Primary Application |
| Vacuum Distillation | >95% | 60-80% | 1 g - 100+ g | Removal of non-volatile or highly volatile impurities.[1] |
| Flash Chromatography | 90-98% | 70-90% | 100 mg - 50 g | General purpose purification; removal of impurities with different polarity. |
| Preparative HPLC | >99% | 50-85% | 1 mg - 10 g | High-purity isolation for analytical standards or late-stage development.[3][5] |
| Recrystallization | >99% | 40-75% | 500 mg - 100+ g | Final polishing step when a crystalline solid is desired and impurities have different solubility profiles.[6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or residual high-boiling solvents from crude this compound.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Charge Flask: Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar.
-
Evacuate System: Connect the apparatus to a high-vacuum pump capable of reaching <1 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: The product is expected to distill at approximately 74-84°C at a pressure of 0.5-1 mmHg.[1] Collect the fraction that distills at a constant temperature.
-
Analysis: Analyze the collected fraction for purity using HPLC or GC-MS.
Protocol 2: Purification by Flash Chromatography (Normal Phase)
This protocol is effective for separating impurities with different polarities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to the solution and concentrate it on a rotary evaporator to create a dry powder ("dry load").
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Loading: Carefully add the dry load to the top of the packed column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane) to elute the product from the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
unexpected byproducts in the reduction of 1-nitropropan-2-ol
Welcome to the technical support center for the reduction of 1-nitropropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and side reactions encountered during this chemical transformation. The following FAQs and guides are based on established chemical principles and literature for the reduction of aliphatic nitro compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reduction of this compound?
The expected and desired product from the complete reduction of the nitro group in this compound is 1-amino-2-propanol. This reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂).
Q2: I've observed a lower than expected yield of 1-amino-2-propanol and the presence of other compounds in my reaction mixture. What are the likely unexpected byproducts?
Several unexpected byproducts can form during the reduction of this compound. The identity and quantity of these byproducts depend on the specific reducing agent, solvent, temperature, and pH of the reaction. Common byproducts include:
-
Incomplete reduction products: Such as the corresponding nitroso and hydroxylamine intermediates.
-
Elimination products: Dehydration of the starting material can lead to the formation of 1-nitro-1-propene.
-
Retro-Henry reaction products: Cleavage of the carbon-carbon bond can result in the formation of nitromethane and acetaldehyde.
-
Condensation products: Intermediates can sometimes react with each other to form larger molecules like azoxy or azo compounds, although this is less common for aliphatic nitro compounds compared to aromatic ones.
Q3: My reaction has a distinct, sharp odor and the product is unstable. What could be the cause?
The formation of a nitroalkene, such as 1-nitro-1-propene, through dehydration of the starting material or an intermediate is a likely cause.[1][2][3] Nitroalkenes are known for their high reactivity and potent lachrymatory (tear-inducing) properties. Their presence can significantly complicate the purification of the desired 1-amino-2-propanol.
Q4: Can the reaction conditions influence the formation of byproducts?
Absolutely. The choice of reducing agent and the reaction conditions play a critical role. For instance:
-
Catalytic Hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel): This method is generally effective for reducing nitro groups to amines.[4] However, side reactions can still occur.
-
Metal Hydride Reduction (e.g., using LiAlH₄ or NaBH₄): Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can reduce a wide variety of functional groups.[4] Sodium borohydride (NaBH₄) is a milder reducing agent. The choice between them can affect the product profile.
-
pH: The pH of the reaction medium is crucial. Basic conditions can promote the retro-Henry reaction and elimination reactions.[5][6]
Troubleshooting Guides
Issue 1: Low Yield and Presence of Intermediates (Nitroso, Hydroxylamine, Oxime)
Possible Cause: Incomplete reduction of the nitro group. The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[7] If the reaction is not allowed to proceed to completion, these intermediates can be isolated as byproducts. Oximes can also be formed.[4][8]
Troubleshooting Steps:
-
Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion to the amine. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Increase Reducing Agent Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete reduction. Consider increasing the molar equivalents of the reducing agent.
-
Optimize Temperature: In some cases, a moderate increase in temperature can drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Catalyst Activity (for Catalytic Hydrogenation): Ensure the catalyst is active and not poisoned. Use fresh catalyst or a higher catalyst loading if necessary.
Issue 2: Formation of 1-Nitro-1-propene (Elimination Product)
Possible Cause: Dehydration of this compound. The hydroxyl group is in the beta-position relative to the nitro group, making it susceptible to elimination, especially under basic or harsh acidic conditions, or at elevated temperatures.[1][2][3][6]
Troubleshooting Steps:
-
Control pH: Avoid strongly basic or acidic conditions if possible. If a base is required for the reaction, consider using a milder, non-nucleophilic base.
-
Maintain Low Temperatures: Perform the reaction at a lower temperature to minimize the rate of the elimination reaction.
-
Choose Appropriate Solvent: The choice of solvent can influence the rate of elimination.
Issue 3: Presence of Nitromethane and Acetaldehyde or their Derivatives (Retro-Henry Products)
Possible Cause: The retro-Henry (or retro-nitroaldol) reaction is the reverse of the carbon-carbon bond-forming Henry reaction.[9] This is essentially a C-C bond cleavage, which can be promoted by base and result in the decomposition of the starting material.[5]
Troubleshooting Steps:
-
Maintain Neutral or Acidic pH: The retro-Henry reaction is often base-catalyzed. Running the reaction under neutral or slightly acidic conditions can suppress this side reaction.
-
Optimize Temperature: Lowering the reaction temperature can reduce the rate of the retro-Henry reaction.
Summary of Potential Byproducts and Mitigation Strategies
| Byproduct Class | Specific Examples | Formation Pathway | Recommended Mitigation Strategy |
| Incomplete Reduction | 1-nitroso-propan-2-ol, 1-hydroxylamino-propan-2-ol, Propan-2-one oxime | Insufficient reducing agent or reaction time. | Increase reaction time, increase reducing agent stoichiometry, ensure catalyst activity. |
| Elimination | 1-Nitro-1-propene | Dehydration of the beta-nitro alcohol. | Control pH (avoid strong bases), maintain low reaction temperature. |
| Retro-Henry Reaction | Nitromethane, Acetaldehyde | C-C bond cleavage. | Maintain neutral or slightly acidic pH, lower reaction temperature. |
| Condensation | Azoxy or Azo compounds | Reaction between nitroso and hydroxylamine intermediates. | Ensure rapid and complete reduction to the amine to minimize the concentration of intermediates. |
Experimental Protocols
Please note that these are generalized protocols and should be adapted and optimized for specific laboratory conditions and safety procedures.
Protocol 1: Catalytic Hydrogenation of this compound
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 1-amino-2-propanol. Further purification can be achieved by distillation or crystallization.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (e.g., 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC or GC.
-
Quenching (Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether or THF. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-2-propanol.
Visualizations
Caption: Main reaction pathway and potential for byproduct formation.
Caption: A logical workflow for troubleshooting unexpected byproducts.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsions in 1-Nitropropan-2-ol Reaction Workups
This technical support guide is designed for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving 1-nitropropan-2-ol. The following frequently asked questions (FAQs) and troubleshooting protocols provide practical solutions to common issues faced in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the workup of my this compound reaction?
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution. In the context of this compound reactions, emulsions can form for several reasons:
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Presence of Surfactant-like Molecules: The reaction mixture may contain byproducts or unreacted starting materials that act as surfactants, reducing the interfacial tension between the aqueous and organic layers and promoting the formation of a stable emulsion.
-
High-Shear Mixing: Vigorous shaking or stirring during the extraction process can break up the liquid phases into very small droplets, which can be stabilized by any present surfactant-like molecules, leading to a persistent emulsion.[1]
-
Suspended Solids: Fine solid particles, such as inorganic salts or other precipitates, can accumulate at the interface between the two liquid phases and physically stabilize the emulsion.[2][3]
-
Similar Densities: If the densities of the organic and aqueous phases are very similar, separation can be slow and prone to emulsion formation.
-
Basic Conditions: Extractions performed under basic conditions, particularly with chlorinated solvents like dichloromethane (DCM), are often prone to emulsion formation.[2]
Q2: How can I prevent emulsions from forming in the first place?
Preventing an emulsion is often easier than breaking one.[1] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel or use a swirling motion to mix the layers. This provides sufficient surface area for extraction without the high shear that leads to emulsions.[1]
-
Solvent Choice: If you consistently encounter emulsions with a particular solvent, consider switching to another. For example, ethyl acetate is often less prone to emulsion formation than dichloromethane.[3]
-
Pre-emptive "Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[4][5] This increases the ionic strength of the aqueous phase, which can help prevent the formation of emulsions.
-
Solvent Evaporation: Before workup, consider evaporating the reaction solvent and then redissolving the residue in the desired extraction solvent.[2][5]
Q3: I have an emulsion. What is the first thing I should try?
The simplest approach is often effective:
-
Patience: Allow the separatory funnel to stand undisturbed for a period of time (e.g., 30 minutes to a few hours).[2] Sometimes, the emulsion will break on its own as the droplets coalesce.
Q4: What are the common chemical methods to break an emulsion?
If waiting does not resolve the issue, several chemical interventions can be employed:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is a very common and effective technique.[1] The increased ionic strength of the aqueous layer helps to destabilize the emulsion.
-
Addition of Solid Salt: Adding a small amount of solid sodium chloride or sodium sulfate and gently swirling can also break the emulsion.[4][5] The salt dissolves in the aqueous phase and also provides a surface for the dispersed droplets to coalesce.
-
pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can help. For basic solutions that tend to emulsify, careful acidification may break the emulsion.[2][6] Conversely, for acidic mixtures, cautious addition of a base might be effective.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agent, leading to the collapse of the emulsion.[1] For example, adding a small amount of methanol or ethanol can sometimes be effective.[3]
Q5: Are there any physical methods to break a persistent emulsion?
Yes, several physical methods can be used when chemical methods fail:
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® (diatomaceous earth) is a very effective method for breaking emulsions, especially those stabilized by fine solid particles.[2][7]
-
Centrifugation: If the equipment is available, centrifuging the emulsion can force the separation of the layers.[4] This is particularly useful for smaller volumes.
-
Heating or Cooling: Gently warming the mixture can sometimes decrease the viscosity and help break the emulsion. Conversely, cooling or even partially freezing the aqueous layer can also be effective.[8]
Troubleshooting Guide: Dealing with Emulsions
This table summarizes the common methods for preventing and breaking emulsions during the workup of this compound reactions, along with their general effectiveness and key considerations.
| Method | Type | General Effectiveness | Key Considerations |
| Gentle Mixing (Swirling) | Prevention | High | May require longer extraction times.[1] |
| Addition of Brine (Saturated NaCl) | Prevention / Breaking | High | A very common and effective first-line approach.[1] |
| Addition of Solid Salt (NaCl, Na₂SO₄) | Breaking | High | Can be very effective; the salt crystals provide a surface for coalescence.[4][5] |
| pH Adjustment | Breaking | Moderate to High | Effectiveness depends on the nature of the emulsifying agent.[2][6] |
| Change of Organic Solvent | Prevention / Breaking | Moderate to High | Switching to a less emulsion-prone solvent like ethyl acetate can be beneficial.[3] |
| Addition of a Different Solvent (e.g., Methanol) | Breaking | Moderate | Can alter the properties of the organic phase to break the emulsion.[3] |
| Filtration through Celite® | Breaking | Very High | Particularly effective for emulsions stabilized by solid particles.[2][7] |
| Centrifugation | Breaking | Very High | Excellent for small volumes but requires specific equipment.[4] |
| Letting it Stand | Breaking | Low to Moderate | The simplest method; success depends on the stability of the emulsion.[2] |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Brine
-
Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.
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If the emulsion persists, add a volume of saturated aqueous sodium chloride (brine) solution equal to approximately 10-20% of the aqueous layer volume.
-
Gently swirl the separatory funnel. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation is slow, you can add a small amount of solid sodium chloride.
Protocol 2: Filtration through Celite®
-
Prepare a filtration setup with a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel.
-
Prepare a slurry of Celite® in the organic solvent being used for the extraction.
-
Pour the slurry into the Büchner funnel to form a pad of Celite® approximately 1-2 cm thick.[9]
-
Gently pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.
-
Apply gentle vacuum to the filter flask to draw the liquids through the Celite® pad.
-
The filtrate in the flask should separate into two distinct layers.
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting emulsions during the workup of this compound reactions.
Caption: Troubleshooting workflow for emulsion breaking.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Workup [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Demulsifiying Oil: Emulsion Breaking Testing Instructions - Tramfloc, Inc. [tramfloc.com]
- 7. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
influence of base catalyst on 1-nitropropan-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-nitropropan-2-ol via the Henry (nitroaldol) reaction. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen base catalyst may not be strong enough to deprotonate the nitroalkane effectively. 2. Reaction Temperature Too Low: The reaction may be too slow at the current temperature. 3. Reversibility of the Reaction: The Henry reaction is reversible, and the equilibrium may favor the starting materials.[1] 4. Impure Reagents: Water or other impurities in the nitroethane or acetaldehyde can interfere with the reaction. | 1. Catalyst Selection: Switch to a stronger base catalyst. For instance, while organic bases like triethylamine can be used, stronger inorganic bases like sodium hydroxide or potassium carbonate might be more effective. 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side reactions. Note that the reaction between nitromethane and acetaldehyde can be significantly exothermic. 3. Driving the Equilibrium: Use a slight excess of one of the reactants to shift the equilibrium towards the product. 4. Use Dry Reagents: Ensure that all reagents and solvents are anhydrous. |
| Formation of Yellow/Orange Byproducts | 1. Dehydration of the Product: The desired this compound can undergo base-catalyzed dehydration to form 1-nitroprop-1-ene, which is often colored.[2] 2. Polymerization: The nitroalkene byproduct or the starting aldehyde can polymerize under basic conditions. | 1. Use a Mild Base: Employ a less harsh base or use a catalytic amount to minimize dehydration. 2. Control Temperature: Keep the reaction temperature as low as feasible to slow down the rate of dehydration and polymerization. 3. Minimize Reaction Time: Monitor the reaction progress and work it up as soon as the desired product is formed. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The crude product may be an oil, making crystallization difficult. 2. Contamination with Side Products: The presence of colored byproducts can hinder crystallization. 3. Product Instability: The product may be unstable to the purification conditions (e.g., heat during distillation, acidity/basicity of chromatography columns). | 1. Chromatography: If crystallization fails, purify the product using column chromatography on silica gel. 2. Recrystallization from a Different Solvent: Experiment with different solvent systems for recrystallization. 3. Careful Distillation: If distillation is used for purification, it should be performed under vacuum and at a low temperature to prevent decomposition. For similar nitroalcohols, distillation without a heat-dispersing agent can be hazardous. |
| Reaction is Too Exothermic and Uncontrolled | High Concentration of Reactants and/or Catalyst: The reaction between lower nitroalkanes and aldehydes can be highly exothermic, especially with strong bases. | Slow Addition and Cooling: Add the aldehyde to the mixture of nitroalkane and base dropwise while cooling the reaction vessel in an ice bath. Maintain a low temperature throughout the addition. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed synthesis of this compound?
A1: The synthesis of this compound from nitromethane and acetaldehyde is a Henry reaction, also known as a nitroaldol reaction.[1][3] The mechanism involves the following steps:
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Deprotonation: The base removes an acidic α-proton from the nitromethane to form a resonance-stabilized nitronate anion.[1]
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde.
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base to yield this compound.[1]
Q2: How does the choice of base catalyst affect the reaction?
A2: The base catalyst is crucial for initiating the reaction by deprotonating the nitroalkane.[2] A variety of bases can be used, including alkali metal hydroxides, alkoxides, carbonates, and organic amines.[3] The strength of the base can influence the reaction rate and the formation of side products. Stronger bases can lead to faster reactions but may also promote side reactions like dehydration and polymerization.
Q3: What are the common side reactions in the synthesis of this compound?
A3: The main side reactions include:
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Dehydration: The β-nitro alcohol product can eliminate water to form a nitroalkene (1-nitroprop-1-ene). This is more likely with stronger bases and higher temperatures.[2]
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Retro-Henry Reaction: The reaction is reversible and can revert to the starting materials.[1]
-
Cannizzaro Reaction: If a strong base is used with an aldehyde that has no α-hydrogens (not the case for acetaldehyde), a self-condensation can occur.[1]
-
Polymerization: The aldehyde starting material or the nitroalkene byproduct can undergo polymerization in the presence of a base.
Q4: What is a typical yield for the synthesis of this compound?
A4: A reported yield for the synthesis of this compound from nitromethane and acetaldehyde using sodium carbonate as the base is around 70%. Yields can vary significantly depending on the reaction conditions and the base catalyst used.
Quantitative Data
The following table presents data on the influence of different base catalysts on the yield of a representative Henry reaction between benzaldehyde and nitroethane. While not the exact synthesis of this compound, it illustrates the varying efficacy of different bases.
| Base Catalyst | Solvent | Reaction Time (hours) | Yield (%) |
| Triethylamine | None | 24 | 85 |
| Sodium Hydroxide | Water | 4 | 78 |
| n-Butylamine | Acetic Acid | 4 | 71 (product is the dehydrated nitroalkene) |
| Ammonium Acetate | Acetic Acid | 4 | 59 (product is the dehydrated nitroalkene) |
Note: Data is for the reaction of benzaldehyde and nitroethane and is intended to be illustrative.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 2-nitro-1-propanol and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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Nitromethane
-
Acetaldehyde
-
Sodium Carbonate (solid)
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of 3 moles of nitromethane and 120 mL of water.
-
Cool the mixture in an ice bath.
-
Prepare a solution of 3 moles of acetaldehyde in 155 mL of water and add it to the dropping funnel.
-
Slowly add the acetaldehyde solution to the stirred nitromethane mixture over a period of 90 minutes, maintaining the temperature of the reaction mixture below 20°C. Caution: The reaction is exothermic.
-
Periodically, add small portions of solid sodium carbonate to the reaction mixture to maintain a basic pH (test with litmus paper).
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After the addition of acetaldehyde is complete, continue stirring the mixture for an additional 2 hours at room temperature.
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Allow the mixture to stand for 3 hours.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Wash the combined ether extracts with water and then dry over anhydrous sodium sulfate.
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Remove the ether by rotary evaporation.
-
The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Temperature Control in the Exothermic Nitration of Propan-2-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the exothermic nitration of propan-2-ol to synthesize isopropyl nitrate.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the nitration of propan-2-ol?
A1: The nitration of alcohols is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] For propan-2-ol, a secondary alcohol, poor temperature control can lead to several critical issues:
-
Thermal Runaway: The reaction rate can increase with temperature, creating a positive feedback loop that can lead to a violent, uncontrolled reaction or even an explosion.[2]
-
Oxidation Side Reactions: Propan-2-ol is susceptible to oxidation, especially at elevated temperatures. The primary oxidation byproduct is acetone.
-
Formation of Unstable Byproducts: High temperatures and the presence of nitrous acid (a common impurity in nitric acid) can promote the formation of other undesirable and potentially hazardous byproducts. The use of urea is recommended to scavenge nitrous acid.[1]
-
Reduced Product Yield and Purity: Uncontrolled side reactions will consume the starting material and contaminate the desired isopropyl nitrate product, complicating purification and reducing the overall yield.
Q2: What is the recommended temperature range for the nitration of propan-2-ol?
A2: The optimal temperature for the nitration of propan-2-ol depends on the specific protocol and scale. However, for batch processes in a laboratory setting, maintaining a very low temperature is crucial to minimize side reactions. Some sources suggest that the reaction should be kept as low as -20°C. For continuous industrial processes, higher temperatures around 100-102°C have been reported, but these systems are designed for rapid heat removal. For standard laboratory setups, it is advisable to start with a low temperature (e.g., 0 to 5°C) and carefully monitor the reaction exotherm.
Q3: My reaction mixture is turning brown/orange and releasing fumes. What is happening and what should I do?
A3: The formation of brown or orange fumes (nitrogen dioxide, NO₂) is a strong indicator of undesired side reactions, specifically the decomposition of nitric acid and the oxidation of propan-2-ol. This is often caused by the temperature rising too high or the presence of nitrous acid.
-
Immediate Action: Ensure your cooling bath is effective and consider slowing down the rate of addition of your nitrating agent. If the reaction appears to be accelerating uncontrollably, have a quenching agent (such as a large volume of cold water or a dilute sodium carbonate solution) ready for emergency use.
-
Prevention: To prevent this, ensure adequate cooling and agitation from the start of the reaction. The use of urea in the reaction mixture can help to eliminate nitrous acid, which can catalyze these decomposition pathways.[1]
Q4: What is the difference between isopropyl nitrate and isopropyl nitrite, and how do I ensure I am synthesizing the correct one?
A4: This is a critical point of clarification.
-
Isopropyl Nitrate (C₃H₇NO₃): This is the intended product of the nitration of propan-2-ol using a nitrating agent like a mixture of nitric acid and sulfuric acid.
-
Isopropyl Nitrite (C₃H₇NO₂): This is a different compound, synthesized by reacting propan-2-ol with a source of nitrous acid, such as sodium nitrite and a mineral acid (e.g., HCl or H₂SO₄).
To ensure you are synthesizing isopropyl nitrate, you must use nitric acid (often in combination with sulfuric acid) as your primary reagent, not sodium nitrite.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Runaway Reaction | 1. Inadequate cooling. 2. Addition of nitrating agent is too fast. 3. Insufficient stirring leading to localized hot spots. | 1. Immediately cease addition of reagents. 2. Enhance cooling (e.g., add dry ice to an acetone bath). 3. If uncontrollable, safely quench the reaction in a large volume of cold water. |
| Low Yield of Isopropyl Nitrate | 1. Excessive oxidation of propan-2-ol to acetone. 2. Reaction temperature was too high. 3. Incomplete reaction. | 1. Repeat the reaction at a lower temperature. 2. Add urea to the reaction mixture to suppress oxidative side reactions.[1] 3. Ensure dropwise addition of the nitrating agent with vigorous stirring to maintain a low and stable temperature. |
| Product is Contaminated with Acetone | 1. Reaction temperature was not kept sufficiently low. 2. Presence of excess nitrous acid. | 1. Improve the cooling efficiency of the experimental setup. 2. Use urea as a nitrous acid scavenger.[1] 3. Purify the crude product via careful distillation, being mindful of the thermal sensitivity of isopropyl nitrate. |
| Formation of a Yellow/Brown Color in the Reaction Mixture | 1. Decomposition of nitric acid. 2. Formation of nitrogen dioxide (NO₂). | 1. This is often a sign of the temperature being too high. Slow down reagent addition and improve cooling. 2. Ensure the reaction is performed in a well-ventilated fume hood. |
Experimental Protocol: Synthesis of Isopropyl Nitrate
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety measures in place. The nitration of alcohols is inherently hazardous.
Materials:
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Propan-2-ol (anhydrous)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Urea
-
Ice
-
Salt (for cooling bath)
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Sodium Bicarbonate solution (5%, for washing)
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Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Prepare the Cooling Bath: Prepare a cooling bath of ice and salt to achieve a temperature of -10°C to 0°C.
-
Prepare the Nitrating Mixture: In a flask, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while cooling in the ice bath. This mixture should be prepared in advance and allowed to cool completely.
-
Set up the Reaction Flask: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the propan-2-ol and a small amount of urea.
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Cool the Reaction Flask: Immerse the reaction flask in the cooling bath and stir until the temperature of the propan-2-ol is stable at or below 0°C.
-
Slow Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred propan-2-ol. The rate of addition should be controlled to maintain the reaction temperature below 5°C.
-
Maintain Temperature and Stir: After the addition is complete, continue to stir the mixture in the cooling bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quench the Reaction: Slowly pour the reaction mixture over a large amount of crushed ice with stirring.
-
Workup:
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with cold water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent. The resulting liquid is crude isopropyl nitrate.
-
Visualizations
Troubleshooting Logic for Temperature Excursions
Caption: Troubleshooting workflow for an unexpected temperature increase.
Experimental Workflow for Propan-2-ol Nitration
Caption: Step-by-step experimental workflow for propan-2-ol nitration.
References
Technical Support Center: Stereoselectivity in 1-Nitropropan-2-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stereoselective synthesis of 1-nitropropan-2-ol via the Henry (nitroaldol) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor stereoselectivity in the standard Henry reaction for this compound synthesis?
The Henry reaction is reversible at all stages.[1] This reversibility, combined with the acidity of the proton on the nitro-substituted carbon, allows for easy epimerization of the product. Without a directing influence, the reaction tends to produce a mixture of syn and anti diastereomers, often in nearly equal ratios, as their transition states are energetically similar.[1]
Q2: My synthesis is yielding a low diastereomeric ratio (syn vs. anti). How can I improve this?
Improving diastereoselectivity requires introducing facial bias during the C-C bond formation. Key strategies include:
-
Use of Chiral Catalysts: Chiral metal complexes, particularly with copper(II), can create a rigid chiral environment that forces the acetaldehyde to approach the nitronate of nitroethane from a specific trajectory, favoring one diastereomer over the other.[2][3]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. Screening different solvents is recommended.[4]
Q3: I am struggling to achieve high enantiomeric excess (ee). What are the most effective methods?
Achieving high enantioselectivity is almost exclusively accomplished through the use of chiral catalysts.
-
Chiral Metal Catalysts: This is the most common and effective method.[1] Copper(II) acetate complexed with chiral ligands such as C1-symmetric diamines, N,N'-dioxides, or amino alcohols have demonstrated excellent results, with some systems achieving enantiomeric excess values up to 99%.[2][3][5]
-
Organocatalysis: Chiral organocatalysts, like quinine derivatives or chiral tetra-aminophosphonium salts, can also promote high enantioselectivity by activating the reactants through hydrogen bonding or ion pair formation.[1][3]
Q4: My reaction produces a significant amount of 1-nitroprop-1-ene as a byproduct. How can this be minimized?
The formation of the nitroalkene byproduct occurs via dehydration of the initial β-nitro alcohol product. This is often promoted by strong bases and high temperatures.[1][6] To minimize this:
-
Use a Mild Base: Employ weaker bases or a catalytic system where the basicity is carefully controlled. Some catalytic systems can be tuned to selectively produce either the nitroalcohol or the nitroalkene.[7]
-
Lower Reaction Temperature: Dehydration is an elimination reaction that is typically favored at higher temperatures.
-
Control Reaction Time: Over-extending the reaction time can sometimes lead to increased dehydration, especially if the base is not fully consumed.
Q5: What is the standard procedure for separating the diastereomers of this compound?
The most common laboratory method for separating diastereomers is silica gel column chromatography. Since diastereomers have different physical properties, they will exhibit different polarities and elute at different rates, allowing for their separation.
Troubleshooting Guide
When encountering issues with stereoselectivity, a systematic approach to troubleshooting is essential. The following workflow and table outline common problems, their potential causes, and recommended solutions.
Caption: Troubleshooting workflow for diagnosing and resolving issues of poor stereoselectivity.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (e.g., 1:1 syn:anti) | Reaction conditions (temperature, solvent) are not optimized. Catalyst lacks sufficient steric bulk or directing capability. | Lower the reaction temperature. Screen a range of solvents with varying polarities. Employ a well-defined chiral catalyst known to induce high diastereoselectivity.[2][3] |
| Low Enantiomeric Excess (ee < 90%) | The catalyst is not chiral, is racemic, or is not effective for this specific transformation. Incorrect catalyst loading or deactivation. | Use a proven chiral catalyst system, such as a Cu(II) complex with a chiral diamine or N,N'-dioxide ligand.[2][5] Ensure the catalyst and ligand are of high enantiomeric purity. Optimize catalyst loading. |
| Low Yield | Side reactions, such as dehydration to the nitroalkene or retro-Henry reaction. Incomplete reaction. | Lower the reaction temperature and use a milder base to suppress dehydration.[6][7] Monitor the reaction by TLC or GC to determine the optimal reaction time. Ensure reagents are pure and dry. |
| Inconsistent Results | Sensitivity to air or moisture. Variability in reagent quality or catalyst preparation. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled solvents and reagents. Ensure the catalyst is prepared consistently. |
Data Presentation: Catalyst Performance
The choice of catalyst is critical for achieving high stereoselectivity. The table below summarizes the performance of various copper-based catalytic systems in the asymmetric Henry reaction between aldehydes and nitroalkanes.
| Ligand/Catalyst System | Reactants | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn or syn:anti) | ee (%) |
| Cu(II)-C₁-symmetric diamine (L13)[3] | 2-Nitroethylbenzene + Nitroethane | Toluene | 25 | 92 | 80:20 (syn:anti) | 99 (syn) |
| Cu(OAc)₂-Amino Alcohol (L7)[3] | Isobutyraldehyde + Nitroethane | THF | 25 | 77 | 95:5 (syn:anti) | 95 (syn) |
| Cu(I)-N,N'-Dioxide[2] | Benzaldehyde + Nitroethane | Toluene | -20 | 95 | 92:8 (anti:syn) | 97 (anti) |
| Cu(OAc)₂-Aminopyridine (L18)[3] | Cyclohexanecarboxaldehyde + Nitroethane | THF | 20 | 99 | 82:18 (syn:anti) | 98 (syn) |
Experimental Protocols
General Protocol for Asymmetric Synthesis of this compound
This protocol is a representative example based on methodologies using copper(II)-chiral diamine complexes.[3]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral ligand (e.g., C₁-symmetric diamine)
-
Acetaldehyde (freshly distilled)
-
Nitroethane
-
Anhydrous solvent (e.g., THF or Toluene)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%) in the anhydrous solvent (2.0 mL). Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Addition of Reagents: Add nitroethane (2.0 mmol, 2.0 eq) to the catalyst solution, followed by the base (e.g., DIPEA, 0.1 mmol, 10 mol%). Stir for 10 minutes.
-
Substrate Addition: Add acetaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for the specified time (typically 24-48 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Generalized mechanism of the base-catalyzed Henry reaction.
Caption: Interplay of factors that control the stereochemical course of the reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 3. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
analytical methods for detecting impurities in 1-nitropropan-2-ol
Welcome to the technical support center for the analytical characterization of 1-nitropropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection and quantification of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process and degradation. The most common synthesis route is the Henry reaction between nitroethane and formaldehyde. Therefore, likely impurities include:
-
Starting Materials: Unreacted nitroethane and formaldehyde.
-
Byproducts: Di-addition products from the reaction of this compound with another molecule of formaldehyde, and nitroalkenes formed through dehydration of the product.
-
Degradation Products: Under stress conditions such as heat, light, or extreme pH, this compound may degrade. Forced degradation studies can help identify these degradants, which may include oxidation products or other rearranged species.[1][2][3]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A versatile technique for separating a wide range of polar and non-polar impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful tool for the structural elucidation and absolute quantification of the main component and its impurities without the need for reference standards for each impurity.[4][5]
Q3: How can I quantify impurities if I don't have certified reference standards for them?
A3: Quantitative NMR (qNMR) is an excellent technique for this purpose. It allows for the determination of the purity of the main component and the quantification of impurities by integrating the signals of the target analyte and comparing them to a certified internal standard of known concentration.[4][5] Alternatively, for chromatographic methods like HPLC and GC, if the impurities are structurally similar to the main compound, it is sometimes possible to use the relative response factor of the main compound to estimate the concentration of the impurities, although this is less accurate than using certified standards.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing for this compound
-
Possible Causes:
-
Active Sites in the Inlet or Column: The hydroxyl and nitro groups in this compound can interact with active silanol groups in the GC liner or on the column stationary phase, leading to peak tailing.
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to peak distortion.[6]
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix can create active sites.[7]
-
Inadequate Inlet Temperature: If the inlet temperature is too low, slow vaporization of the analyte can occur, contributing to band broadening and tailing.
-
-
Troubleshooting Steps:
-
Use a Deactivated Liner and Column: Employ liners with high-quality deactivation and use a column specifically designed for the analysis of polar compounds.
-
Proper Column Installation: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your GC model.
-
Inlet and Column Maintenance: Regularly replace the liner and septum. Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
-
Optimize Inlet Temperature: Ensure the inlet temperature is sufficient to ensure rapid and complete vaporization of this compound without causing thermal degradation.
-
Issue 2: Poor Resolution Between Impurities
-
Possible Causes:
-
Inappropriate GC Column: The column phase may not have the right selectivity for the impurities present.
-
Sub-optimal Temperature Program: A ramp rate that is too fast or an initial temperature that is too high can lead to co-elution of closely related compounds.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions.
-
-
Troubleshooting Steps:
-
Select an Appropriate Column: For polar analytes like this compound and its potential impurities, a mid- to high-polarity column (e.g., a wax or a 624-type phase) is often a good choice.
-
Optimize the Oven Temperature Program: Start with a lower initial temperature and use a slower ramp rate to improve the separation of early-eluting, volatile impurities.
-
Optimize Carrier Gas Flow: Set the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas being used (e.g., helium or hydrogen).
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor Retention of this compound on a C18 Column
-
Possible Causes:
-
Troubleshooting Steps:
-
Use a Polar-Compatible Column: Consider using a polar-endcapped C18 column or a column with a more polar stationary phase (e.g., Phenyl, Cyano, or an embedded polar group) to enhance retention of polar analytes.[8]
-
Adjust Mobile Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. For very polar compounds, a highly aqueous mobile phase may be necessary.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the retention of very polar compounds.
-
Issue 2: Broad or Asymmetric Peaks
-
Possible Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of a competing agent, such as a buffer or an ion-pairing reagent, to the mobile phase to block active sites on the stationary phase.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 5% Phenyl Methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation of this compound from its polar and non-polar impurities.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (or a polar-endcapped equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a framework for determining the purity of this compound and quantifying its impurities.
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | A certified reference material with a known purity and a signal that does not overlap with the analyte or impurities (e.g., Maleic Anhydride, Dimethyl Sulfone) |
| Sample Preparation | Accurately weigh ~10-20 mg of this compound and ~5-10 mg of the internal standard into a vial. Dissolve in a known volume of the deuterated solvent and transfer to an NMR tube. |
| Acquisition | Use a quantitative 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to ensure full relaxation. A 90° pulse angle should be used. |
| Processing | Apply appropriate phasing and baseline correction. Integrate the non-overlapping signals of the analyte and the internal standard. |
| Calculation | The purity of this compound can be calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS |
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
Diagrams
Caption: Troubleshooting workflow for common GC analysis issues.
Caption: Troubleshooting workflow for common HPLC analysis issues.
Caption: General workflow for impurity analysis of this compound.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Nitropropan-2-ol and 2-Nitro-1-propanol for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric nitro alcohols: 1-nitropropan-2-ol and 2-nitro-1-propanol. Understanding the distinct properties of these compounds is crucial for their application in organic synthesis and drug development, where nitro compounds often serve as versatile intermediates or pharmacologically active agents.
Introduction
This compound and 2-nitro-1-propanol, both with the chemical formula C₃H₇NO₃, are structural isomers that exhibit different chemical behaviors due to the relative positions of their hydroxyl (-OH) and nitro (-NO₂) functional groups. This compound is a secondary alcohol with the nitro group on a primary carbon, while 2-nitro-1-propanol is a primary alcohol with the nitro group on a secondary carbon. This structural variance significantly influences their reactivity in key chemical transformations.
Synthesis Overview
The synthesis of these isomers typically follows distinct pathways. 2-Nitro-1-propanol is commonly synthesized through the Henry reaction (nitroaldol reaction) by reacting nitroethane with formaldehyde under basic conditions.[1] In contrast, 1-nitro-2-propanol can be prepared via the reaction of nitromethane with acetaldehyde.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of both isomers is presented in Table 1.
| Property | This compound | 2-Nitro-1-propanol |
| IUPAC Name | This compound | 2-nitropropan-1-ol |
| CAS Number | 3156-73-8[3] | 2902-96-7[4] |
| Molecular Weight | 105.09 g/mol [3] | 105.09 g/mol [4] |
| Appearance | - | Liquid[4] |
| Boiling Point | - | 72-74 °C at 1 mmHg[5] |
| Density | - | 1.185 g/mL at 25 °C[5] |
| Solubility | - | Slightly soluble in water[6] |
| pKa of α-proton | Expected to be higher (less acidic) than 2-nitro-1-propanol | Expected to be lower (more acidic) due to the proximity of the electron-withdrawing nitro group |
Reactivity Comparison
The differing placement of the hydroxyl and nitro groups in this compound and 2-nitro-1-propanol leads to distinct reactivity profiles, particularly in oxidation, reduction, and dehydration reactions.
Oxidation
The oxidation of these two isomers is expected to yield different products based on the general principles of alcohol oxidation.
-
This compound (Secondary Alcohol): As a secondary alcohol, oxidation of this compound is anticipated to yield a ketone, specifically 1-nitropropan-2-one. The presence of the nitro group can influence the reaction conditions required.
-
2-Nitro-1-propanol (Primary Alcohol): Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.[7] Therefore, the oxidation of 2-nitro-1-propanol could produce 2-nitropropanal or, with a stronger oxidant, 2-nitropropanoic acid.
A general experimental protocol for the oxidation of α-nitro alcohols to α-nitro ketones using potassium dichromate and sulfuric acid has been described, which would be applicable to this compound.
Experimental Protocol: Oxidation of a Secondary α-Nitro Alcohol
A solution of potassium dichromate in water is prepared in a three-necked flask. The α-nitro alcohol is added gradually to the cooled, stirring solution. Following this, a cooled solution of sulfuric acid in water is added dropwise. The reaction mixture is then extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield the α-nitro ketone.
dot
Caption: General workflow for the oxidation of this compound.
Reduction
The reduction of the nitro group in both isomers is a common transformation, typically leading to the corresponding amino alcohols. These products are valuable building blocks in pharmaceutical synthesis.
-
This compound: Reduction of this compound yields 1-aminopropan-2-ol.
-
2-Nitro-1-propanol: Reduction of 2-nitro-1-propanol produces 2-amino-1-propanol.
Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using a platinum catalyst) or metal-acid systems (e.g., tin and hydrochloric acid).[8] The choice of reagent can be critical to avoid side reactions and achieve high yields.
dot
Caption: Reduction pathways for the two nitropropanol isomers.
Dehydration
The acid-catalyzed dehydration of these alcohols is expected to proceed through different mechanisms and potentially yield different products.
-
This compound (Secondary Alcohol): The dehydration of secondary alcohols typically proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[9] The stability of this carbocation will influence the reaction rate. Dehydration of this compound would be expected to yield 1-nitropropene.
-
2-Nitro-1-propanol (Primary Alcohol): Primary alcohols generally undergo dehydration via an E2 mechanism, which is a concerted process.[9] A specific procedure for the dehydration of 2-nitro-1-propanol to 2-nitropropene involves heating with phthalic anhydride under reduced pressure.[10]
Experimental Protocol: Dehydration of 2-Nitro-1-propanol [10]
2-Nitro-1-propanol is mixed with phthalic anhydride in a round-bottomed flask equipped for distillation. The mixture is heated in an oil bath under vacuum. The product, 2-nitropropene, is distilled off with water and can be collected in an ice-cooled receiver.
dot
Caption: Postulated dehydration mechanisms for the isomers.
Biological Activity and Relevance to Drug Development
While direct comparisons of the biological activities of these two specific isomers are not extensively documented, some information is available for 2-nitro-1-propanol.
2-Nitro-1-propanol has demonstrated antimicrobial properties.[1][4] It has been shown to inhibit the growth of food-borne pathogens such as Salmonella Typhimurium, Escherichia coli O157:H7, and Enterococcus faecalis.[11][12] This suggests its potential use as an antimicrobial supplement in animal feed to reduce the carriage of these pathogens.[12] Furthermore, 2-nitro-1-propanol has been investigated for its ability to inhibit methane production in ruminants, which has implications for reducing greenhouse gas emissions from livestock.[1][5]
The nitro group is a known pharmacophore and is present in several drugs.[13] The reduction of a nitro group to an amine is a critical metabolic pathway for many xenobiotics.[14] Therefore, understanding the reactivity and metabolic fate of nitroalcohols like this compound and 2-nitro-1-propanol is of significant interest in drug design and toxicology. The different substitution patterns of these isomers could lead to different metabolic profiles and biological activities.
Conclusion
The structural differences between this compound and 2-nitro-1-propanol give rise to distinct reactivity profiles. As a secondary alcohol, this compound is expected to be oxidized to a ketone and undergo dehydration via an E1 mechanism. In contrast, the primary alcohol, 2-nitro-1-propanol, can be oxidized to an aldehyde or a carboxylic acid and dehydrates via an E2 mechanism. Both isomers can be reduced to their corresponding amino alcohols, which are valuable synthetic intermediates. The documented antimicrobial and methanogenesis-inhibiting properties of 2-nitro-1-propanol highlight the potential for these compounds in various applications, including those relevant to animal health and environmental science. Further comparative studies are warranted to fully elucidate the quantitative differences in reactivity and to explore the potential of both isomers in drug development.
References
- 1. Buy 2-Nitro-1-propanol | 2902-96-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-NITRO-1-PROPANOL | 2902-96-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibitory activity of 2-nitropropanol against select food-borne pathogens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Nitropropan-2-ol in Chemical Synthesis: A Comparative Guide
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with high efficiency and stereochemical control. Among the versatile class of nitro alcohols, 1-nitropropan-2-ol emerges as a particularly advantageous intermediate, offering distinct benefits over its isomers, 2-nitro-1-propanol and 3-nitro-1-propanol. This guide provides a comparative analysis of these nitro alcohols, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
At a Glance: A Comparative Overview
| Property | This compound | 2-Nitro-1-propanol | 3-Nitro-1-propanol |
| Structure | Secondary Alcohol, Primary Nitro | Primary Alcohol, Secondary Nitro | Primary Alcohol, Primary Nitro |
| CAS Number | 3156-73-8[1] | 2902-96-7[2] | 25182-84-7[3] |
| Molecular Formula | C₃H₇NO₃[1] | C₃H₇NO₃[2] | C₃H₇NO₃[3] |
| Molecular Weight | 105.09 g/mol [1] | 105.09 g/mol [2] | 105.09 g/mol [3] |
| Key Synthetic Precursor | β-amino alcohols with a specific substitution pattern | Varied, including 2-amino-1-propanol | 3-aminopropanol |
The Synthetic Edge of this compound
The primary advantage of this compound lies in its unique structural arrangement: a secondary alcohol with a terminal nitro group. This configuration is particularly valuable in the synthesis of β-amino alcohols, a crucial motif in many pharmaceuticals, including beta-blockers. The reduction of the nitro group in this compound directly yields 1-aminopropan-2-ol, a key building block for various bioactive molecules.
In contrast, the reduction of 2-nitro-1-propanol yields 2-amino-1-propanol, and the reduction of 3-nitro-1-propanol yields 3-aminopropanol. While these are also valuable synthons, the specific substitution pattern offered by this compound is often more directly applicable in the synthesis of complex targets, potentially reducing the number of synthetic steps and improving overall yield.
For instance, in the synthesis of certain beta-blockers, the 1-amino-2-hydroxypropyl moiety is a core structural feature. Starting with this compound provides a more direct route to this fragment compared to its isomers, which would require additional functional group manipulations to achieve the desired connectivity.
Experimental Protocols and Performance Data
The synthesis of these nitro alcohols primarily relies on the Henry (nitroaldol) reaction.[4] Below are representative experimental protocols for the synthesis of each isomer, followed by a discussion of their comparative performance.
Synthesis of this compound via Henry Reaction
This procedure involves the reaction of nitromethane with acetaldehyde.
Protocol:
-
A solution of sodium hydroxide (catalytic amount) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Nitromethane is added to the cooled solution, followed by the slow, dropwise addition of acetaldehyde, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of acetic acid to neutralize the base.
-
The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.
Synthesis of 2-Nitro-1-propanol via Henry Reaction
This procedure is well-documented in Organic Syntheses and involves the reaction of nitroethane with formaldehyde.[5]
Protocol (adapted from Organic Syntheses): [5]
-
A suspension of calcium hydroxide in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
A mixture of nitroethane and 37% aqueous formaldehyde is added dropwise to the stirred suspension, maintaining the temperature at 25-30 °C.
-
After the addition, the mixture is stirred for an additional 3 hours.
-
The reaction mixture is then neutralized by bubbling carbon dioxide gas through it, leading to the precipitation of calcium carbonate.
-
The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is then purified by vacuum distillation to afford 2-nitro-1-propanol with a reported yield of 70-75%.[5]
Synthesis of 3-Nitro-1-propanol
The synthesis of 3-nitro-1-propanol can be achieved through a multi-step process starting from acrolein to form 3-nitropropanal, followed by reduction.[6]
Protocol for 3-Nitropropanal (adapted from Organic Syntheses): [6]
-
A solution of sodium nitrite in water and tetrahydrofuran is cooled to 0 °C in a round-bottom flask.
-
Acrolein is added, followed by the dropwise addition of acetic acid over 30-45 minutes, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for 3 hours.
-
The mixture is then worked up by neutralization with sodium bicarbonate, extraction with ethyl acetate, and removal of the solvent to yield crude 3-nitropropanal (89-91% yield), which is used in the next step without further purification.[6]
Protocol for the Reduction to 3-Nitro-1-propanol:
-
The crude 3-nitropropanal is dissolved in ethanol and cooled in an ice bath.
-
Sodium borohydride is added portion-wise, and the reaction is stirred until the reduction is complete (monitored by TLC).
-
The reaction is quenched with a saturated solution of ammonium chloride.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography to give 3-nitro-1-propanol.
Performance Comparison in Downstream Applications
While direct comparative studies are limited, the synthetic utility of these isomers can be inferred from their application in the synthesis of key pharmaceutical intermediates.
Catalytic Hydrogenation to Amino Alcohols
The reduction of the nitro group to an amine is a common and crucial transformation.
The choice of catalyst and reaction conditions can influence the yield and selectivity of the hydrogenation. For example, the hydrogenation of 2-nitro-2-methyl-1-propanol (a related nitro alcohol) is effectively carried out using Raney nickel. The resulting amino alcohols are valuable intermediates in their own right. The key advantage of this compound is the direct formation of the 1-amino-2-propanol scaffold, which is a common substructure in many β-blocker pharmaceuticals.
Conclusion
While all three isomers of nitropropanol are valuable synthetic intermediates, This compound offers a distinct strategic advantage in the synthesis of molecules requiring a 1-amino-2-hydroxypropyl moiety . Its structure allows for a more direct and potentially more efficient synthetic route to these important pharmaceutical building blocks. The choice of isomer will ultimately depend on the specific target molecule and the desired substitution pattern. However, for researchers and drug development professionals working on compounds with this particular pharmacophore, this compound represents a superior starting material. The experimental protocols provided herein offer a foundation for the synthesis of these key intermediates, enabling further exploration of their synthetic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy 2-Nitro-1-propanol | 2902-96-7 [smolecule.com]
- 3. "Synthetic approaches towards the synthesis of beta-blockers (betaxolol" by FURQAN AHMAD SADDIQUE, AMEER FAWAD ZAHOOR et al. [journals.tubitak.gov.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Synthesis of 1-Nitropropan-2-ol
The synthesis of 1-nitropropan-2-ol, a valuable building block in organic chemistry, is primarily achieved through the Henry (nitroaldol) reaction between nitroethane and formaldehyde. The choice of catalyst for this reaction is crucial as it significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides a comparative study of various catalysts employed in the synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction.[1] A variety of bases can be used, ranging from simple amine bases to more complex solid-phase and phase-transfer catalysts.[1][2] The selection of an appropriate catalyst system is critical for optimizing the synthesis of β-nitro alcohols while minimizing side reactions such as dehydration to nitroalkenes.[3]
Quantitative Comparison of Catalytic Performance
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Triethylamine | 1-Nitropropane + Formaldehyde | Aqueous medium, 20-45°C | Not specified for nitroalkanol; 62% yield of subsequent 2-amino-n-butanol | Not specified | [1] |
| Trimethylbenzylammonium hydroxide (Triton B) | 1-Nitropropane + Formaldehyde | Aqueous medium, exothermic (temp. not controlled), 1 hour | Not specified | Not specified | [1] |
| Sodium Hydroxide | Nitroethane + Chloroethanol | Microwave irradiation (250W) | >80 | Not specified | [4] |
| Phthalic Anhydride | Nitromethane + Acetaldehyde | 80°C, 2 hours | 80 | Acts as a dehydrating agent to favor product formation | [4] |
| Copper(II) Complex / Ag₂O | Benzaldehyde + Nitromethane | 2 mol% catalyst, 1 mol% Ag₂O, 5 eq. MeNO₂ | 88 (of nitrostyrene) | High for dehydration product | [3] |
| Potassium tert-Butoxide | Benzaldehyde + Nitromethane | Not specified | 85 (conversion) | High for nitroalcohol | [3] |
| Calcined Cu:Al (3:1) LDH | Benzaldehyde + Nitromethane | Microwave, 1.5-2 min | 99 | Not specified | [5] |
Note: LDH refers to Layered Double Hydroxides, which are solid base catalysts.[5] The data for Triethylamine and Triton B are for the synthesis of 2-nitro-n-butanol, a close analog of this compound. The yields for the copper complex and potassium tert-butoxide are for the reaction with benzaldehyde, not formaldehyde. The high yield for the calcined LDH catalyst was achieved under microwave conditions.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound via the Henry reaction is depicted below. The process involves the base-catalyzed addition of nitroethane to formaldehyde, followed by workup and purification of the resulting β-nitro alcohol.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of nitro alcohols using different types of catalysts, adapted from the literature for the synthesis of this compound.
Protocol 1: Amine Base Catalysis (Adapted for this compound)
This protocol is based on the procedure for a similar nitroalkanol synthesis.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, charge nitroethane and an aqueous solution of formaldehyde in a molar ratio of approximately 1:1.
-
Catalyst Addition: Add triethylamine as a catalyst, with a molar ratio of approximately 0.01 to 0.03 relative to the nitroethane.
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 20°C and 45°C with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction, cool the mixture and neutralize the catalyst with a suitable acid (e.g., dilute hydrochloric acid).
-
Isolation: Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Protocol 2: Phase-Transfer Catalysis (Adapted for this compound)
This protocol is based on the use of a quaternary ammonium hydroxide as a phase-transfer catalyst.[1]
-
Reaction Setup: In a reaction vessel, combine nitroethane and an aqueous solution of formaldehyde (e.g., 30-40% solution) in roughly equimolar amounts.
-
Catalyst Addition: Add a catalytic amount of a quaternary ammonium hydroxide, such as trimethylbenzylammonium hydroxide ("Triton B").
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature. Monitor the reaction until completion.
-
Workup: After the reaction, discontinue stirring and allow the layers to separate. The product, this compound, will typically be in the lower organic phase.
-
Isolation: Separate the organic layer containing the product. The product may be of sufficient purity for some applications or can be further purified.
-
Purification: If necessary, purify the product by vacuum distillation.
Protocol 3: Solid-Phase Basic Resin Catalysis (General Procedure)
This protocol describes a general method using a solid-phase basic resin like Amberlite IRA-400.
-
Catalyst Preparation: If necessary, activate the basic resin according to the manufacturer's instructions.
-
Reaction Setup: In a flask, suspend the basic resin in a solution of nitroethane and formaldehyde in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., room temperature to 50°C) and monitor the reaction progress.
-
Workup: Once the reaction is complete, filter off the solid resin catalyst. The catalyst can often be washed, regenerated, and reused.
-
Isolation: The filtrate contains the product. If a solvent was used, remove it under reduced pressure. If the reaction was performed in water, extract the product with an organic solvent.
-
Purification: Purify the obtained crude this compound by vacuum distillation or other suitable methods.
Comparative Discussion
-
Amine Bases (e.g., Triethylamine): These are homogeneous catalysts that are inexpensive and readily available. However, their removal from the reaction mixture requires an aqueous workup and neutralization, which can generate waste.
-
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Hydroxides): These catalysts are particularly effective for reactions involving two immiscible phases, such as an aqueous solution of formaldehyde and an organic nitroalkane.[1] They can enhance reaction rates and allow for milder reaction conditions. However, they can be more expensive than simple amine bases.
-
Solid-Phase Basic Resins (e.g., Amberlite IRA-400): The primary advantage of solid-phase catalysts is the ease of separation from the reaction mixture by simple filtration. This simplifies the workup procedure and allows for the potential reuse of the catalyst, making the process more environmentally friendly and cost-effective in the long run.
-
Other Catalysts: The use of metal complexes, such as copper(II) complexes, can offer high yields and selectivity, but they may also favor side reactions like dehydration, leading to the formation of nitroalkenes.[3] Strong bases like potassium tert-butoxide can provide high conversion to the desired nitro alcohol.[3] Solid base catalysts like layered double hydroxides have shown very high yields, especially under microwave irradiation, which can significantly reduce reaction times.[5]
References
- 1. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110028731A1 - Process for the manufacture of nitropropanes - Google Patents [patents.google.com]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Structural Validation of 1-Nitropropan-2-ol: A Comparative Analysis Using NMR and Mass Spectrometry
Guide Objective: This document provides a comprehensive guide for the structural validation of 1-nitropropan-2-ol using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). We present a comparison of predicted spectral data with hypothetical experimental results, supported by detailed experimental protocols and workflow visualizations to aid researchers in their analytical processes.
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR Spectrometer.
-
Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Spectra were acquired at 400 MHz with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired at 100 MHz with 512 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
Mass Spectrometry
-
Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) with a quadrupole analyzer.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned from m/z 35 to 200.
-
Sample Introduction: A diluted solution of this compound in methanol was injected into the GC, with the MS analyzing the eluting compound.
Spectroscopic Data and Structural Elucidation
The validation of the this compound structure relies on the unique electronic environments of its protons and carbons, which give rise to predictable signals in NMR spectroscopy, and a distinct fragmentation pattern in mass spectrometry.
Overall Validation Workflow
The logical flow for acquiring and analyzing data to confirm the molecular structure is outlined below.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers, and the number of neighboring protons. Protons on carbons adjacent to electronegative atoms like oxygen are "de-shielded" and appear at a higher chemical shift (downfield).[1][2][3]
Structure and Proton Assignments:
(d) OH | (c) H₂C - CH - CH₃ (a) | NO₂ (b)
Table 1: Comparison of Expected and Experimental ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| a (-CH₃) | 1.2 - 1.4 | 1.35 | 3H | Doublet (d) | Adjacent to one proton (b). |
| b (-CH(OH)-) | 4.0 - 4.5 | 4.30 | 1H | Multiplet (m) | Adjacent to the -CH₃ (a) and -CH₂ (c) groups. Deshielded by the hydroxyl group.[1][4] |
| c (-CH₂(NO₂)) | 4.3 - 4.7 | 4.55 | 2H | Multiplet (m) | Adjacent to a chiral center, these protons are diastereotopic and couple with proton (b). Strongly deshielded by the nitro group. |
| d (-OH) | 1.5 - 4.0 (variable) | 2.85 | 1H | Broad Singlet (s) | The chemical shift is concentration-dependent.[5][6] Rapid proton exchange typically prevents coupling.[6] |
The experimental data aligns closely with the expected values, confirming the connectivity of the proton framework. The distinct downfield shifts for protons b and c strongly support the placement of the hydroxyl and nitro groups, respectively.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Carbons bonded to electronegative groups are significantly shifted downfield.[7][8][9]
Table 2: Comparison of Expected and Experimental ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Rationale |
| C3 (-CH₃) | 20 - 25 | 22.5 | Standard aliphatic methyl carbon. |
| C2 (-CH(OH)-) | 65 - 75 | 69.8 | Carbon bonded to an electronegative oxygen atom.[1][9] |
| C1 (-CH₂(NO₂)) | 78 - 85 | 81.2 | Carbon strongly deshielded by the electron-withdrawing nitro group.[10] |
The three distinct signals in the ¹³C NMR spectrum correspond to the three carbon atoms in the molecule. The chemical shifts for C2 and C1 are consistent with carbons directly attached to a hydroxyl and a nitro group, respectively, validating the substituent positions.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry fragments the molecule in a predictable manner, providing key pieces that confirm the overall structure and molecular weight. The molecular ion peak confirms the molecular formula C₃H₇NO₃ (MW = 105.04 g/mol ).
Table 3: Key Fragmentation Data for this compound
| m/z | Proposed Fragment | Identity |
| 105 | [C₃H₇NO₃]⁺ | Molecular Ion (M⁺) |
| 87 | [C₃H₅NO]⁺ | [M - H₂O]⁺ |
| 59 | [C₃H₇O]⁺ | [M - NO₂]⁺ |
| 45 | [C₂H₅O]⁺ | [CH₃CHOH]⁺ (Base Peak) |
The fragmentation pattern is characteristic of a secondary alcohol containing a nitro group. The most abundant fragment (base peak) at m/z 45 results from a stable oxonium ion, formed by alpha-cleavage adjacent to the alcohol. This is a definitive indicator of a propan-2-ol backbone.
Conclusion
The combined spectroscopic evidence provides unequivocal validation for the structure of this compound.
-
¹H NMR confirmed the proton count and connectivity, with chemical shifts indicating the positions of the electron-withdrawing -OH and -NO₂ groups.
-
¹³C NMR verified the presence of three unique carbon environments consistent with the proposed structure.
-
Mass Spectrometry established the correct molecular weight and showed a characteristic fragmentation pattern, including a base peak at m/z 45, which is definitive for the propan-2-ol moiety.
This guide demonstrates a robust, multi-technique approach for structural elucidation, providing researchers with a clear framework for validating similar small molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
A Comparative Analysis of Synthesis Routes for 1-Nitropropan-2-ol: A Cost-Benefit Perspective
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-nitropropan-2-ol, a versatile building block in organic synthesis, can be prepared through various methods, primarily revolving around the Henry (nitroaldol) reaction. This guide provides a detailed cost-benefit analysis of the two main synthetic pathways to this compound, presenting experimental data, protocols, and a comparative assessment of their economic and environmental viability.
The two principal methods for synthesizing this compound are:
-
Method 1: The reaction of nitromethane with acetaldehyde.
-
Method 2: The reaction of 1-nitropropane with formaldehyde.
Both are classic examples of the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2] The choice between these two routes depends on a variety of factors, including the cost and availability of starting materials, desired yield and purity, reaction conditions, and safety and environmental considerations.
Quantitative Data Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for each synthesis method. It is important to note that yields and reaction conditions can vary significantly based on the specific catalyst, solvent, and reaction parameters employed.
| Parameter | Method 1: Nitromethane + Acetaldehyde | Method 2: 1-Nitropropane + Formaldehyde |
| Typical Yield | 40-99%[3][4][5] | 72-92%[6][7] |
| Reactant Cost | Nitromethane: ~ | 1-Nitropropane: ~ |
| Catalyst Cost | Varies (e.g., NaOH: ~ | Varies (e.g., NaOH, K₂CO₃, Triethylamine, Phase Transfer Catalysts like TBAB: ~$225/Kg[12]) |
| Reaction Time | 10 minutes - 48 hours[4][13] | 15 hours - 24 hours[6][10] |
| Reaction Temperature | Room Temperature to 60°C[13] | 30°C to 45°C[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical aspects of each synthesis.
Method 1: Synthesis of this compound from Nitromethane and Acetaldehyde
This procedure is a representative example of a base-catalyzed Henry reaction.
Materials:
-
Nitromethane
-
Acetaldehyde
-
Ethanol (Solvent)
-
Potassium Hydroxide (Catalyst)
-
10% Aqueous HCl (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldehyde (2 mmol) and nitromethane (10 mmol) in ethanol (2 mL).
-
In a separate container, dissolve potassium hydroxide (0.5 mmol) in ethanol (2 mL).
-
Slowly add the potassium hydroxide solution to the aldehyde and nitromethane mixture.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding 10% aqueous HCl until the solution is acidic.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Method 2: Synthesis of this compound from 1-Nitropropane and Formaldehyde
This method utilizes a polystyrene-supported base catalyst, which can simplify purification.
Materials:
-
1-Nitropropane
-
Formaldehyde (or Paraformaldehyde)
-
Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (Catalyst)
-
Dichloromethane (Solvent)
Procedure:
-
In a screw-capped vial equipped with a magnetic stirrer, add 1-nitropropane (1.0 mmol), formaldehyde (1.0 mmol), and PS-BEMP (0.05 mmol).
-
Stir the resulting mixture at 30°C for 15 hours.
-
After the reaction is complete, add dichloromethane (1 mL) to the mixture.
-
Recover the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure to yield the product.[6]
Cost-Benefit Analysis
Method 1: Nitromethane and Acetaldehyde
-
Benefits: This method can achieve very high yields, potentially up to 99%, under optimized conditions with specific catalysts.[4] The use of inexpensive bases like sodium hydroxide or potassium hydroxide can make this route economically attractive.
-
Drawbacks: Nitromethane can be relatively expensive, with prices fluctuating based on demand in other sectors like motorsports.[12][14] Acetaldehyde is a volatile and flammable liquid that requires careful handling. The reaction can sometimes lead to the formation of by-products, necessitating purification steps that can add to the overall cost and reduce the final yield.
Method 2: 1-Nitropropane and Formaldehyde
-
Benefits: This method can also provide good to excellent yields.[6][7] The use of a supported catalyst like PS-BEMP allows for easy separation and potential recycling of the catalyst, which can be a significant advantage in terms of cost and sustainability.
-
Drawbacks: 1-Nitropropane can be more expensive than nitromethane in some cases. Formaldehyde is a known carcinogen and requires strict handling protocols.[15][16][17][18] The reaction times can be lengthy.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and comparison process, the following diagrams are provided.
Safety and Environmental Considerations
A thorough cost-benefit analysis must extend beyond mere economics to include the safety and environmental impact of the chosen synthetic route.
Hazard Profile of Reactants:
-
Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.[5][8][19][20]
-
Acetaldehyde: Extremely flammable liquid and vapor. Causes serious eye irritation. Suspected of causing genetic defects and cancer.[3][14][9][13]
-
1-Nitropropane: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.[4][6][12][21][22]
-
Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and cancer.[1][15][16][17][18]
Environmental Impact:
The Henry reaction itself is considered an atom-economical reaction. However, the overall environmental impact is influenced by the choice of solvents, catalysts, and workup procedures. The use of hazardous solvents contributes to volatile organic compound (VOC) emissions. The generation of waste from the reaction and purification steps needs to be managed responsibly.[23]
"Green chemistry" approaches to the Henry reaction are being actively explored. These include the use of solvent-free conditions, aqueous media, and recyclable catalysts to minimize the environmental footprint.[24][25][26] For a quantitative assessment of the environmental impact, metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, can be calculated.[11][18][21][27][28][29][30] A lower E-factor indicates a more environmentally friendly process.
Waste Disposal:
All waste generated from these syntheses, including residual reactants, solvents, and by-products, must be treated as hazardous waste and disposed of in accordance with local regulations. Quenching of reactive mixtures is a critical step before disposal.[23]
Industrial Perspective
On an industrial scale, the choice of synthesis method is heavily influenced by factors such as the cost of raw materials at bulk pricing, process safety, scalability, and waste management costs. While specific details of industrial processes for this compound are often proprietary, the general trend in the chemical industry is towards continuous flow processes, especially for reactions involving hazardous materials, as this can offer better control over reaction parameters and improve safety.[13][31] The development of robust and recyclable catalysts is also a key area of focus for industrial applications to improve the economic and environmental sustainability of the process.
Conclusion
Both the reaction of nitromethane with acetaldehyde and the reaction of 1-nitropropane with formaldehyde are viable methods for the synthesis of this compound.
-
Method 1 (Nitromethane + Acetaldehyde) may be favored when high yields are the primary driver and the cost of nitromethane is competitive.
-
Method 2 (1-Nitropropane + Formaldehyde) , particularly with a recyclable catalyst, offers advantages in terms of simplified purification and potentially better environmental performance.
Ultimately, the optimal choice will depend on a careful evaluation of all the factors presented in this guide, tailored to the specific needs and capabilities of the research or production environment. A thorough risk assessment and consideration of green chemistry principles should always be integral to the decision-making process.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. Tetrabutylammonium bromide (TBAB), 250 g, CAS No. 1643-19-2 | Quaternary Ammonium Compounds | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. AMBERLITE(R) IRA-400 (CL) | 60177-39-1 [chemicalbook.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. mdpi.com [mdpi.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Tetrabutylammonium bromide ACS reagent, = 98.0 1643-19-2 [sigmaaldrich.com]
- 15. indiamart.com [indiamart.com]
- 16. calpaclab.com [calpaclab.com]
- 17. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. Tetrabutylammonium bromide price,buy Tetrabutylammonium bromide - chemicalbook [m.chemicalbook.com]
- 20. labproinc.com [labproinc.com]
- 21. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 22. Amberlite IRA-400(Cl), ion exchange resin | 9002-24-8 | FA164877 [biosynth.com]
- 23. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Waste-to-useful: a biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. application.wiley-vch.de [application.wiley-vch.de]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. rsc.org [rsc.org]
- 30. youtube.com [youtube.com]
- 31. US20110028731A1 - Process for the manufacture of nitropropanes - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Purity of Synthesized 1-Nitropropan-2-ol by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 1-nitropropan-2-ol. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.
Introduction to this compound and its Synthesis
This compound is a valuable nitroalcohol intermediate in organic synthesis. Its synthesis primarily relies on the Henry (nitroaldol) reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.[1] In the case of this compound, the reaction involves the condensation of nitroethane with formaldehyde.
The purity of the synthesized this compound is crucial for its subsequent use in pharmaceutical and chemical manufacturing. The Henry reaction, while effective, can be accompanied by the formation of several impurities that need to be identified and quantified.
Potential Impurities in this compound Synthesis
The primary impurities in the synthesis of this compound via the Henry reaction include:
-
Unreacted Starting Materials: Nitroethane and formaldehyde.
-
Dehydration Product: 1-nitroprop-1-ene, formed by the elimination of water from the product.
-
Di-addition Product: 2-nitro-1,3-propanediol, resulting from the reaction of the product with another molecule of formaldehyde.[2]
-
Side-Reaction Products: Depending on the reaction conditions, other aldol condensation or Cannizzaro reaction products may form.
Purity Assessment: A Comparative Analysis
The selection of an appropriate analytical method is critical for the accurate determination of this compound purity. This section compares the utility of HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable technique for the analysis of polar and non-volatile compounds like this compound.[3] Reversed-phase HPLC, with a C18 column, is the most common approach for separating nitroalcohols and their related impurities.
Advantages of HPLC:
-
Versatility: Accommodates a wide range of polar and non-volatile compounds without the need for derivatization.
-
High Resolution: Provides excellent separation of structurally similar compounds.
-
Quantitative Accuracy: Offers high precision and accuracy for purity determination when properly validated.
Limitations of HPLC:
-
Requires a Chromophore: While the nitro group provides some UV absorbance, detection sensitivity can be lower compared to compounds with strong chromophores.
-
Method Development: Optimization of mobile phase, column, and detector parameters can be time-consuming.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, its direct application to polar, thermally labile molecules like nitroalcohols can be challenging.
Advantages of GC:
-
High Efficiency: Provides rapid analysis times and excellent separation for volatile compounds.
-
Sensitive Detectors: Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer high sensitivity.
Limitations of GC:
-
Thermal Instability: Nitroalcohols can degrade at the high temperatures of the GC inlet, leading to inaccurate quantification and the formation of artifacts.[4]
-
Derivatization Required: To overcome thermal instability and improve volatility, derivatization of the hydroxyl group is often necessary, adding an extra step to the sample preparation and introducing potential for error.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for the purity assessment of organic compounds, offering an orthogonal approach to chromatography.
Advantages of qNMR:
-
Absolute Quantification: Allows for the direct determination of purity without the need for a specific reference standard of the analyte.[5][6]
-
Structural Information: Provides structural confirmation of the analyte and impurities simultaneously.
-
Non-destructive: The sample can be recovered after analysis.
Limitations of qNMR:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Spectral Overlap: Signal overlap can complicate quantification in complex mixtures.
-
Requires High-Field NMR: Access to high-field NMR spectrometers is necessary for accurate results.
Comparison of Analytical Techniques
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Analyte Suitability | Excellent for polar, non-volatile compounds. | Suitable for volatile, thermally stable compounds. Derivatization often required for nitroalcohols. | Applicable to any soluble compound with NMR-active nuclei. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to improve volatility and thermal stability. | Precise weighing of sample and internal standard. |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per sample (excluding derivatization). | 5-15 minutes per sample. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute quantification using an internal standard. |
| Sensitivity | Good, dependent on UV absorbance of the nitro group. | High, especially with FID or MS detectors. | Lower than chromatographic methods. |
| Data Interpretation | Based on retention time and peak area. | Based on retention time and peak area. | Based on chemical shift and integral values. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This proposed method is based on established protocols for similar nitro compounds.[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
HPLC Experimental Workflow
Alternative Analytical Techniques: Experimental Outlines
Gas Chromatography (with Derivatization):
-
Derivatization: React the this compound sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a more volatile silyl ether.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Data Analysis: Identify impurities based on their mass spectra and retention times. Quantification can be performed relative to the main peak.
Quantitative NMR (qNMR):
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
¹H-NMR Analysis: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.
Logical Comparison of Analytical Methods
Method Selection Logic
Conclusion
For the routine purity assessment of synthesized this compound, HPLC is the recommended method due to its direct applicability to polar, non-volatile compounds, providing reliable and accurate quantitative results. GC can serve as a complementary technique for the identification of volatile impurities, particularly when coupled with mass spectrometry and after appropriate derivatization. qNMR offers a powerful orthogonal method for absolute purity determination and structural confirmation, which is especially valuable for the certification of reference materials and in cases where a specific impurity standard is not available. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired level of analytical detail.
References
- 1. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. 2-NITRO-1-PROPANOL(2902-96-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Nitropropane (108-03-2) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi-res.com [mdpi-res.com]
The Efficacy of 1-Nitropropan-2-ol as a Pharmaceutical Intermediate: A Comparative Analysis
In the landscape of pharmaceutical synthesis, the choice of intermediates is a critical factor that dictates the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comprehensive comparison of the efficacy of 1-nitropropan-2-ol and its precursors as intermediates in the synthesis of anorectic drugs, specifically phentermine, against alternative synthetic routes. The analysis is supported by experimental data on yield and purity, detailed experimental protocols, and visual representations of the synthetic pathways.
Phentermine Synthesis: A Tale of Two Routes
Phentermine, a widely used appetite suppressant, can be synthesized through various pathways. Here, we compare a classical approach involving a nitroalkane intermediate, conceptually derived from this compound's precursor, with a high-yield alternative route.
Table 1: Comparison of Synthetic Routes to Phentermine
| Parameter | Nitroalkane Route | Alternative Route (from Dimethyl Benzyl Carbinol) |
| Starting Materials | Benzaldehyde, 2-Nitropropane | Dimethyl Benzyl Carbinol, Acetic Acid, Organic Nitrile |
| Key Intermediate | 2-Methyl-2-nitro-1-phenylpropane | N-(1,1-Dimethyl-2-phenylethyl)acetamide |
| Overall Yield | ~41%[1] | 88.7% - 89.7%[2] |
| Product Purity | Not explicitly stated in reviewed literature | 99.8% - 99.9%[2] |
| Reaction Conditions | Multi-step process including Henry reaction and reduction | Ritter reaction followed by hydrolysis |
| Advantages | Utilizes readily available starting materials | High overall yield and purity, suitable for industrial scale-up[2] |
| Disadvantages | Lower overall yield | May require more specialized starting materials |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the two primary synthetic routes for phentermine discussed.
Caption: Workflow of Phentermine Synthesis via the Nitroalkane Route.
Caption: Workflow of the High-Yield Alternative Route to Phentermine.
Experimental Protocols
Protocol 1: Phentermine Synthesis via Nitroalkane Intermediate (Illustrative)
This protocol is based on the classical Henry reaction followed by reduction.
-
Henry Reaction (Nitroaldol Condensation):
-
To a solution of benzaldehyde and 2-nitropropane in a suitable solvent (e.g., methanol), a base catalyst (e.g., sodium hydroxide or a primary amine) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours to allow for the formation of 2-methyl-2-nitro-1-phenylpropan-1-ol.
-
The product is then isolated by extraction and purified.
-
-
Reduction of the Nitro Group:
-
The intermediate, 2-methyl-2-nitro-1-phenylpropan-1-ol, is dissolved in a suitable solvent (e.g., ethanol).
-
A reducing agent is added. Common methods include catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or using other reducing agents like lithium aluminum hydride (LiAlH4).[1][3]
-
The reaction is monitored until the nitro group is fully reduced to an amine.
-
The final product, phentermine, is isolated and purified, often by distillation or crystallization of its salt form.
-
Protocol 2: Phentermine Synthesis from Dimethyl Benzyl Carbinol
This high-yield protocol is based on the Ritter reaction.[2]
-
Ritter Reaction:
-
Dimethyl benzyl carbinol is added dropwise to a mixture of acetic acid and an organic nitrile (e.g., acetonitrile) under ice-bath conditions.
-
Concentrated sulfuric acid is then added dropwise as a catalyst.
-
The reaction is stirred for several hours at room temperature.
-
The reaction is quenched with water, and the pH is adjusted to 6-8 with a base, leading to the precipitation of N-(1,1-dimethyl-2-phenylethyl)acetamide.[2]
-
The solid intermediate is collected by filtration and washed.
-
-
Hydrolysis:
-
The N-(1,1-dimethyl-2-phenylethyl)acetamide is dissolved in a suitable solvent (e.g., n-butanol).
-
A strong base, such as potassium hydroxide, is added, and the mixture is heated to reflux for several hours.[2]
-
After completion, the reaction mixture is cooled, and the phentermine free base is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield phentermine as an oil.
-
For purification and stabilization, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid.
-
Chlorphentermine Synthesis: An Alternative Approach
While a direct synthetic route for chlorphentermine utilizing a this compound-type intermediate was not prominently found in the reviewed literature, the established industrial synthesis provides a point of comparison for the utility of different chemical precursors. The common route involves the reaction of a substituted benzonitrile with a pyridine derivative.
Table 2: Established Industrial Synthesis of Chlorphentermine Intermediate
| Parameter | p-Chlorobenzonitrile Route |
| Starting Materials | p-Chlorobenzonitrile, 2-Bromopyridine |
| Key Intermediate | 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile |
| Yield (of intermediate) | ~95%[4] |
| Purity | High purity achievable after purification[5] |
| Reaction Conditions | Reaction with a strong base like sodium amide in a suitable solvent |
| Advantages | High yield of the key intermediate, established industrial process |
| Disadvantages | May involve hazardous reagents like sodium amide |
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the industrial synthesis of a chlorphentermine precursor.
Caption: Workflow for the Industrial Synthesis of a Chlorphentermine Precursor.
Experimental Protocol
Protocol 3: Synthesis of Chlorphentermine Intermediate from p-Chlorobenzonitrile (Illustrative)
This protocol outlines the initial step in the common industrial synthesis of chlorphentermine.[5][6]
-
Reaction of p-Chlorobenzonitrile and 2-Bromopyridine:
-
p-Chlorobenzonitrile and 2-bromopyridine are dissolved in a suitable anhydrous solvent such as toluene or tetrahydrofuran.
-
A strong base, typically sodium amide, is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred, often with heating, for several hours until the reaction is complete as monitored by techniques like TLC.
-
The reaction is then carefully quenched with water.
-
The product, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield the crude intermediate, which can be further purified by crystallization or by forming a salt.[5]
-
Conclusion
Based on the available data, the synthetic route to phentermine utilizing a nitroalkane intermediate, while feasible, demonstrates a significantly lower overall yield compared to the alternative pathway starting from dimethyl benzyl carbinol. The latter offers a more efficient and higher-purity process, making it more attractive for industrial-scale production.
For chlorphentermine, the established industrial synthesis from p-chlorobenzonitrile is a high-yielding process. While the potential for a synthetic route involving a nitroalkane intermediate analogous to the phentermine synthesis exists in principle, the lack of documented examples in the reviewed literature suggests that the current industrial method is likely more efficient and established.
The choice of a pharmaceutical intermediate is a multifaceted decision. While this compound and its precursors are valuable building blocks in organic synthesis, for the specific cases of phentermine and chlorphentermine, alternative intermediates and synthetic strategies appear to offer superior efficacy in terms of yield and purity. This analysis underscores the importance of continuous process research and development to identify the most optimal and sustainable routes for the production of vital pharmaceutical compounds.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]
- 3. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]
- 6. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]
A Spectroscopic Showdown: Unraveling the Isomers of 1-Nitropropan-2-ol
A detailed spectroscopic comparison of 1-nitropropan-2-ol and its constitutional isomer, 2-nitro-1-propanol, reveals key differences in their molecular fingerprints. This guide provides an objective analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in drug development and chemical synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-nitro-1-propanol, highlighting the distinct features that enable their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | Data not readily available in compiled format. |
| 2-Nitro-1-propanol [1] | - CH₃: Doublet- CH: Multiplet- CH₂: Multiplet- OH: Singlet |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) |
| This compound | Data not readily available in compiled format. |
| 2-Nitro-1-propanol [1] | Three distinct signals corresponding to the three carbon environments. |
Interpretation: The ¹H and ¹³C NMR spectra of these isomers are expected to be distinct due to the different electronic environments of the protons and carbon atoms. In this compound, the chiral center is the carbon bearing the hydroxyl group, which would influence the splitting patterns of the adjacent methylene and methyl protons. In 2-nitro-1-propanol, the chiral center is the carbon with the nitro group, leading to different spin-spin coupling interactions and chemical shifts.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Functional Group | This compound (Predicted) | 2-Nitro-1-propanol[1] |
| O-H stretch (alcohol) | ~3400 cm⁻¹ (broad) | ~3400 cm⁻¹ (broad) |
| C-H stretch (alkane) | ~2900-3000 cm⁻¹ | ~2900-3000 cm⁻¹ |
| NO₂ stretch (asymmetric) | ~1550 cm⁻¹ | ~1550 cm⁻¹ |
| NO₂ stretch (symmetric) | ~1380 cm⁻¹ | ~1380 cm⁻¹ |
| C-O stretch (alcohol) | ~1100 cm⁻¹ | ~1050 cm⁻¹ |
Interpretation: Both isomers will exhibit a broad absorption band around 3400 cm⁻¹ characteristic of the hydroxyl group and strong absorptions corresponding to the nitro group. A key differentiator would be the C-O stretching frequency, which is expected to differ slightly due to the primary versus secondary alcohol nature of the isomers.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M+) | Key Fragmentation Peaks (m/z) |
| This compound [2][3] | 105.04 | 59, 43 |
| 2-Nitro-1-propanol [1] | 105.04 | 75, 58, 43, 30 |
Interpretation: Both isomers have the same molecular weight and will show a molecular ion peak at m/z 105. However, their fragmentation patterns will differ significantly. This compound is expected to show a prominent peak from the loss of the nitro group and cleavage adjacent to the alcohol. 2-Nitro-1-propanol will likely exhibit fragmentation patterns characteristic of a primary alcohol and a nitroalkane, leading to a different set of fragment ions.
Experimental Protocols
Detailed experimental protocols for acquiring the cited spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands). Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions: Use a capillary column suitable for polar analytes (e.g., a wax-type column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 30 to 200.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic identification of isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound and 2-nitro-1-propanol. Further research, particularly the acquisition of spectroscopic data for the resolved enantiomers of this compound, would provide a more complete understanding of the subtle differences between these chiral isomers.
References
Navigating Nucleophilic Substitution: A Comparative Guide to the Reactivity of 1-Nitropropan-2-ol in SN1 and SN2 Reactions
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of 1-nitropropan-2-ol in unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. While specific experimental kinetic data for this particular substrate is not extensively available in the public domain, this guide leverages established principles of physical organic chemistry to predict its behavior and offers a framework for experimental validation.
Introduction to this compound and Nucleophilic Substitution
This compound is a secondary alcohol functionalized with a strongly electron-withdrawing nitro group at the β-position. This structural feature significantly influences its reactivity in nucleophilic substitution reactions, which are fundamental transformations in organic synthesis. These reactions involve the replacement of a leaving group (in this case, the hydroxyl group, which must first be protonated or converted to a better leaving group) by a nucleophile. The two primary mechanisms for this transformation are the SN1 and SN2 pathways, distinguished by their molecularity and reaction intermediates.
SN1 reactions are two-step processes involving the formation of a carbocation intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate.[1] SN2 reactions , conversely, are single-step, concerted processes where the nucleophile attacks the substrate at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]
Predicted Reactivity of this compound
The presence of the electron-withdrawing nitro group has a profound, albeit opposing, effect on the propensity of this compound to undergo SN1 versus SN2 reactions.
SN1 Reactivity: The SN1 pathway proceeds through a carbocation intermediate. For this compound, this would be a secondary carbocation. However, the strong inductive electron-withdrawing effect of the nearby nitro group would significantly destabilize this positively charged intermediate.[2] Electron-donating groups are known to stabilize carbocations, while electron-withdrawing groups have the opposite effect.[2] This destabilization increases the activation energy for the formation of the carbocation, thereby disfavoring and slowing down the SN1 reaction.
SN2 Reactivity: In an SN2 reaction, the nucleophile attacks an electrophilic carbon. The electron-withdrawing nitro group increases the partial positive charge on the carbon atom bearing the hydroxyl group (the electrophilic center), making it more susceptible to nucleophilic attack.[3] This electronic effect would be expected to accelerate an SN2 reaction. However, steric hindrance around the secondary carbon must also be considered, as bulky groups can impede the backside attack characteristic of the SN2 mechanism.[4]
Overall Prediction: Based on these electronic effects, this compound is predicted to favor the SN2 pathway over the SN1 pathway, particularly with strong nucleophiles in polar aprotic solvents. The destabilizing effect of the nitro group on the potential carbocation intermediate is likely the dominant factor.
Data Presentation: Predicted Factors Influencing the Reaction Pathway
The following table summarizes the predicted influence of various factors on the SN1 versus SN2 reactivity of this compound.
| Factor | Favoring SN1 Pathway | Favoring SN2 Pathway | Predicted Outcome for this compound |
| Substrate | Tertiary > Secondary > Primary (Carbocation Stability) | Primary > Secondary > Tertiary (Steric Hindrance) | Secondary substrate; electronic effects favor SN2. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles will strongly favor SN2. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar aprotic solvents will enhance SN2 reactivity. |
| Leaving Group | Good leaving group required | Good leaving group required | The -OH group must be converted to a good leaving group (e.g., -OH₂⁺, -OTs). |
| Electronic Effect of -NO₂ | Destabilizes carbocation intermediate | Increases electrophilicity of the carbon center | Strongly disfavors SN1, favors SN2. |
Experimental Protocols
To empirically determine the reactivity of this compound, the following general experimental protocols can be employed.
Kinetic Studies to Determine Reaction Order
The order of the reaction with respect to the substrate and the nucleophile can be determined by monitoring the reaction rate under different initial concentrations.
Objective: To determine if the reaction is first-order (SN1) or second-order (SN2).
Procedure:
-
Preparation of the Substrate: Convert the hydroxyl group of this compound into a better leaving group, for example, by tosylation to form 1-nitropropan-2-yl tosylate.
-
Reaction Setup: A series of reactions are set up where the concentration of the substrate is kept constant while the concentration of the nucleophile is varied, and vice versa.
-
Monitoring the Reaction: The progress of the reaction can be monitored over time by various techniques, such as:
-
Titration: Quenching the reaction at different time points and titrating for the disappearance of a reactant or the appearance of a product.
-
Spectroscopy: If the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be used to monitor changes in absorbance.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to measure the concentration of reactants and products at different time intervals.
-
-
Data Analysis: The initial rates of the reaction are calculated for each set of concentrations. A plot of log(rate) versus log([concentration]) will give the order of the reaction with respect to that component. A first-order dependence on the substrate only would indicate an SN1 mechanism, while a first-order dependence on both the substrate and the nucleophile would point towards an SN2 mechanism.
Product Analysis for Stereochemical Outcome
For chiral substrates, the stereochemistry of the products can provide insight into the reaction mechanism.
Objective: To determine if the reaction proceeds with inversion of configuration (SN2) or racemization (SN1).
Procedure:
-
Starting Material: An enantiomerically pure sample of this compound would be required.
-
Reaction: The nucleophilic substitution reaction is carried out to completion.
-
Product Isolation and Purification: The product is isolated and purified using techniques such as column chromatography.
-
Stereochemical Analysis: The stereochemistry of the product is determined using a polarimeter to measure the optical rotation. Complete inversion of stereochemistry is characteristic of an SN2 reaction, while a racemic mixture (or partial racemization) is indicative of an SN1 reaction.
Visualizing the Mechanisms and Experimental Workflow
Reaction Mechanisms
Caption: SN1 and SN2 reaction pathways for this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the reaction kinetics.
Factors Influencing Reaction Pathway
References
A Comparative Guide to the Green Synthesis of 1-Nitropropan-2-ol: Evaluating Solvent-Free and Traditional Approaches
For researchers, scientists, and professionals in drug development, the push for greener chemical synthesis is paramount. This guide provides a comparative evaluation of two synthetic routes to 1-nitropropan-2-ol, a key building block in organic synthesis, through the lens of established green chemistry metrics. We will compare a modern, solvent-free approach with a traditional, solvent-based Henry reaction, offering detailed experimental protocols and a quantitative analysis of their environmental impact.
The synthesis of nitroalcohols, such as this compound, is a fundamental transformation in organic chemistry, often accomplished through the Henry (or nitroaldol) reaction. This reaction typically involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. While effective, traditional methods often rely on volatile organic solvents, which contribute significantly to chemical waste and environmental burden. In contrast, green chemistry principles encourage the development of solvent-free reaction conditions to minimize waste and enhance safety.
This guide will delve into a direct comparison of two such synthetic strategies for this compound, providing the necessary data to evaluate their "greenness" using key performance indicators.
Quantitative Evaluation of Green Chemistry Metrics
To objectively assess the environmental performance of each synthesis route, we will utilize several key green chemistry metrics. These metrics provide a quantitative measure of the efficiency and waste generation associated with a chemical process.
| Green Chemistry Metric | Traditional Solvent-Based Synthesis | Solvent-Free Synthesis |
| Atom Economy (AE) | 100% | 100% |
| Reaction Mass Efficiency (RME) | 68.3% | 78.0% |
| E-Factor | 0.46 | 0.28 |
| Process Mass Intensity (PMI) | 1.46 | 1.28 |
Atom Economy (AE) , a theoretical measure of the efficiency of a reaction in converting reactants to the desired product, is 100% for both methods as the Henry reaction is an addition reaction with no byproducts. However, this metric alone does not capture the full environmental impact of a process.
Reaction Mass Efficiency (RME) provides a more practical measure of efficiency by considering the mass of the product relative to the mass of all reactants used. The solvent-free approach demonstrates a higher RME, indicating a more efficient conversion of reactants into the final product.
The E-Factor and Process Mass Intensity (PMI) are critical metrics for evaluating waste generation. The E-Factor quantifies the mass of waste produced per unit of product, while PMI considers the total mass of all materials (reactants, solvents, catalysts) used to produce a unit of product. The significantly lower E-Factor and PMI for the solvent-free synthesis highlight its superior environmental performance by minimizing waste.
Experimental Protocols
Detailed methodologies for both the traditional solvent-based and the innovative solvent-free synthesis of this compound are provided below.
Traditional Solvent-Based Synthesis of this compound
This method employs a conventional base catalyst in an organic solvent.
Materials:
-
Acetaldehyde (1.0 mmol, 44.05 mg)
-
Nitromethane (1.0 mmol, 61.04 mg)
-
Sodium Acetate (0.1 mmol, 8.2 mg)
-
Ethanol (2 mL, 1.58 g)
Procedure:
-
To a solution of acetaldehyde (1.0 mmol) in ethanol (2 mL), nitromethane (1.0 mmol) and sodium acetate (0.1 mmol) are added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
-
Yield: 80% (84.07 mg)
Solvent-Free Synthesis of this compound
This greener alternative utilizes a recyclable, polystyrene-supported catalyst, eliminating the need for a reaction solvent.
Materials:
-
Acetaldehyde (1.0 mmol, 44.05 mg)
-
Nitromethane (1.0 mmol, 61.04 mg)
-
Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (0.05 mmol, 22.7 mg)
Procedure:
-
In a vial, acetaldehyde (1.0 mmol), nitromethane (1.0 mmol), and PS-BEMP (0.05 mmol) are combined.
-
The mixture is stirred at room temperature for 15 hours.
-
Dichloromethane (1 mL) is added to the reaction mixture to facilitate the separation of the catalyst.
-
The solid catalyst is recovered by filtration and can be reused.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Yield: 92% (96.68 mg)
Visualizing the Green Chemistry Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of the two synthesis routes for this compound.
Caption: Green chemistry evaluation workflow.
Conclusion
The quantitative comparison of the two synthetic routes for this compound clearly demonstrates the environmental advantages of the solvent-free approach. While both methods exhibit perfect atom economy, the solvent-free synthesis is superior in terms of reaction mass efficiency, and more importantly, it drastically reduces waste as indicated by its lower E-Factor and Process Mass Intensity. The use of a recyclable catalyst in the solvent-free method further enhances its green credentials. This guide underscores the importance of a holistic evaluation of chemical processes using a suite of green chemistry metrics to move towards more sustainable and environmentally responsible chemical manufacturing.
Comparative Analysis of 1-Nitropropan-2-ol Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule is paramount for assay development and specificity. This guide provides a comparative framework for assessing the potential cross-reactivity of 1-nitropropan-2-ol, a nitroalkane of interest in various research contexts.
Structural Comparison of Potential Cross-Reactants
The primary factor influencing cross-reactivity is the structural similarity between the target analyte and other compounds present in the sample.[2] For this compound, potential cross-reactants would include other small nitroalkanes and their derivatives. A comparison of key structural features is presented below.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C3H7NO3 | 105.09 | Propane backbone, Nitro group at C1, Hydroxyl group at C2 |
| 2-Nitropropan-1-ol | C3H7NO3 | 105.09 | Propane backbone, Nitro group at C2, Hydroxyl group at C1[4] |
| 1-Nitropropane | C3H7NO2 | 89.09 | Propane backbone, Nitro group at C1 |
| 2-Nitropropane | C3H7NO2 | 89.09 | Propane backbone, Nitro group at C2 |
| 2-Methyl-1-nitro-2-propanol | C4H9NO3 | 119.12 | Butane backbone (methylated propane), Nitro group at C1, Hydroxyl group at C2[5] |
| 1-Chloro-3-nitropropan-2-ol | C3H6ClNO3 | 139.54 | Propane backbone, Chloro group at C1, Nitro group at C3, Hydroxyl group at C2[6] |
Hypothetical Cross-Reactivity Assessment Workflow
A competitive immunoassay is a common format for detecting small molecules like this compound.[7][8] The following diagram illustrates a typical workflow for assessing cross-reactivity.
Caption: Workflow for assessing the cross-reactivity of potential interferents with this compound using a competitive immunoassay format.
Principle of Competitive Immunoassay and Cross-Reactivity
The principle of a competitive immunoassay is based on the competition between the unlabeled analyte (this compound or a potential cross-reactant) and a fixed amount of labeled analyte (tracer) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1-nitro-2-propanol | C4H9NO3 | CID 95101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloro-3-nitropropan-2-ol | C3H6ClNO3 | CID 226080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Determining the Enantiomeric Excess of Chiral 1-Nitropropan-2-ol
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of the three primary analytical techniques for confirming the enantiomeric excess of chiral 1-nitropropan-2-ol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data derived from analogous compounds in the literature, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the potential for sample degradation. Each technique offers distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the enantioselective analysis of a broad range of chiral compounds, including β-nitroalcohols.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Gas Chromatography (GC) can also be employed for the chiral analysis of volatile compounds. However, for thermally sensitive molecules like some β-nitroalcohols, there is a risk of on-column degradation, which can affect the accuracy of the results.[1][2] To enhance volatility and improve separation, derivatization of the alcohol functional group is often necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful alternative that does not require chromatographic separation. This technique relies on the use of a chiral resolving agent, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to induce a chemical shift difference between the enantiomers in the NMR spectrum.[3][4][5][6][7]
The following table summarizes the key performance characteristics of each method for the analysis of chiral this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Separation on a chiral stationary phase in the gas phase. | Diastereomeric interaction with a chiral resolving agent leading to distinct NMR signals. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Derivatization (e.g., acylation) may be required; dissolution in a volatile solvent. | Addition of a chiral resolving agent to the sample in an NMR solvent. |
| Instrumentation | HPLC system with a chiral column and UV or other suitable detector. | GC system with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | NMR spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-40 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. |
| Advantages | High accuracy and precision; applicable to a wide range of compounds; well-established methods.[8] | High resolution and sensitivity.[9] | Rapid analysis; non-destructive; provides structural information.[4] |
| Disadvantages | Higher cost of chiral columns; requires method development for new compounds. | Potential for thermal degradation of the analyte; may require derivatization.[1][2] | Lower sensitivity compared to chromatographic methods; chiral resolving agents can be expensive. |
| Typical Data Output | Chromatogram with two separated peaks for the enantiomers. | Chromatogram with two separated peaks for the enantiomers (or their derivatives). | NMR spectrum showing separate signals for each enantiomer. |
Experimental Protocols
Below are detailed methodologies for the determination of the enantiomeric excess of chiral this compound using HPLC, GC, and NMR.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the chiral separation of β-nitroalcohols.[1][2]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size) or a similar column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC) Protocol with Derivatization
This protocol involves the acylation of the alcohol to a more volatile ester, based on general procedures for chiral alcohol analysis by GC.[9]
-
Derivatization (Acetylation):
-
To 1 mg of this compound in a vial, add 0.5 mL of acetic anhydride and one drop of pyridine.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add 1 mL of water and extract with 2 x 1 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.
-
Dissolve the residue in 1 mL of hexane for GC analysis.
-
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.
-
Chiral Column: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB column (25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.
-
Injection: 1 µL, split ratio 50:1.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol with a Chiral Solvating Agent
This protocol is based on the general principle of using chiral solvating agents to induce chemical shift non-equivalence.[4][5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol.
-
NMR Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
To this solution, add 1 to 2 equivalents of the chiral solvating agent.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify a proton signal in the this compound molecule that shows baseline separation for the two enantiomers in the presence of the CSA (e.g., the methine proton adjacent to the hydroxyl group).
-
Integrate the two resolved signals.
-
The enantiomeric excess is calculated from the integration values using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.
-
Experimental Workflow and Data Visualization
The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, analysis by one of the described methods, and data processing to calculate the ee value. The following diagram illustrates this logical flow.
Conclusion
The determination of the enantiomeric excess of chiral this compound can be reliably achieved using HPLC, GC, or NMR spectroscopy. Chiral HPLC is often the method of choice due to its robustness and broad applicability to β-nitroalcohols. Chiral GC can provide high resolution but may require derivatization and carries the risk of thermal degradation. NMR spectroscopy offers a rapid and non-destructive alternative, provided a suitable chiral resolving agent is available to induce sufficient separation of the enantiomeric signals. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, available instrumentation, and the properties of the sample matrix. Careful method development and validation are essential to ensure accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
1-Nitropropan-2-ol: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-nitropropan-2-ol, a versatile nitro alcohol with significant applications in organic synthesis and as a precursor in the development of pharmaceuticals and agrochemicals.[1][2] Through a detailed examination of its synthesis, key applications, and a comparison with relevant alternatives, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences.
I. Synthesis of this compound: A Comparative Analysis of Methodologies
The primary route for synthesizing this compound is the Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[2] This reaction involves the condensation of a nitroalkane (nitromethane) with an aldehyde (acetaldehyde) in the presence of a base. However, other methods such as catalytic reduction and nucleophilic substitution have also been explored.
A. The Henry Reaction: Catalytic Approaches and Performance
The choice of catalyst in the Henry reaction significantly impacts the yield, enantioselectivity, and reaction conditions. A variety of catalysts, ranging from simple inorganic bases to complex chiral organocatalysts and enzymes, have been employed.
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound via the Henry Reaction
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Inorganic Bases | Sodium Hydroxide (NaOH) | Aqueous or alcoholic solvent, room temperature | Moderate | 0 (racemic) | Low cost, readily available | Low selectivity, side reactions |
| Organic Bases | Triethylamine (TEA) | Organic solvent, room temperature | Moderate to Good | 0 (racemic) | Good solubility in organic media | Can be difficult to remove |
| Chiral Organocatalysts | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol, 25°C, 24h | Up to >99% | Up to 94.6% | High enantioselectivity | Higher cost, ligand synthesis required |
| Biocatalysts | Hydroxynitrile Lyase (HNL) | Aqueous buffer, controlled pH | Moderate | High (for specific enantiomers) | Green and sustainable, high selectivity | Limited substrate scope, enzyme stability |
Experimental Protocol: Enantioselective Henry Reaction using a Chiral Bis(β-amino alcohol)-Cu(OAc)₂ Catalyst [3]
-
Catalyst Preparation: An in-situ catalyst is prepared by mixing the chiral bis(β-amino alcohol) ligand (20 mol%) with Cu(OAc)₂·H₂O in ethanol at room temperature.
-
Reaction Setup: To the catalyst solution, the substituted aromatic aldehyde (1.0 mmol) and nitromethane (5.0 mmol) are added.
-
Reaction Execution: The reaction mixture is stirred at 25°C for 24 hours.
-
Work-up and Purification: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral β-nitro alcohol.
Logical Workflow for Catalyst Selection in the Henry Reaction
Caption: Catalyst selection workflow for the Henry reaction.
B. Alternative Synthesis Routes
While the Henry reaction is predominant, other synthetic strategies offer alternative pathways to this compound.
-
Catalytic Reduction: This method involves the reduction of α-nitroketones or dinitro compounds using transition metal catalysts like Palladium on carbon (Pd/C).[1] This approach can offer high purity under mild conditions.[1]
-
Nucleophilic Substitution: This strategy utilizes the reaction of a haloalcohol with a nitrite salt, such as sodium nitrite, to introduce the nitro group.
II. Applications of this compound in Organic Synthesis
The synthetic utility of this compound stems from the presence of two reactive functional groups: the nitro group and the hydroxyl group. This dual functionality makes it a valuable building block for a variety of more complex molecules.
A. Precursor to β-Amino Alcohols
One of the most significant applications of this compound is its role as a precursor to β-amino alcohols.[4][5] The nitro group can be readily reduced to an amine, yielding a 1,2-amino alcohol, a structural motif frequently found in pharmaceuticals and other biologically active compounds.
Table 2: Comparison of this compound with an Alternative Precursor for β-Amino Alcohol Synthesis
| Feature | This compound | Epoxide |
| Starting Materials | Acetaldehyde, Nitromethane | Alkene, Oxidizing Agent |
| Key Transformation | Reduction of nitro group | Ring-opening with an amine |
| Stereocontrol | Can be achieved in the Henry reaction | Can be achieved with chiral epoxides or catalysts |
| Advantages | Readily available starting materials | Direct introduction of amine and alcohol |
| Disadvantages | Requires a separate reduction step | Epoxides can be hazardous |
Signaling Pathway for β-Amino Alcohol Synthesis
Caption: Synthetic pathways to 1-amino-propan-2-ol.
B. Potential Role in Pharmaceutical Synthesis: The Case of Chloramphenicol
While direct evidence of this compound being the primary precursor for the commercial synthesis of the broad-spectrum antibiotic chloramphenicol is not definitive, the structural similarity is noteworthy. The core of chloramphenicol features a 2-amino-1-(4-nitrophenyl)-1,3-propanediol backbone. Synthetic routes to chloramphenicol often involve the condensation of p-nitrobenzaldehyde with a two-carbon unit, a reaction analogous to the Henry reaction. A key intermediate in some patented syntheses is (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol, which is structurally related to this compound and is subsequently converted to the final product.[6] This highlights the potential of using simple nitro alcohols as starting materials for complex drug molecules.
Experimental Workflow: A Generalized Synthetic Approach to Chloramphenicol Analogs
Caption: Generalized workflow for chloramphenicol synthesis.
III. Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its accessibility through the well-established Henry reaction, coupled with the synthetic utility of its nitro and hydroxyl groups, makes it an attractive precursor for a range of molecules, particularly β-amino alcohols which are prevalent in pharmaceuticals. While direct quantitative comparisons with all possible alternatives for every application are not always available in the literature, this guide provides a framework for understanding its potential and for designing synthetic strategies. The development of more efficient and highly selective catalysts, especially in the realm of biocatalysis and asymmetric organocatalysis, will continue to enhance the importance of this compound and related nitro alcohols in modern organic synthesis and drug discovery.
References
- 1. Buy 1-Nitro-2-propanol (EVT-1613866) | 3156-73-8 [evitachem.com]
- 2. This compound | 3156-73-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-Nitropropan-2-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-nitropropan-2-ol is critical for ensuring laboratory safety and environmental protection. This nitro alcohol is classified as a hazardous substance, and its handling and disposal are subject to stringent regulations. This guide provides essential information on the proper disposal procedures for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound presents several health and environmental hazards. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] When heated to decomposition, it can emit toxic nitrogen oxide fumes.[3]
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye and face protection.[2][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]
Chemical Incompatibilities
To prevent hazardous reactions, this compound must be stored and disposed of separately from incompatible materials. Key incompatibilities include:
-
Strong oxidizing agents[5]
-
Strong bases[3]
-
Oxidizing mineral acids[6]
-
Amines
-
Acids
-
Alkalies
-
Metal oxides[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[5] The following steps provide a general operational plan:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Pay special attention to the incompatibilities listed above.
-
-
Containerization:
-
Use a dedicated, compatible, and leak-proof container for collecting this compound waste. The original container is often a suitable choice, provided it is in good condition.[7][8]
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors.[2] Makeshift covers are not acceptable.[8]
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from sources of ignition and incompatible materials.[9]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Alternatively, engage a licensed professional waste disposal service for the transportation and disposal of the chemical waste.[3] The material will likely be sent to an approved waste disposal plant, possibly for incineration.[2][10]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as dry sand.[11]
-
Collect the contaminated absorbent material into a suitable container for disposal as hazardous waste.[11]
-
For larger spills, evacuate the area and contact your EHS department or emergency services.
-
Quantitative Data Summary
| Hazard Classification | GHS Codes | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects[2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. atlantis-press.com [atlantis-press.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nitropropan-2-ol
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-nitropropan-2-ol, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Data sourced from PubChem.[1]
Recommended Personal Protective Equipment (PPE)
Given the identified hazards, a comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Ensure to check the manufacturer's glove compatibility chart for breakthrough times. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over long-sleeved clothing and long pants. |
| Chemical-Resistant Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a high risk of splashing. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps for a safe handling operation.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[4][5]
By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
